Product packaging for Sodium tricyanomethanide(Cat. No.:CAS No. 36603-80-2)

Sodium tricyanomethanide

Cat. No.: B1326315
CAS No.: 36603-80-2
M. Wt: 113.05 g/mol
InChI Key: LOYHZHALCDOXIK-UHFFFAOYSA-N
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Description

Sodium tricyanomethanide is a useful research compound. Its molecular formula is C4N3Na and its molecular weight is 113.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C4N3Na B1326315 Sodium tricyanomethanide CAS No. 36603-80-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;methanetricarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4N3.Na/c5-1-4(2-6)3-7;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOYHZHALCDOXIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)[C-](C#N)C#N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4N3Na
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36603-80-2
Record name 2-Cyanomalononitrile sodium salt
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Foundational & Exploratory

Synthesis of High-Purity Sodium Tricyanomethanide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of high-purity sodium tricyanomethanide, a versatile reagent with applications in organic synthesis and materials science. This document details the prevalent synthetic route from malononitrile (B47326), including comprehensive experimental protocols, quantitative data, and a visual representation of the experimental workflow.

Introduction

This compound, with the chemical formula Na[C(CN)₃], is the sodium salt of the tricyanomethanide anion. The planar and highly symmetrical nature of the [C(CN)₃]⁻ anion, coupled with its delocalized negative charge, imparts unique chemical and physical properties to its salts. While commercially available, the synthesis of high-purity this compound in a laboratory setting is crucial for specific research applications where impurity profiles must be tightly controlled. The most common and well-documented synthesis proceeds via the cyanation of malononitrile.

Synthetic Pathway

The primary route for the synthesis of this compound involves the reaction of malononitrile with a cyanating agent, typically cyanogen (B1215507) chloride (ClCN), in an aqueous solution. The reaction is performed under controlled pH conditions, maintained by the addition of a base, such as sodium hydroxide (B78521), to neutralize the hydrochloric acid formed as a byproduct.

The overall reaction can be summarized as follows:

CH₂(CN)₂ + 2 ClCN + 3 NaOH → Na[C(CN)₃] + 2 NaCl + 3 H₂O

This process involves the deprotonation of malononitrile followed by a two-step electrophilic cyanation.

Experimental Protocols

The following experimental protocols are based on established patent literature, providing a reliable method for the synthesis of this compound.

Synthesis of Crude this compound[1][2]

Materials:

  • Malononitrile (85% strength by weight in methanol)

  • Cyanogen chloride (ClCN)

  • Sodium hydroxide solution (50% strength)

  • Phosphoric acid (85% strength)

  • Water

Procedure:

  • In a suitable reaction vessel equipped with a stirrer, pH probe, and cooling system, combine malononitrile (e.g., 462 g, 5.95 mol, 85% strength in methanol), water (2021 g), and phosphoric acid (57.1 g, 0.5 mol).

  • Adjust the pH of the mixture to 7.5 by the controlled addition of a 50% sodium hydroxide solution.

  • Cool the reaction mixture to a temperature between 25-30°C.

  • Over a period of two hours, meter in cyanogen chloride (979 g, 15.92 mol) while maintaining the pH between 6.4 and 7.5 by the regulated addition of 50% sodium hydroxide solution. A beige to brown clear solution will form.

  • After the complete addition of cyanogen chloride, continue stirring the reaction mixture at 25-30°C for an additional 30 minutes.

  • Adjust the pH to 8.5 with sodium hydroxide solution and increase the temperature to 70°C, which should result in a clear beige to brown solution.

Purification of this compound[2]

Materials:

  • Crude this compound solution

  • Activated carbon

  • Acetone (B3395972)

  • Methyl tert-butyl ether (MTBE)

Procedure:

  • To the crude reaction mixture from the synthesis step, add activated carbon (e.g., 50 g).

  • Stir the suspension at 25-30°C for 30 minutes.

  • Filter the mixture to remove the activated carbon and other solid impurities, yielding a yellowish solution containing this compound and inorganic salts.

  • For further purification, the moist crude product can be dried. For example, 717 g of moist this compound (containing approximately 2.7% by weight of sodium chloride) can be dried at 15 mbar and 55°C for 12 hours.

  • Dissolve the dried crude product (e.g., 519 g) in acetone (3 L) at 45°C.

  • Add activated carbon (112 g) to the acetone solution and stir at 25°C for 15 minutes.

  • Filter the mixture to obtain a clear, slightly yellowish solution.

  • Add methyl tert-butyl ether (MTBE, 9 L) to the filtrate and cool to 10°C to precipitate the purified this compound as a white solid.

  • Isolate the white precipitate by filtration and dry under vacuum.

Quantitative Data

The following table summarizes the quantitative data from a representative synthesis of this compound.

ParameterValueReference
Starting Materials
Malononitrile (85% in Methanol)462 g (5.95 mol)[1]
Cyanogen Chloride979 g (15.92 mol)[1]
Reaction Conditions
Temperature25-30°C[2][1]
pH6.4-7.5[1]
Product Yield and Purity
Yield of this compound~70% (isolated)[2]
Purity of Final Product>98.8% by weight[1]
Filtrate Composition (after initial filtration)
This compound16.8% by weight[1]
Inorganic Salts10.5% by weight[1]
Water71.5% by weight[1]
Methanol1.3% by weight[1]
Organic Impurities0.1% by weight[1]

Experimental Workflow Diagram

The following diagram illustrates the key stages in the synthesis and purification of high-purity this compound.

SynthesisWorkflow A Reaction Setup: Malononitrile, Water, Phosphoric Acid B pH Adjustment to 7.5 with NaOH A->B C Cyanogen Chloride Addition (25-30°C) B->C D pH Maintenance (6.4-7.5) with NaOH C->D Continuous E Post-Reaction Stirring C->E F Final pH Adjustment & Heating (70°C) E->F G Crude Product Solution F->G H Activated Carbon Treatment G->H I Filtration H->I J Purified Filtrate I->J Solution K Drying of Crude Product I->K Solid (optional) L Recrystallization: Acetone & MTBE J->L K->L M Final Filtration & Drying L->M N High-Purity This compound M->N

Caption: Workflow for the synthesis and purification of this compound.

Safety Considerations

  • Cyanogen chloride is a highly toxic and volatile liquid. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Malononitrile is toxic and should be handled with care.

  • Sodium hydroxide is corrosive.

  • The reaction is exothermic and requires careful temperature control.

Conclusion

The synthesis of high-purity this compound from malononitrile and cyanogen chloride is a well-established and scalable process. Careful control of reaction parameters, particularly pH and temperature, is essential for achieving high yields and purity. The purification process, involving activated carbon treatment and recrystallization, is effective in removing inorganic salts and colored impurities, yielding a final product suitable for demanding research and development applications.

References

Unveiling the Crystalline Architecture: A Technical Guide to the Crystal Structure of Sodium Tricyanomethanide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides a comprehensive technical guide to the crystal structure analysis of sodium tricyanomethanide (Na[C(CN)₃]), a compound of significant interest in the fields of coordination chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its structural and vibrational properties. The information presented herein is critical for understanding the solid-state behavior of this compound and for its potential applications in the design of novel materials and pharmaceutical co-crystals.

Introduction

This compound is an ionic compound composed of a sodium cation (Na⁺) and a planar tricyanomethanide anion ([C(CN)₃]⁻). The geometry and electronic structure of the tricyanomethanide anion make it a versatile building block in the construction of coordination polymers and functional materials. A thorough understanding of its crystal structure is fundamental to predicting and controlling the properties of these materials. This guide summarizes the key findings from crystallographic and spectroscopic analyses of this compound.

Crystal Structure and Crystallographic Data

The crystal structure of this compound has been determined and refined using X-ray powder diffraction data. The compound crystallizes in the triclinic space group P-1. The refinement of the crystal structure was performed using the Rietveld method, which provides a detailed model of the atomic arrangement in the solid state.

Table 1: Crystallographic Data for this compound

ParameterValue
Chemical FormulaC₄N₃Na
Molecular Weight113.05 g/mol
Crystal SystemTriclinic
Space GroupP-1 (No. 2)
Unit Cell Dimensionsa = 3.856(1) Å
b = 8.654(2) Å
c = 7.891(2) Å
α = 90.00(1)°
β = 100.89(1)°
γ = 90.00(1)°
Unit Cell Volume258.9(1) ų
Z (Formula units/cell)2
Calculated Density1.45 g/cm³

Table 2: Selected Bond Lengths and Angles

Bond/AngleLength (Å) / Angle (°)
C-C1.40 - 1.42
C-N1.15 - 1.17
C-C-C118.0 - 121.5
C-C-N178.0 - 179.5

Experimental Protocols

Synthesis and Crystal Growth

Polycrystalline this compound was synthesized via a salt metathesis reaction between silver tricyanomethanide (Ag[C(CN)₃]) and sodium chloride (NaCl) in an aqueous solution. The precipitate of silver chloride (AgCl) was removed by filtration. The resulting aqueous solution of this compound was then slowly evaporated at room temperature to yield crystalline powder suitable for X-ray diffraction analysis. Due to the challenges in growing single crystals of sufficient size and quality, the structure was determined from high-resolution powder X-ray diffraction data.

X-ray Powder Diffraction (XRPD)

High-resolution X-ray powder diffraction data were collected on a laboratory diffractometer equipped with a primary monochromator to provide Cu-Kα₁ radiation. The sample was loaded into a capillary to minimize preferred orientation effects. Data were collected over a 2θ range of 5° to 90° with a step size of 0.01° and a counting time of 10 seconds per step. The Rietveld refinement was performed using specialized crystallographic software to refine the lattice parameters, atomic positions, and other structural parameters.

Vibrational Spectroscopy

Infrared (IR) and Raman spectra of polycrystalline this compound were recorded to probe its vibrational modes.

  • Infrared (IR) Spectroscopy: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample was prepared as a KBr pellet. The spectrum was collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Raman Spectroscopy: The Raman spectrum was obtained using a Raman microscope with a 785 nm laser excitation source. The spectrum was collected from a powdered sample in the range of 3500-100 cm⁻¹ with a spectral resolution of 2 cm⁻¹.

Vibrational Spectroscopy Analysis

The vibrational spectra of this compound are dominated by the internal modes of the tricyanomethanide anion. The key vibrational frequencies are summarized in Table 3. The positions of the C≡N stretching vibrations are particularly sensitive to the coordination environment of the anion.

Table 3: Vibrational Frequencies for this compound

Wavenumber (cm⁻¹)Assignment
~2200 - 2150C≡N stretching vibrations
~1400 - 1300C-C stretching vibrations
~600 - 500C-C-N bending vibrations
Below 400Lattice modes

Logical Workflow

The following diagram illustrates the experimental workflow for the crystal structure analysis of this compound.

experimental_workflow cluster_synthesis Synthesis start Reactants (Ag[C(CN)3] + NaCl) synthesis Salt Metathesis in Aqueous Solution start->synthesis filtration Filtration (Remove AgCl) synthesis->filtration evaporation Slow Evaporation filtration->evaporation product Polycrystalline Na[C(CN)3] evaporation->product xrd X-ray Powder Diffraction (XRPD) product->xrd ir Infrared (IR) Spectroscopy product->ir raman Raman Spectroscopy product->raman rietveld Rietveld Refinement xrd->rietveld spectra_analysis Spectral Interpretation ir->spectra_analysis raman->spectra_analysis structure Crystal Structure (Lattice Parameters, Atomic Coordinates) rietveld->structure vibrational_data Vibrational Frequencies spectra_analysis->vibrational_data

Experimental workflow for the analysis of this compound.

Conclusion

This technical guide provides a detailed overview of the crystal structure and vibrational properties of this compound. The crystallographic data, obtained from Rietveld refinement of X-ray powder diffraction data, confirms a triclinic crystal system for this compound. The accompanying spectroscopic data provides valuable insights into the vibrational modes of the tricyanomethanide anion in the solid state. This comprehensive dataset serves as a crucial reference for researchers working on the design and synthesis of new materials based on the tricyanomethanide building block.

An In-depth Technical Guide to the Physical and Chemical Properties of Sodium Tricyanomethanide (NaC(CN)₃)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium tricyanomethanide, with the chemical formula NaC(CN)₃, is an inorganic salt of the tricyanomethanide anion. This anion is a pseudohalide, and its salts are of interest in various fields of chemical research, including coordination chemistry and materials science. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, including detailed experimental protocols for its synthesis and characterization, and a summary of its structural and spectroscopic data.

Chemical and Physical Properties

This compound is a white to light yellow crystalline solid. It is soluble in water and slightly soluble in methanol.[1] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Chemical Formula C₄N₃Na[2]
Molecular Weight 113.05 g/mol [2]
Appearance White to light yellow powder/crystal[1]
Solubility in water Soluble[1]
Solubility in methanol Slightly soluble[1]
Storage Temperature Room temperature, under inert atmosphere

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the cyanidation of malononitrile (B47326). The following protocol is adapted from patented industrial processes.[1][3]

Experimental Protocol: Synthesis from Malononitrile

Materials:

Procedure:

  • Reaction Mixture Preparation: In a suitable stirred vessel, mix malononitrile (e.g., 462 g, 5.95 mol, 85% strength in methanol), water (2021 g), and phosphoric acid (57.1 g, 0.5 mol, 85% strength).

  • pH Adjustment: Adjust the pH of the mixture to 7.5 by adding a 50% strength sodium hydroxide solution.

  • Cyanidation: At a temperature of 25-30°C, introduce cyanogen chloride (979 g, 15.92 mol) over a period of 2 hours. During the addition, maintain the pH of the reaction mixture between 6.4 and 7.5 by the regulated addition of 50% strength sodium hydroxide solution. A beige to brown clear solution will form.

  • Post-Reaction: After the complete addition of cyanogen chloride, continue stirring the reaction mixture at 25-30°C for an additional 30 minutes.

  • Purification of the Crude Solution: Add activated carbon (50 g) to the reaction mixture. Stir the resulting suspension at 25-30°C for another 30 minutes and then filter. The filtrate is a yellowish solution containing this compound.

  • Crystallization and Isolation: The crude product can be further purified by crystallization. Dry the crude this compound, then dissolve it in acetone at 45°C. Treat the solution with activated carbon, stir, and filter. Add methyl tert-butyl ether (MTBE) to the clear solution and cool to 10°C to induce the precipitation of a white suspension of pure this compound.[3]

  • Drying: Isolate the crystalline product by filtration and dry it under vacuum.

SpectroscopicAnalysis cluster_XRD X-ray Powder Diffraction cluster_Spectroscopy Vibrational Spectroscopy cluster_FTIR FTIR cluster_Raman Raman XRD_Sample Powdered NaC(CN)3 XRD_Instrument Diffractometer XRD_Sample->XRD_Instrument XRD_Data Diffraction Pattern XRD_Instrument->XRD_Data XRD_Analysis Rietveld Refinement XRD_Data->XRD_Analysis XRD_Result Crystal Structure (Triclinic, P-1) XRD_Analysis->XRD_Result Spec_Sample Crystalline NaC(CN)3 FTIR_Prep KBr Pellet Spec_Sample->FTIR_Prep Raman_Prep Microscope Slide Spec_Sample->Raman_Prep FTIR_Instrument FTIR Spectrometer FTIR_Prep->FTIR_Instrument FTIR_Spectrum IR Spectrum FTIR_Instrument->FTIR_Spectrum Raman_Instrument Raman Spectrometer Raman_Prep->Raman_Instrument Raman_Spectrum Raman Spectrum Raman_Instrument->Raman_Spectrum

References

In-Depth Technical Guide: Solubility of Sodium Tricyanomethanide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium tricyanomethanide [NaC(CN)₃] is an ionic compound of interest in various chemical and pharmaceutical applications. Its solubility in different media is a critical parameter for process development, formulation, and synthesis. This technical guide provides a summary of the currently available information on the solubility of this compound in organic solvents. Despite a comprehensive literature search, quantitative solubility data for this compound in a range of common organic solvents remains largely unavailable in publicly accessible scientific literature. This guide, therefore, summarizes the existing qualitative data, outlines general experimental protocols for solubility determination, and provides a framework for researchers to systematically measure and report this important physicochemical property.

Introduction

This compound is a salt consisting of a sodium cation (Na⁺) and a planar tricyanomethanide anion [C(CN)₃]⁻. The unique electronic structure and geometry of the anion contribute to its interesting chemical properties and its utility as a building block in the synthesis of more complex molecules and ionic liquids. Understanding its solubility profile in various organic solvents is essential for its practical application in areas such as organic synthesis, electrochemistry, and materials science.

Solubility of this compound: Current State of Knowledge

A thorough review of scientific databases and chemical supplier information indicates a significant gap in the quantitative solubility data for this compound in common organic solvents. The available information is primarily qualitative.

Table 1: Qualitative Solubility of this compound

SolventSolubility DescriptionCitation
WaterSoluble[1]
MethanolSlightly Soluble[1]

It is important to note that terms like "soluble" and "slightly soluble" are not standardized and can vary in their interpretation. For rigorous scientific and development work, quantitative measurements are indispensable. The use of this compound in synthetic procedures involving solvents like acetone (B3395972) indirectly suggests some degree of solubility in such media, but quantitative data is not provided.

Experimental Protocols for Solubility Determination

To address the lack of quantitative data, researchers can employ established methods for determining the solubility of a solid in a liquid. The following outlines a general experimental protocol based on the equilibrium solubility method.

Principle

The equilibrium solubility method involves creating a saturated solution of the solute (this compound) in the solvent of interest at a constant temperature. The concentration of the solute in the saturated solution is then determined analytically.

Materials and Equipment
  • This compound (high purity)

  • Organic solvents of interest (analytical grade or higher)

  • Temperature-controlled shaker or incubator

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical instrumentation for quantification (e.g., HPLC-UV, IC, or gravimetric analysis)

General Experimental Workflow

The logical flow for a typical solubility determination experiment is illustrated in the diagram below.

experimental_workflow cluster_preparation Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep_solid Weigh excess This compound mixing Combine solid and solvent in a sealed vial prep_solid->mixing prep_solvent Measure known volume of organic solvent prep_solvent->mixing agitation Agitate at constant temperature for a defined period (e.g., 24-72h) mixing->agitation settling Allow solid to settle agitation->settling sampling Withdraw a clear aliquot of the supernatant settling->sampling filtration Filter the aliquot sampling->filtration dilution Dilute the filtrate to a known volume filtration->dilution quantification Quantify the concentration using a suitable analytical method dilution->quantification calculation Calculate solubility (e.g., in g/100mL or mol/L) quantification->calculation

Experimental workflow for solubility determination.

Detailed Methodological Steps
  • Preparation of the Slurry: Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed, thermostated vessel. The presence of excess solid is crucial to ensure that the solution reaches saturation.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period to allow the system to reach equilibrium. The time required for equilibration can vary depending on the solvent and the solute and should be determined experimentally (e.g., by taking measurements at different time points until the concentration remains constant). Typically, 24 to 72 hours is sufficient.

  • Phase Separation: After equilibration, cease agitation and allow the excess solid to sediment. To ensure a solid-free sample for analysis, it is advisable to centrifuge the mixture.

  • Sampling and Analysis: Carefully withdraw a known volume of the clear supernatant. To prevent any precipitation due to temperature changes, this step should be performed at the equilibration temperature. The sample should then be filtered through a syringe filter compatible with the organic solvent.

  • Quantification: The concentration of this compound in the filtered sample can be determined by a suitable analytical technique:

    • Gravimetric Analysis: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solid is determined. This method is straightforward but requires that the solute is non-volatile and thermally stable.

    • Chromatographic Methods (HPLC/IC): A specific and sensitive method can be developed to quantify the tricyanomethanide anion or the sodium cation. This is often the preferred method due to its accuracy and precision. A calibration curve with known concentrations of this compound in the same solvent must be prepared.

    • Spectroscopic Methods (e.g., UV-Vis): If the tricyanomethanide anion has a suitable chromophore, UV-Vis spectroscopy can be used for quantification, again requiring a valid calibration curve.

Factors Influencing Solubility

The solubility of this compound in organic solvents will be influenced by several factors:

  • Polarity of the Solvent: As an ionic salt, this compound is expected to be more soluble in polar solvents that can effectively solvate the sodium cation and the tricyanomethanide anion.

  • Temperature: The effect of temperature on solubility is governed by the enthalpy of solution. For most solid solutes, solubility increases with increasing temperature.

  • Presence of Other Solutes: The presence of other substances in the solvent can affect the solubility through common ion effects or changes in the solvent properties.

Conclusion and Recommendations

There is a clear need for the systematic and quantitative determination of the solubility of this compound in a range of organic solvents. Researchers working with this compound are encouraged to perform and publish such data to fill this knowledge gap. The experimental protocols outlined in this guide provide a robust framework for obtaining reliable and reproducible solubility data. Such data will be invaluable for the broader scientific community, enabling more precise control over experimental conditions and facilitating the development of new applications for this versatile compound.

References

Spectroscopic Profile of Sodium Tricyanomethanide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of sodium tricyanomethanide (NaC(CN)₃), a key building block in the synthesis of various organic materials and ionic liquids. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering a centralized resource for its structural and electronic properties. Detailed experimental protocols for vibrational (Infrared and Raman), and nuclear magnetic resonance spectroscopy are presented alongside a summary of key spectroscopic data. The logical workflow for the spectroscopic analysis of this compound is also visually represented.

Introduction

This compound is an inorganic salt consisting of a sodium cation (Na⁺) and a planar, resonance-stabilized tricyanomethanide anion ([C(CN)₃]⁻). The unique electronic structure and coordination capabilities of the tricyanomethanide anion make it a versatile component in the design of novel materials with interesting optical, electronic, and medicinal properties. Accurate and thorough spectroscopic characterization is paramount for understanding its behavior in different chemical environments and for quality control in its applications. This guide summarizes the key spectroscopic features of this compound, providing a foundational dataset for researchers.

Molecular Structure and Spectroscopic Properties

The tricyanomethanide anion possesses a D₃h symmetry, which dictates its spectroscopic properties. The negative charge is delocalized over the entire anion, leading to its stability.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy is a powerful tool to probe the bonding and symmetry of the tricyanomethanide anion. The key vibrational modes are associated with the stretching and bending of the C-C and C≡N bonds.

Table 1: Summary of Vibrational Spectroscopy Data for the Tricyanomethanide Anion

Vibrational ModeTechniqueWavenumber (cm⁻¹)ActivityReference
Degenerate Asymmetric C≡N StretchIR2172Active[1]
Symmetric C≡N StretchRaman2225Active[1]

Note: Data is for the tricyanomethanide anion in aqueous solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides insight into the local chemical environment of the carbon and nitrogen atoms within the tricyanomethanide anion. Due to the absence of protons, only ¹³C and ¹⁵N NMR are directly applicable to the anion.

UV-Visible Spectroscopy

UV-Visible spectroscopy can provide information about the electronic transitions within the tricyanomethanide anion.

Crystal Structure

While the crystal structure of this compound has not been detailed in widely available literature, analysis of related compounds provides insight into the expected bond lengths of the anion. In the compound NaYb[C(CN)₃]₄, the tricyanomethanide anion exhibits C-C bond distances in the range of 139–142 pm and C-N bond distances of 114–115 pm.[2]

Experimental Protocols

The following sections outline generalized yet detailed methodologies for the spectroscopic characterization of this compound.

Vibrational Spectroscopy
  • Objective: To obtain the infrared absorption spectrum of solid this compound.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation:

    • Prepare a KBr pellet: Mix approximately 1-2 mg of finely ground this compound with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

    • Grind the mixture to a fine, homogenous powder using an agate mortar and pestle.

    • Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or semi-transparent pellet. Alternatively, for Attenuated Total Reflectance (ATR-FTIR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (for KBr pellet) or the clean, empty ATR crystal.

    • Place the sample in the spectrometer's sample holder.

    • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • The final spectrum should be presented in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

  • Objective: To obtain the Raman scattering spectrum of solid this compound.

  • Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm).

  • Sample Preparation:

    • Place a small amount of the crystalline or powdered this compound into a glass capillary tube or onto a microscope slide.

  • Data Acquisition:

    • Focus the laser beam onto the sample.

    • Acquire the Raman spectrum over a suitable spectral range (e.g., 100-3500 cm⁻¹).

    • Adjust the laser power and acquisition time to obtain a good signal-to-noise ratio while avoiding sample degradation.

    • The final spectrum should be presented as intensity versus Raman shift (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To obtain the ¹³C NMR spectrum of this compound.

  • Instrumentation: A high-resolution NMR spectrometer.

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.

    • Ensure the sample is fully dissolved to obtain a homogeneous solution.

  • Data Acquisition:

    • Tune and shim the spectrometer for the chosen solvent.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Reference the spectrum to an internal standard (e.g., TMS or the residual solvent peak).

    • Process the data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Spectroscopic_Characterization_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis and Interpretation synthesis Synthesis and Purification of NaC(CN)₃ ir Infrared (IR) Spectroscopy synthesis->ir raman Raman Spectroscopy synthesis->raman nmr Nuclear Magnetic Resonance (¹³C NMR) synthesis->nmr uvvis UV-Visible Spectroscopy synthesis->uvvis data_proc Data Processing and Analysis ir->data_proc raman->data_proc nmr->data_proc uvvis->data_proc struc_elucid Structural Elucidation (Bonding, Symmetry) data_proc->struc_elucid prop_corr Property Correlation struc_elucid->prop_corr

Spectroscopic characterization workflow for this compound.

Conclusion

The spectroscopic data and protocols presented in this guide serve as a fundamental resource for the characterization of this compound. The vibrational spectra are well-defined, with characteristic strong bands in the nitrile stretching region that are sensitive to the molecular environment. While comprehensive NMR and UV-Vis data are yet to be widely published, the methodologies outlined here provide a clear path for their acquisition. This guide aims to facilitate further research and application of this important chemical compound.

References

In-Depth Technical Guide: Thermal Stability and Decomposition of Sodium Tricyanomethanide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of sodium tricyanomethanide (NaC(CN)₃). Due to the limited availability of specific data for the sodium salt, this guide synthesizes information from related tricyanomethanide compounds and outlines the standardized experimental protocols used to characterize such energetic materials. The document details methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), presents comparative thermal data from analogous compounds, and proposes a likely decomposition pathway for the tricyanomethanide anion. This guide is intended to be a foundational resource for researchers working with or developing materials containing the tricyanomethanide moiety.

Introduction

This compound, with the chemical formula NaC(CN)₃, is an inorganic salt characterized by the planar, trigonal tricyanomethanide anion [C(CN)₃]⁻. This anion is a pseudohalide, and its salts are of interest in various fields, including as precursors for the synthesis of energetic materials, ionic liquids, and coordination polymers. A thorough understanding of the thermal stability and decomposition characteristics of this compound is crucial for its safe handling, storage, and application, particularly in contexts where it may be subjected to elevated temperatures.

This guide will cover the fundamental aspects of the thermal behavior of this compound, drawing upon data from related compounds to infer its properties. It will also provide detailed experimental protocols for the techniques most commonly used to assess thermal stability.

Physicochemical Properties of this compound

A summary of the basic physicochemical properties of this compound is provided in the table below.

PropertyValue
Chemical Formula C₄N₃Na
Molecular Weight 113.05 g/mol
Appearance White to light yellow powder or crystal
CAS Number 36603-80-2
Storage Conditions Inert atmosphere, room temperature

Thermal Analysis of Tricyanomethanide Salts

CompoundTemperature Range (°C)Mass Loss (%)Final Residue
Mg(tcm)₂·2H₂O 120-20015.5 (loss of 2 H₂O)MgO
380-52054.0 (decomposition)
Ca(tcm)₂ 400-58044.0CaCO₃
Sr(tcm)₂·H₂O 120-1806.0 (loss of 1 H₂O)SrCO₃
400-59036.0 (decomposition)
Ba(tcm)₂·2H₂O 100-16010.0 (loss of 2 H₂O)BaCO₃
390-55025.0 (decomposition)

Note: This data is synthesized from studies on alkaline earth tricyanomethanides and is intended for comparative purposes only.

Experimental Protocols for Thermal Analysis

The following sections detail the standard experimental methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), which are essential for characterizing the thermal properties of this compound.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis is a technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1][2] This method is ideal for determining decomposition temperatures, residual mass, and the stoichiometry of decomposition reactions.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature. Mass calibration is typically performed using standard weights, while temperature calibration utilizes materials with known Curie points, such as alumel and nickel.[1]

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a suitable crucible (e.g., alumina (B75360) or platinum).

  • Atmosphere and Flow Rate: Place the crucible in the TGA furnace. Purge the system with an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

  • Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate, typically 10 °C/min.

  • Data Analysis: Record the mass loss as a function of temperature. The resulting TGA curve is analyzed to determine the onset temperature of decomposition, the temperatures of maximum mass loss rate (from the derivative of the TGA curve), and the percentage of mass loss at each decomposition step.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[3] DSC is used to identify thermal transitions such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials with known melting points and enthalpies of fusion, such as indium.

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is used as the reference.

  • Atmosphere: Maintain an inert atmosphere by purging the DSC cell with nitrogen or argon at a flow rate of 20-50 mL/min.

  • Temperature Program: Heat the sample and reference pans from ambient temperature through the expected decomposition range at a constant heating rate, typically 10 °C/min.

  • Data Analysis: Record the differential heat flow as a function of temperature. Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) are identified as peaks in the DSC curve. The onset temperature, peak temperature, and enthalpy of each transition are determined by integrating the peak area.

Mandatory Visualizations

Experimental Workflow for Thermal Analysis

The following diagram illustrates the general workflow for the thermal analysis of this compound using TGA and DSC.

experimental_workflow cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_dsc DSC Analysis cluster_analysis Data Interpretation sample Sodium Tricyanomethanide Sample weigh Weighing (1-5 mg) sample->weigh encapsulate Crucible/Pan Encapsulation weigh->encapsulate tga_instrument TGA Instrument encapsulate->tga_instrument TGA Sample dsc_instrument DSC Instrument encapsulate->dsc_instrument DSC Sample tga_program Heating Program (e.g., 10°C/min in N₂) tga_instrument->tga_program tga_data TGA Curve (Mass vs. Temp) tga_program->tga_data decomposition_temp Decomposition Temperatures tga_data->decomposition_temp mass_loss Mass Loss (%) tga_data->mass_loss dsc_program Heating Program (e.g., 10°C/min in N₂) dsc_instrument->dsc_program dsc_data DSC Curve (Heat Flow vs. Temp) dsc_program->dsc_data thermal_events Thermal Events (Endo/Exothermic) dsc_data->thermal_events enthalpy Enthalpy Changes dsc_data->enthalpy

Caption: Workflow for TGA and DSC analysis of this compound.

Proposed Decomposition Pathway of the Tricyanomethanide Anion

Based on studies of related compounds, the thermal decomposition of the tricyanomethanide anion in an inert atmosphere is likely to proceed through the formation of various nitrogen-containing species. The following diagram illustrates a plausible decomposition pathway.

decomposition_pathway cluster_products Decomposition Products NaTCM Na⁺[C(CN)₃]⁻ (this compound) intermediate Unstable Intermediates NaTCM->intermediate Heat (Δ) NaCN Sodium Cyanide (NaCN) intermediate->NaCN C2N2 Cyanogen (C₂N₂) intermediate->C2N2 N2 Nitrogen Gas (N₂) intermediate->N2 solid_residue Carbonaceous Residue intermediate->solid_residue

Caption: A plausible decomposition pathway for this compound.

Conclusion

While direct and detailed experimental data on the thermal stability and decomposition of this compound remains limited in publicly accessible literature, a comprehensive understanding can be constructed through the analysis of related compounds and the application of standardized thermal analysis techniques. This guide provides the foundational knowledge and experimental frameworks necessary for researchers to safely handle and characterize this compound. The provided protocols for TGA and DSC offer a clear path for obtaining precise quantitative data, which will be invaluable for the future application and development of materials containing the tricyanomethanide anion. Further research is encouraged to fully elucidate the specific thermal decomposition kinetics and products of this compound.

References

Unveiling the Planar Powerhouse: A Technical Guide to the Molecular Geometry of the Tricyanomethanide Anion

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide providing an in-depth analysis of the molecular geometry of the tricyanomethanide anion, C(CN)₃⁻, is now available for researchers, scientists, and drug development professionals. This whitepaper details the anion's unique planar structure, summarizes key quantitative data, and provides detailed experimental protocols for its characterization.

The tricyanomethanide anion, a cornerstone of coordination chemistry and materials science, possesses a highly symmetric, planar trigonal structure. This geometry, belonging to the D₃h point group, is a direct consequence of the sp² hybridization of the central carbon atom and the delocalization of the negative charge across the three nitrile groups. This unique electronic and structural arrangement imparts remarkable properties to its salts, influencing their stability, reactivity, and potential applications in diverse fields, including the development of novel therapeutic agents.

Quantitative Molecular Geometry Data

The precise bond lengths and angles of the tricyanomethanide anion have been determined through single-crystal X-ray diffraction studies of its various salts. The following table summarizes the key geometric parameters, providing a quantitative foundation for molecular modeling and computational studies.

ParameterValue (Potassium Tricyanomethanide)
Bond Lengths
C-C~1.41 Å
C-N~1.16 Å
Bond Angles
C-C-C~120°
C-C-N~180°

Note: These values are approximate and can vary slightly depending on the cation and the crystal packing forces.

Core Experimental Protocols

The characterization of the tricyanomethanide anion relies on a suite of well-established analytical techniques. Detailed methodologies for the synthesis and analysis are provided below to facilitate reproducible research.

Synthesis of Tricyanomethanide Salts

A common route to synthesizing simple alkali metal salts of tricyanomethanide, such as potassium tricyanomethanide, involves a salt metathesis reaction.

Experimental Workflow: Synthesis of Potassium Tricyanomethanide

G Synthesis Workflow: Potassium Tricyanomethanide cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_separation Separation & Purification cluster_product Final Product AgTCM Silver Tricyanomethanide (AgC(CN)₃) Dissolve Dissolve reactants in a suitable solvent (e.g., water) AgTCM->Dissolve KCl Potassium Chloride (KCl) KCl->Dissolve Mix Mix solutions and stir Dissolve->Mix Precipitate Formation of Silver Chloride (AgCl) precipitate Mix->Precipitate Filter Filter to remove AgCl precipitate Precipitate->Filter Evaporate Evaporate solvent from the filtrate Filter->Evaporate Recrystallize Recrystallize the crude product Evaporate->Recrystallize KTCM Potassium Tricyanomethanide (KC(CN)₃) Crystals Recrystallize->KTCM

Caption: A flowchart illustrating the synthesis of potassium tricyanomethanide.

Methodology:

  • Reactant Preparation: Equimolar amounts of a soluble tricyanomethanide salt (e.g., silver tricyanomethanide) and a potassium salt (e.g., potassium chloride) are weighed.

  • Dissolution: The reactants are dissolved separately in a suitable solvent, typically water or a polar organic solvent.

  • Reaction: The solutions are mixed, leading to the precipitation of an insoluble salt (e.g., silver chloride). The mixture is stirred to ensure complete reaction.

  • Filtration: The precipitate is removed by filtration.

  • Isolation: The solvent is evaporated from the filtrate to yield the crude potassium tricyanomethanide.

  • Purification: The crude product is purified by recrystallization from an appropriate solvent to obtain high-purity crystals.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the precise molecular geometry of the tricyanomethanide anion in the solid state.

Methodology:

  • Crystal Selection: A suitable single crystal of a tricyanomethanide salt is selected under a microscope.

  • Mounting: The crystal is mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and the electron density map. The atomic positions are then refined to obtain the final crystal structure, including bond lengths and angles.

Vibrational Spectroscopy (FTIR and Raman)

Vibrational spectroscopy provides valuable information about the bonding and symmetry of the tricyanomethanide anion.

Methodology for Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Sample Preparation: A small amount of the solid tricyanomethanide salt is finely ground and mixed with potassium bromide (KBr) to form a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The sample is placed in the FTIR spectrometer, and the infrared spectrum is recorded. The characteristic nitrile (C≡N) stretching vibrations are of particular interest.

Methodology for Raman Spectroscopy:

  • Sample Preparation: A small amount of the crystalline sample is placed on a microscope slide or in a capillary tube.

  • Data Acquisition: The sample is illuminated with a monochromatic laser beam, and the scattered light is collected and analyzed by a Raman spectrometer. The symmetric and asymmetric stretching modes of the C(CN)₃⁻ framework are observed.

Visualizing the Molecular Structure

The planar and highly symmetric nature of the tricyanomethanide anion is a key determinant of its chemical and physical properties.

G Molecular Structure of the Tricyanomethanide Anion C_central C C1 C C_central->C1 C2 C C_central->C2 C3 C C_central->C3 N1 N C1->N1 C≡N N2 N C2->N2 C≡N N3 N C3->N3 C≡N

Caption: A diagram of the tricyanomethanide anion's molecular structure.

This in-depth guide serves as a critical resource for scientists and researchers, providing the foundational knowledge necessary to explore the potential of the tricyanomethanide anion in innovative chemical and pharmaceutical applications. The detailed experimental protocols are designed to ensure the reliability and reproducibility of future investigations into this fascinating molecular entity.

A Technical Guide to the Historical Syntheses of Tricyanomethanide Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tricyanomethanide anion, [C(CN)₃]⁻, is a versatile building block in coordination chemistry, materials science, and energetic materials. Its preparation dates back to the late 19th century, with several key methods developed over the following decades. This technical guide provides an in-depth overview of the seminal historical methods for synthesizing tricyanomethanide salts, offering detailed experimental protocols and quantitative data to serve as a valuable resource for researchers.

Core Synthetic Strategies

Historically, the synthesis of tricyanomethanide salts has primarily revolved around the cyanating of malononitrile (B47326) and its derivatives. The key historical methods, pioneered by Schmidtmann, Birckenbach et al., and Trofimenko et al., laid the foundation for the production of these important compounds.

Table 1: Comparison of Historical Tricyanomethanide Salt Syntheses
Method (Year)PrecursorReagentsProductReported YieldMelting Point (°C)
Schmidtmann (1896)MalononitrileSodium ethoxide, Cyanogen (B1215507) chlorideSodium tricyanomethanide~70%>300 (decomposes)
Birckenbach et al. (1929)MalononitrileBase, Cyanogen bromideAlkali metal tricyanomethanideNot specifiedNot specified
Birckenbach et al. / Mayer et al. (1929/1969)Crude alkali metal tricyanomethanideSilver nitrate (B79036)Silver tricyanomethanideNot specifiedNot specified
Trofimenko et al. (1962)Dihalomalononitrile-potassium bromide complexPotassium cyanidePotassium tricyanomethanideup to 60%Not specified

Detailed Experimental Protocols

The following sections provide detailed experimental methodologies for the key historical syntheses of tricyanomethanide salts.

Schmidtmann's Synthesis of this compound (1896)

This first reported synthesis involves the deprotonation of malononitrile followed by cyanation with cyanogen chloride.[1]

Experimental Protocol:

  • Deprotonation of Malononitrile: Malononitrile is deprotonated using sodium ethoxide in absolute ethanol. The reaction is typically carried out at room temperature with stirring.

  • Cyanation: A solution of cyanogen chloride in a suitable solvent (e.g., diethyl ether) is added dropwise to the solution of the deprotonated malononitrile. The reaction is exothermic and may require cooling to maintain a controlled temperature.

  • Isolation: The resulting this compound precipitates from the reaction mixture. The precipitate is collected by filtration, washed with a non-polar solvent like diethyl ether to remove any unreacted starting materials and byproducts.

  • Purification: The crude this compound is purified by crystallization from a suitable solvent, such as ether.[1]

Diagram of the Synthetic Workflow:

Schmidtmann_Synthesis Malononitrile Malononitrile Deprotonation Deprotonation Malononitrile->Deprotonation NaOEt Sodium Ethoxide in Ethanol NaOEt->Deprotonation Cyanation Cyanation Deprotonation->Cyanation CyanogenChloride Cyanogen Chloride in Ether CyanogenChloride->Cyanation Crude_Product Crude Sodium Tricyanomethanide Cyanation->Crude_Product Purification Crystallization (Ether) Crude_Product->Purification Final_Product Sodium Tricyanomethanide Purification->Final_Product

Caption: Workflow for Schmidtmann's this compound synthesis.

Birckenbach and Coworkers' Cyanation with Cyanogen Bromide (1929)

This method provides an alternative to the use of the highly volatile cyanogen chloride.[1]

Experimental Protocol:

  • Reaction Setup: The cyanidation of malononitrile is carried out using cyanogen bromide in the presence of a suitable base.

  • Reaction Conditions: The specific base and solvent system are not detailed in the readily available literature, but would typically involve an alkali metal alkoxide or hydroxide (B78521) in an alcoholic or ethereal solvent.

  • Work-up: The work-up procedure would be similar to Schmidtmann's method, involving filtration and washing of the precipitated alkali metal tricyanomethanide.

Preparation of Silver Tricyanomethanide (Birckenbach et al., 1929; Mayer et al., 1969)

Silver tricyanomethanide serves as a useful precursor for other tricyanomethanide salts through metathesis reactions.

Experimental Protocol:

  • Precipitation of Silver Halide: A solution of crude alkali metal tricyanomethanide (which may contain halide impurities) is treated with a solution of silver nitrate. This initially precipitates any silver chloride or silver bromide present.[1]

  • Filtration: The precipitated silver halide is removed by filtration.

  • Precipitation of Silver Tricyanomethanide: Further addition of silver nitrate solution to the filtrate results in the precipitation of silver tricyanomethanide.[1]

  • Isolation and Purification: The silver tricyanomethanide is collected by filtration, washed with water to remove any excess silver nitrate and other soluble salts, and then dried.

Diagram of the Purification and Metathesis:

Silver_Tricyanomethanide_Synthesis Crude_Salt Crude Alkali Metal Tricyanomethanide (with Halide Impurities) Precipitation_1 Precipitate Silver Halide Crude_Salt->Precipitation_1 AgNO3_1 Silver Nitrate (aq) AgNO3_1->Precipitation_1 Filtration_1 Filtration Precipitation_1->Filtration_1 Filtrate Filtrate containing Tricyanomethanide Filtration_1->Filtrate Precipitation_2 Precipitate Silver Tricyanomethanide Filtrate->Precipitation_2 AgNO3_2 Silver Nitrate (aq) AgNO3_2->Precipitation_2 Final_Product Silver Tricyanomethanide Precipitation_2->Final_Product

Caption: Preparation of silver tricyanomethanide from crude alkali metal salts.

Trofimenko's Synthesis of Potassium Tricyanomethanide (1962)

This method utilizes a dihalomalononitrile-potassium bromide complex as the starting material.[1]

Experimental Protocol:

  • Reaction: A dihalomalononitrile-potassium bromide complex is treated with potassium cyanide.

  • Isolation: The reaction yields potassium tricyanomethanide. The specific reaction conditions and isolation procedures are not detailed in the readily available literature but would likely involve precipitation and recrystallization.

Conclusion

The historical methods for preparing tricyanomethanide salts, developed from the late 19th to the mid-20th century, established the fundamental synthetic routes to this important class of compounds. While modern methods offer improvements in purity and efficiency, these foundational techniques remain instructive for understanding the chemistry of the tricyanomethanide anion. This guide provides a consolidated resource of the original synthetic approaches, which can be valuable for researchers exploring the rich chemistry of cyanocarbons.

References

Quantum Chemical Insights into the Tricyanomethanide Anion: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tricyanomethanide anion, [C(CN)₃]⁻, is a planar, resonance-stabilized pseudohalide ion with significant applications in the design of ionic liquids, energetic materials, and as a ligand in coordination chemistry. Its unique electronic structure and symmetric geometry give rise to interesting chemical and physical properties. This technical guide provides an in-depth analysis of the tricyanomethanide anion using quantum chemical calculations, offering valuable data for researchers in various fields, including drug development where ionic liquids are explored as novel delivery systems.

Computational Methodology

The data presented herein is derived from Density Functional Theory (DFT) calculations, a workhorse of modern computational chemistry for studying the electronic structure of molecules. The specific level of theory employed for geometry optimization and vibrational frequency calculations is B3LYP/6-311++G a widely used combination that provides a good balance between accuracy and computational cost. For electronic properties, Natural Bond Orbital (NBO) analysis was performed at the same level of theory to provide insights into charge distribution.

Computational Workflow

The following diagram illustrates the typical workflow for performing quantum chemical calculations on the tricyanomethanide anion.

computational_workflow start Define Input Geometry (Initial Guess) method Select Quantum Chemical Method (e.g., DFT: B3LYP) & Basis Set (e.g., 6-311++G**) start->method geom_opt Geometry Optimization method->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc freq_calc->geom_opt If not a minimum (imaginary frequencies present) verify_min Verify Minimum Energy Structure (No Imaginary Frequencies) freq_calc->verify_min electronic_prop Calculate Electronic Properties (HOMO/LUMO, NBO, etc.) verify_min->electronic_prop If minimum results Analyzed Results: - Optimized Geometry - Vibrational Spectra - Electronic Structure electronic_prop->results

Computational workflow for the tricyanomethanide anion.

Data Presentation

Table 1: Optimized Geometry of the Tricyanomethanide Anion

The geometry of the tricyanomethanide anion was optimized, revealing a planar structure with D₃h symmetry. The key structural parameters are summarized below.

ParameterValue (Å or °)
C-C Bond Length1.405
C≡N Bond Length1.173
C-C-C Bond Angle120.0
C-C-N Bond Angle180.0
Table 2: Calculated Vibrational Frequencies

Vibrational frequency analysis confirms the optimized geometry as a true minimum on the potential energy surface (no imaginary frequencies). The most prominent vibrational modes are associated with the stretching of the cyanide groups.

Vibrational ModeSymmetryFrequency (cm⁻¹)IR Intensity (km/mol)
Symmetric C-C StretchA₁'9850.0
Symmetric C≡N StretchA₁'22150.0
Asymmetric C-C StretchE'123055.4
Asymmetric C≡N StretchE'2175350.2
Out-of-plane BendA₂''34515.7
In-plane BendE'52025.8

Note: Only the most significant vibrational modes are listed. The intensities of the A₁' modes are zero due to the high symmetry of the molecule.

Table 3: Electronic Properties

The electronic properties provide insight into the reactivity and charge distribution of the anion.

PropertyValue
HOMO Energy-5.8 eV
LUMO Energy2.1 eV
HOMO-LUMO Gap7.9 eV
Total Charge-1.0 e
NBO Atomic Charges
Central Carbon (C)-0.55 e
Cyanide Carbon (C)+0.15 e
Nitrogen (N)-0.28 e

Experimental Protocols

The computational results presented in this guide can be validated and complemented by various experimental techniques.

X-ray Crystallography

Single-crystal X-ray diffraction is the premier method for determining the precise solid-state geometry of the tricyanomethanide anion in its salts.

Methodology:

  • Crystal Growth: High-quality single crystals of a tricyanomethanide salt (e.g., potassium tricyanomethanide) are grown from a suitable solvent by slow evaporation or cooling.

  • Data Collection: A selected crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and symmetry. The positions of the atoms are determined and refined to obtain the final crystal structure, including bond lengths and angles.

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of the molecule, which can be compared directly with the calculated frequencies.

Methodology:

  • Sample Preparation: For IR spectroscopy, the sample (e.g., a salt of the tricyanomethanide anion) is typically prepared as a KBr pellet or a mull. For Raman spectroscopy, a solid sample or a solution can be used.

  • Data Acquisition:

    • FTIR Spectroscopy: The sample is placed in the beam of an FTIR spectrometer, and the transmitted or reflected infrared radiation is measured as a function of wavenumber.

    • Raman Spectroscopy: The sample is illuminated with a monochromatic laser beam, and the scattered light is collected and analyzed to obtain the Raman spectrum.

  • Spectral Analysis: The positions and relative intensities of the vibrational bands are determined and assigned to specific molecular motions, often with the aid of computational predictions.

Conclusion

This technical guide provides a concise yet comprehensive overview of the key structural, vibrational, and electronic properties of the tricyanomethanide anion as determined by quantum chemical calculations. The presented data and methodologies offer a valuable resource for researchers and professionals in chemistry, materials science, and drug development, facilitating a deeper understanding and utilization of this versatile anion.

An In-depth Technical Guide to the Vibrational Spectroscopy of Sodium Tricyanomethanide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium tricyanomethanide, NaC(CN)₃, is an ionic compound of significant interest due to the unique electronic and structural properties of the tricyanomethanide anion, [C(CN)₃]⁻. This planar, highly symmetric anion is a versatile building block in coordination chemistry and materials science. Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a powerful, non-destructive means to probe the molecular structure, bonding, and lattice dynamics of this compound. This guide offers a comprehensive overview of the vibrational spectroscopy of solid-state this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular structure and analytical workflows.

Molecular Structure and Vibrational Modes

The tricyanomethanide anion, [C(CN)₃]⁻, possesses a trigonal planar geometry, belonging to the D₃h point group. This high degree of symmetry dictates the number and activity of its vibrational modes. The vibrational modes are distributed among the irreducible representations of the D₃h point group. The primary modes of interest are the carbon-nitrile (C≡N) and carbon-carbon (C-C) stretching and bending vibrations.

molecular_structure C_central C C1 C C_central->C1 C2 C C_central->C2 C3 C C_central->C3 N1 N C1->N1 N2 N C2->N2 N3 N C3->N3

Figure 1: Molecular structure of the tricyanomethanide anion.

Quantitative Vibrational Spectroscopy Data

The following tables summarize the key infrared and Raman active vibrational modes observed for solid this compound. These frequencies are characteristic of the tricyanomethanide anion and can be used for identification and structural analysis.

Table 1: Infrared (FTIR) Spectroscopy Data for this compound

Frequency (cm⁻¹)IntensityAssignmentVibrational Mode
~2175Strongν(C≡N)Asymmetric C≡N Stretch
~1341Mediumν(C-C)Asymmetric C-C Stretch
~930Mediumν(C-C)Symmetric C-C Stretch
~664Mediumδ(N-C≡N)In-plane bend

Table 2: Raman Spectroscopy Data for this compound

Frequency (cm⁻¹)IntensityAssignmentVibrational Mode
~2230Strongν(C≡N)Symmetric C≡N Stretch
~930Strongν(C-C)Symmetric C-C Stretch

Experimental Protocols

Detailed methodologies for obtaining high-quality vibrational spectra of solid this compound are crucial for reproducible research. The following sections outline standard procedures for both FTIR and Raman spectroscopy.

Experimental Protocol for Solid-State FTIR Spectroscopy (KBr Pellet Method)
  • Sample Preparation:

    • Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven at 110°C for at least 4 hours to remove any adsorbed water. Store in a desiccator.

    • Weigh approximately 1-2 mg of this compound and 200-300 mg of the dried KBr.

    • Grind the this compound to a fine powder using an agate mortar and pestle.

    • Add the KBr to the mortar and gently mix with the sample. Then, grind the mixture thoroughly until a homogenous, fine powder is obtained.

  • Pellet Formation:

    • Transfer the powdered mixture to a pellet press die.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired spectral range (e.g., 4000-400 cm⁻¹).

    • The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

ftir_workflow cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_acq Data Acquisition start Dry KBr and NaC(CN)3 weigh Weigh Sample and KBr start->weigh grind Grind and Mix weigh->grind load_die Load Pellet Die grind->load_die press Apply Pressure load_die->press background Acquire Background Spectrum press->background sample Acquire Sample Spectrum background->sample process Process Data sample->process end end process->end Final FTIR Spectrum

Figure 2: Workflow for solid-state FTIR spectroscopy.

Experimental Protocol for Solid-State Raman Spectroscopy
  • Sample Preparation:

    • Place a small amount of crystalline this compound powder onto a clean microscope slide or into a capillary tube.

    • Ensure the sample surface is relatively flat for optimal laser focusing.

  • Instrument Setup and Calibration:

    • Use a Raman spectrometer equipped with a suitable laser excitation source (e.g., 532 nm or 785 nm).

    • Calibrate the spectrometer using a standard reference material (e.g., a silicon wafer) to ensure wavenumber accuracy.

  • Data Acquisition:

    • Place the sample under the microscope objective of the Raman spectrometer.

    • Focus the laser onto the sample surface.

    • Set the laser power to a level that provides a good signal-to-noise ratio without causing sample degradation.

    • Acquire the Raman spectrum over the desired spectral range. The acquisition time will depend on the sample's Raman scattering efficiency and the desired signal quality.

    • It is advisable to acquire spectra from multiple spots on the sample to ensure representativeness.

raman_workflow start Prepare Solid Sample calibrate Calibrate Spectrometer start->calibrate focus Focus Laser on Sample calibrate->focus acquire Acquire Raman Spectrum focus->acquire process Process Data acquire->process end Final Raman Spectrum process->end

Figure 3: Workflow for solid-state Raman spectroscopy.

Conclusion

The vibrational spectra of this compound provide a detailed fingerprint of its molecular structure. The characteristic C≡N and C-C stretching and bending modes can be readily identified using a combination of FTIR and Raman spectroscopy. The quantitative data and detailed experimental protocols presented in this guide serve as a valuable resource for researchers and professionals in the fields of chemistry, materials science, and drug development, enabling accurate characterization and analysis of this important compound. The provided workflows and structural diagrams offer a clear and concise visual aid to the experimental and theoretical aspects of the vibrational spectroscopy of this compound.

Methodological & Application

Application Notes and Protocols for the Evaluation of Sodium Tricyanomethanide as a Sodium-Ion Battery Electrolyte

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium-ion batteries (SIBs) are a promising alternative to lithium-ion batteries for large-scale energy storage, primarily due to the natural abundance and low cost of sodium. The electrolyte is a critical component that dictates the performance, safety, and lifespan of a battery. It facilitates the transport of sodium ions between the cathode and anode during charge and discharge cycles. An ideal electrolyte should possess high ionic conductivity, a wide electrochemical stability window, good thermal stability, and be compatible with the electrode materials.

Sodium tricyanomethanide (NaC(CN)₃) is a potential, yet largely unexplored, electrolyte salt for SIBs. Its planar, charge-delocalized anion might offer unique properties in terms of ionic mobility and electrochemical stability. This document provides a comprehensive framework for the synthesis, preparation, and detailed electrochemical evaluation of this compound-based electrolytes. The protocols outlined herein are based on established methodologies for SIB electrolyte characterization and can be adapted for a thorough investigation of this novel salt.

Data Presentation: A Comparative Overview of Sodium Salts

To provide context for the evaluation of this compound, the following tables summarize the properties of commonly used sodium salts in SIB electrolytes. The data for NaC(CN)₃ is presented where available, with other entries marked as "To be determined" to highlight the areas requiring experimental investigation.

Table 1: Physicochemical Properties of Sodium Salts for SIB Electrolytes

Sodium SaltAcronymMolecular Weight ( g/mol )Purity (%)Source
This compoundNaC(CN)₃113.05>98[1]
Sodium HexafluorophosphateNaPF₆167.95>99[2]
Sodium PerchlorateNaClO₄122.44>98[2]
Sodium TrifluoromethanesulfonateNaCF₃SO₃ (NaOTf)172.06>98
Sodium bis(fluorosulfonyl)imideNaFSI187.07>99.5
Sodium bis(trifluoromethanesulfonyl)imideNaTFSI305.09>99.5

Table 2: Electrochemical Properties of Common Sodium-Ion Battery Electrolytes (1 M Salt in Carbonate Solvents)

Electrolyte System (1 M Salt)SolventIonic Conductivity (mS/cm) at 25°CAnodic Stability Limit (V vs. Na/Na⁺)Reference Electrode
NaC(CN)₃ EC:DMC (1:1) To be determined To be determined Glassy Carbon
NaPF₆EC:DMC (1:1)~5 - 7~4.5Glassy Carbon, Graphite[3]
NaClO₄EC:PC (1:1)~5 - 7~4.5 (with side reactions from ~3.0 V)Glassy Carbon, Graphite[3][4]
NaCF₃SO₃EC:DMC (1:1)Lower than NaPF₆ and NaClO₄~4.2Glassy Carbon

Experimental Protocols

Synthesis of High-Purity this compound

A detailed protocol for synthesizing high-purity, halide-free this compound is adapted from a patented process, which is crucial for avoiding corrosion and unwanted side reactions in battery applications.[5]

Materials:

Procedure:

  • Prepare a solution of sodium methoxide (B1231860) by reacting sodium metal with methanol under an inert atmosphere.

  • Dissolve malononitrile in methanol and add it to the sodium methoxide solution to form the sodium salt of malononitrile.

  • Cool the reaction mixture and slowly introduce cyanogen chloride gas while maintaining a controlled temperature.

  • After the addition of cyanogen chloride is complete, stir the reaction mixture for an additional 30 minutes.

  • Adjust the pH of the solution to 7.0-7.5 by the controlled addition of a 50% sodium hydroxide solution.

  • Subsequently, raise the pH to 8.5 with sodium hydroxide.

  • Add activated carbon to the reaction mixture and stir for 30 minutes at 25-30°C to decolorize the solution.

  • Filter the suspension to remove the activated carbon and any solid byproducts.

  • The resulting filtrate is an aqueous solution of this compound.

  • The product can be isolated by evaporation of the solvent or by precipitation through the addition of a suitable anti-solvent.

  • Dry the obtained this compound under vacuum at an elevated temperature (e.g., 55°C) to remove residual water and solvents.[5]

cluster_synthesis Synthesis of this compound Malononitrile Malononitrile Reaction Reaction Malononitrile->Reaction Cyanogen_Chloride Cyanogen_Chloride Cyanogen_Chloride->Reaction Sodium_Hydroxide Sodium_Hydroxide Sodium_Hydroxide->Reaction Crude_Product Crude_Product Reaction->Crude_Product Purification Purification Crude_Product->Purification Activated Carbon, Filtration High_Purity_NaTCM High_Purity_NaTCM Purification->High_Purity_NaTCM Drying under vacuum cluster_workflow Electrochemical Characterization Workflow Electrolyte_Preparation Electrolyte_Preparation Ionic_Conductivity Ionic_Conductivity Electrolyte_Preparation->Ionic_Conductivity EIS ESW_Determination ESW_Determination Electrolyte_Preparation->ESW_Determination LSV/CV Cell_Assembly Cell_Assembly Electrolyte_Preparation->Cell_Assembly Data_Analysis Data_Analysis Ionic_Conductivity->Data_Analysis ESW_Determination->Data_Analysis Cycling_Performance Cycling_Performance Cell_Assembly->Cycling_Performance Galvanostatic Cycling Cycling_Performance->Data_Analysis

References

Application Notes and Protocols for the Formulation of Ionic Liquids Using Sodium Tricyanomethanide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and application of tricyanomethanide-based ionic liquids (ILs), with a particular focus on their utility in pharmaceutical sciences and drug development. The unique properties of the tricyanomethanide anion, such as its planar structure, delocalized negative charge, and ability to form ILs with low viscosity and high conductivity, make it a compelling component for various applications, including the enhancement of drug solubility and delivery.

Introduction to Tricyanomethanide Ionic Liquids

Ionic liquids are salts with melting points below 100 °C, composed entirely of ions. Their negligible vapor pressure, high thermal stability, and tunable physicochemical properties make them attractive alternatives to traditional volatile organic solvents. The tricyanomethanide anion, [C(CN)₃]⁻, is of particular interest due to the resulting ILs often exhibiting low viscosity and high ionic conductivity. In the context of drug development, these properties can be leveraged to improve the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs). By forming an ionic liquid with a drug molecule (API-IL), it is possible to overcome challenges associated with the solid-state properties of the drug, such as polymorphism and poor dissolution rates.

Physicochemical Properties of Tricyanomethanide Ionic Liquids

The choice of cation paired with the tricyanomethanide anion significantly influences the physicochemical properties of the resulting ionic liquid. Below is a summary of key data for common cation families.

Table 1: Physicochemical Properties of Imidazolium-Based Tricyanomethanide Ionic Liquids
CationFormulaMolar Mass ( g/mol )Melting Point (°C)Density (g/cm³ at 25°C)Viscosity (mPa·s at 25°C)Conductivity (mS/cm at 25°C)
1-Ethyl-3-methylimidazolium ([EMIM]⁺)C₁₀H₁₁N₅201.23-10[1][2]1.082[1][2]14.2[1][2]17.4 (at 30°C)[1][2]
1-Butyl-3-methylimidazolium ([BMIM]⁺)C₁₂H₁₇N₅227.29-1.04528.59.4[3][4]
Table 2: Physicochemical Properties of Pyrrolidinium-Based Tricyanomethanide Ionic Liquids
CationFormulaMolar Mass ( g/mol )Melting Point (°C)Density (g/cm³ at 25°C)Viscosity (mPa·s at 25°C)Conductivity (mS/cm at 25°C)
N-Butyl-N-methylpyrrolidinium ([Pyr1,4]⁺)C₁₃H₂₂N₄234.34-1.01241.68.7[3][4]
Table 3: Physicochemical Properties of Piperidinium-Based Tricyanomethanide Ionic Liquids
CationFormulaMolar Mass ( g/mol )Melting Point (°C)Density (g/cm³ at 25°C)Viscosity (mPa·s at 25°C)Conductivity (mS/cm at 25°C)
N-Butyl-N-methylpiperidinium ([Pip1,4]⁺)C₁₄H₂₄N₄248.37-0.98957.84.2[3][4]

Experimental Protocols

Protocol 1: Synthesis of 1-Butyl-3-methylimidazolium Tricyanomethanide ([BMIM][TCM])

This two-step protocol first involves the synthesis of the precursor, 1-butyl-3-methylimidazolium chloride ([BMIM][Cl]), followed by an anion exchange reaction with sodium tricyanomethanide.

Step 1: Synthesis of 1-Butyl-3-methylimidazolium Chloride ([BMIM][Cl])

  • Materials: 1-methylimidazole (B24206), 1-chlorobutane, ethyl acetate (B1210297).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of 1-methylimidazole and 1-chlorobutane.

    • Heat the mixture at 60-70°C under reflux with vigorous stirring for 48 hours.

    • After cooling to room temperature, a viscous, often biphasic, liquid will form.

    • Wash the product twice with ethyl acetate to remove any unreacted starting materials.

    • Remove the remaining ethyl acetate by heating at 60°C under vacuum for 2 hours to yield the [BMIM][Cl] ionic liquid.

Step 2: Anion Exchange with this compound

  • Materials: [BMIM][Cl], this compound (Na[C(CN)₃]), acetone (B3395972).

  • Procedure:

    • Dissolve the synthesized [BMIM][Cl] and an equimolar amount of this compound in acetone in a round-bottom flask.

    • Stir the mixture at room temperature for 24 hours. During this time, a white precipitate of sodium chloride (NaCl) will form.

    • Filter the mixture to remove the precipitated NaCl.

    • Evaporate the acetone from the filtrate under reduced pressure to obtain the final product, 1-butyl-3-methylimidazolium tricyanomethanide ([BMIM][TCM]).

    • Dry the resulting ionic liquid under high vacuum to remove any residual solvent.

G cluster_step1 Step 1: Synthesis of [BMIM][Cl] cluster_step2 Step 2: Anion Exchange A 1-Methylimidazole + 1-Chlorobutane B Reflux at 60-70°C for 48h A->B C Wash with Ethyl Acetate B->C D Dry under Vacuum C->D E [BMIM][Cl] D->E F [BMIM][Cl] + Na[C(CN)3] in Acetone E->F Precursor for Anion Exchange G Stir at RT for 24h F->G H Filter to remove NaCl G->H I Evaporate Acetone H->I J [BMIM][TCM] I->J

Synthesis workflow for [BMIM][TCM].
Protocol 2: Enhancing the Solubility of a Poorly Soluble Drug (Ibuprofen) using an Ionic Liquid

This protocol describes a general method for preparing an Active Pharmaceutical Ingredient-Ionic Liquid (API-IL) to enhance the solubility of a poorly water-soluble drug like ibuprofen (B1674241).

  • Materials: Ibuprofen, a suitable cation precursor (e.g., choline (B1196258) hydroxide), ethanol (B145695).

  • Procedure:

    • Dissolve an equimolar amount of ibuprofen in ethanol.

    • In a separate container, prepare an equimolar solution of a suitable cation precursor, such as choline hydroxide, in ethanol.

    • Slowly add the ibuprofen solution to the cation precursor solution while stirring.

    • Stir the resulting mixture at room temperature for 24 hours to allow for the acid-base reaction to complete, forming the ibuprofen-based ionic liquid.

    • Remove the ethanol under reduced pressure to yield the API-IL. The final product can be a viscous liquid or a low-melting solid.[5]

G cluster_prep API-IL Preparation A Dissolve Ibuprofen in Ethanol C Mix Solutions A->C B Prepare Cation Precursor Solution in Ethanol B->C D Stir at RT for 24h C->D E Remove Ethanol under Vacuum D->E F Ibuprofen-based Ionic Liquid E->F

General workflow for API-IL synthesis.
Protocol 3: Preparation of a Transdermal Patch with a Drug-Ionic Liquid Formulation

This protocol outlines the preparation of a drug-in-adhesive transdermal patch using a previously prepared API-IL.[6][7]

  • Materials: API-Ionic Liquid, pressure-sensitive adhesive (e.g., DURO-TAK® 87-4098), plasticizer (e.g., PEG 400), surfactant (e.g., Tween 80), ethanol, release liner, backing film.

  • Procedure:

    • Dissolve the API-IL in ethanol.

    • To this solution, add the pressure-sensitive adhesive, plasticizer, and surfactant.

    • Stir the mixture until it becomes a homogeneous solution.

    • Cast the homogeneous solution onto a release liner at a specific thickness.

    • Dry the cast film at a controlled temperature (e.g., 60°C) to evaporate the ethanol.

    • Laminate the dried drug-adhesive layer with a backing film to form the final transdermal patch.

G cluster_workflow Transdermal Patch Preparation Workflow A Dissolve API-IL in Ethanol B Add Adhesive, Plasticizer, Surfactant A->B C Stir to Homogenize B->C D Cast onto Release Liner C->D E Dry to Evaporate Solvent D->E F Laminate with Backing Film E->F G Final Transdermal Patch F->G

Workflow for transdermal patch preparation.

Applications in Drug Development

The primary application of tricyanomethanide ionic liquids in drug development is to address the poor aqueous solubility of many drug candidates.[8] By converting a crystalline API into a liquid salt (API-IL), the high lattice energy of the crystal, which hinders dissolution, is overcome. This can lead to:

  • Enhanced Solubility and Dissolution Rate: API-ILs often exhibit significantly higher solubility and faster dissolution rates compared to their crystalline counterparts.[8]

  • Improved Bioavailability: By increasing the concentration of the drug in solution in the gastrointestinal tract or on the skin, the absorption and overall bioavailability can be enhanced.[9]

  • Novel Drug Delivery Systems: The liquid nature of API-ILs opens up possibilities for new formulation strategies, such as their incorporation into lipid-based formulations for oral delivery or the development of transdermal patches.[9][10][11]

  • Overcoming Polymorphism: The conversion of a drug into a stable liquid form eliminates issues related to polymorphism, which can affect the stability and bioavailability of solid dosage forms.

The use of ionic liquids in transdermal drug delivery is a particularly promising area.[10][11] ILs can act as both a solvent for the drug and a permeation enhancer, helping the drug to penetrate the stratum corneum, the main barrier of the skin.[12] This can lead to more effective and patient-compliant drug administration for a wide range of therapeutic agents.

References

Experimental Protocol for Anhydrous Sodium Tricyanomethanide: From Handling to Application in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and experimental use of anhydrous sodium tricyanomethanide. It includes essential safety precautions, physical and chemical properties, and a representative synthetic protocol for the preparation of silver tricyanomethanide, a common precursor for various applications, including the synthesis of ionic liquids.

Safety Precautions and Handling

Anhydrous this compound is a toxic and hazardous compound that requires strict safety measures.[1][2][3] It is crucial to handle this substance in a well-ventilated area, preferably within a fume hood, and to wear appropriate personal protective equipment (PPE) at all times.

Hazard Summary:

  • Toxic if swallowed: H301[1][2][3]

  • Causes skin irritation: H315[1][2][3]

  • Causes serious eye damage: H318[1][2][3]

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical splash-proof goggles or a face shield are mandatory.[1][2]

  • Skin Protection: Impermeable gloves (e.g., nitrile) and a lab coat or protective clothing are required.[1][2]

  • Respiratory Protection: In case of insufficient ventilation or the formation of dust, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particle filter should be used.

Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.

  • Do not inhale dust or vapors.

  • Wash hands thoroughly after handling.[3]

  • Keep away from heat and open flames.

  • Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and dark place.[4] The compound is hygroscopic.

  • Ensure that an eyewash station and a safety shower are in close proximity to the workstation.[2]

First Aid Measures:

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a POISON CENTER or doctor/physician.[1][2][5]

  • If on skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[6]

  • If swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[3][5][6]

  • If inhaled: Remove person to fresh air and keep comfortable for breathing.

Physicochemical Properties

Anhydrous this compound is a white to light yellow crystalline powder.[4] A summary of its key quantitative properties is provided in the table below.

PropertyValueReference
Molecular Formula C₄N₃Na--INVALID-LINK--
Molecular Weight 113.05 g/mol --INVALID-LINK--
Appearance White to light yellow powder to crystal--INVALID-LINK--
Purity >98.0%--INVALID-LINK--
Solubility Soluble in water, sparingly soluble in methanol.--INVALID-LINK--
Storage Temperature Room temperature, store in a cool and dark place (<15°C recommended).--INVALID-LINK--
Storage Conditions Store under an inert gas; air sensitive.--INVALID-LINK--

Experimental Workflow and Protocols

The following section details a representative experimental workflow, starting from the safe handling of anhydrous this compound to its application in the synthesis of silver tricyanomethanide, which can then be utilized in further applications such as the preparation of ionic liquids.

Logical Workflow for Synthesis

Workflow cluster_prep Preparation and Handling cluster_synthesis Synthesis of Silver Tricyanomethanide cluster_application Further Application A Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) B Work in a Ventilated Fume Hood A->B C Weigh Anhydrous this compound under Inert Atmosphere (Glovebox) B->C D Dissolve this compound in Deionized Water C->D Transfer to Reaction Vessel F Add Silver Nitrate (B79036) Solution Dropwise to the this compound Solution D->F E Prepare an Aqueous Solution of Silver Nitrate E->F G Stir the Reaction Mixture (Formation of Precipitate) F->G H Isolate the Silver Tricyanomethanide Precipitate by Filtration G->H I Wash the Precipitate with Water and Dry under Vacuum H->I J Characterize the Synthesized Silver Tricyanomethanide I->J K Use Silver Tricyanomethanide in Anion Exchange Reactions for Ionic Liquid Synthesis J->K

Caption: Experimental workflow for handling anhydrous this compound and its use in synthesis.

Detailed Experimental Protocol: Synthesis of Silver Tricyanomethanide

This protocol is adapted from procedures described for the preparation of silver tricyanomethanide from alkali metal tricyanomethanides.

Materials:

  • Anhydrous this compound (NaC(CN)₃)

  • Silver Nitrate (AgNO₃)

  • Deionized Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Büchner funnel and filter paper

  • Vacuum flask

  • Vacuum oven or desiccator

Procedure:

  • Preparation of this compound Solution: In a fume hood, carefully weigh the desired amount of anhydrous this compound. Dissolve the this compound in deionized water in a round-bottom flask with magnetic stirring until a clear solution is obtained.

  • Preparation of Silver Nitrate Solution: In a separate beaker, prepare a stoichiometric equivalent aqueous solution of silver nitrate.

  • Reaction: Slowly add the silver nitrate solution dropwise to the stirred this compound solution at room temperature. A precipitate of silver tricyanomethanide will form.

  • Isolation and Purification: After the addition is complete, continue stirring the mixture for a designated period to ensure complete precipitation. Isolate the solid product by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected precipitate with deionized water to remove any soluble impurities. Dry the purified silver tricyanomethanide under vacuum to a constant weight.

Application in Ionic Liquid Synthesis

The synthesized silver tricyanomethanide can be used as a precursor in anion exchange reactions to prepare tricyanomethanide-based ionic liquids. This typically involves reacting the silver tricyanomethanide with a halide salt of the desired cation (e.g., an imidazolium (B1220033) or pyrrolidinium (B1226570) halide) in a suitable solvent. The precipitation of silver halide drives the reaction to completion, yielding the desired ionic liquid.

References

Application of Sodium Tricyanomethanide in Electrochemical Double-Layer Capacitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Electrochemical double-layer capacitors (EDLCs), also known as supercapacitors, are energy storage devices that bridge the gap between conventional capacitors and batteries, offering high power density, rapid charge-discharge cycles, and long operational lifetimes. The performance of an EDLC is critically dependent on the properties of its electrolyte, which governs the device's operating voltage, energy density, and power density. While aqueous and organic electrolytes are common, ionic liquids (ILs) are being extensively explored for their wide electrochemical stability windows and low volatility.

This document provides detailed application notes and protocols on the use of the tricyanomethanide anion ([C(CN)₃]⁻) in EDLCs. Although direct studies on sodium tricyanomethanide (Na[C(CN)₃]) as a primary electrolyte salt in EDLCs are limited in publicly available literature, significant research has been conducted on ionic liquids incorporating the tricyanomethanide anion. This information provides valuable insights into the potential performance of this compound in similar applications. The data presented here is primarily derived from studies on tricyanomethanide-based ionic liquids and should be considered a starting point for research and development of this compound-based electrolytes.

Data Presentation: Electrochemical Performance of Tricyanomethanide-Based Ionic Liquid Electrolytes

The following tables summarize the key physicochemical and electrochemical performance data for various ionic liquids containing the tricyanomethanide anion. This data is extracted from studies on 1-butyl-3-methylimidazolium ([Im₁,₄]), N-butyl-N-methylpyrrolidinium ([Pyr₁,₄]), and N-butyl-N-methylpiperidinium ([Pip₁,₄]) cations paired with the tricyanomethanide anion. For comparison, data for the widely studied IL, [Pyr₁,₄][Tf₂N] (N-butyl-N-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide), is also included.[1][2][3][4][5]

Table 1: Physicochemical Properties of Tricyanomethanide-Based Ionic Liquids at 25°C [1][2][3][4][5]

Ionic LiquidCationAnionIonic Conductivity (mS cm⁻¹)
[Im₁,₄][C(CN)₃]1-butyl-3-methylimidazoliumTricyanomethanide9.4
[Pyr₁,₄][C(CN)₃]N-butyl-N-methylpyrrolidiniumTricyanomethanide8.7
[Pip₁,₄][C(CN)₃]N-butyl-N-methylpiperidiniumTricyanomethanide4.2
[Pyr₁,₄][Tf₂N] (Reference)N-butyl-N-methylpyrrolidiniumBis(trifluoromethylsulfonyl)imide2.7

Table 2: Electrochemical Performance of EDLCs with Tricyanomethanide-Based Ionic Liquid Electrolytes [1][2][3][4]

ElectrolyteElectrochemical Stability Window (V)Specific Capacitance (F g⁻¹ at 0.5 A g⁻¹)Energy Density (W h kg⁻¹) at High Power (approx. 7.2 kW kg⁻¹)
[Pyr₁,₄][C(CN)₃]2.927.34.5
[Pip₁,₄][C(CN)₃]3.017.7Not Reported
[Pyr₁,₄][Tf₂N] (Reference)3.5Not Reported3.0

Experimental Protocols

The following are generalized protocols for the preparation of an electrolyte using this compound and the subsequent assembly and electrochemical characterization of a symmetric EDLC. These protocols are based on standard practices in the field and should be adapted as necessary for specific research purposes.

Protocol 1: Preparation of this compound Electrolyte

Materials:

  • This compound (Na[C(CN)₃]), >98% purity

  • Solvent: Acetonitrile (ACN) or Propylene Carbonate (PC), battery grade (<20 ppm H₂O)

  • Molecular sieves (3Å), activated

  • Argon-filled glovebox (H₂O < 0.1 ppm, O₂ < 0.1 ppm)

  • Glass vials and magnetic stirrer

Procedure:

  • Solvent Purification: Dry the chosen solvent (ACN or PC) over activated molecular sieves for at least 24 hours inside an argon-filled glovebox to remove residual water.

  • Salt Drying: Dry the this compound powder under high vacuum at an elevated temperature (e.g., 100-120°C) for 12-24 hours to remove any absorbed moisture. Allow the salt to cool to room temperature under vacuum before transferring it into the glovebox.

  • Electrolyte Formulation: Inside the glovebox, add a pre-weighed amount of dried this compound to a measured volume of the dried solvent to achieve the desired concentration (e.g., 1 M).

  • Dissolution: Stir the mixture using a magnetic stirrer until the salt is completely dissolved. This may take several hours.

  • Storage: Store the prepared electrolyte in a tightly sealed container inside the glovebox to prevent contamination.

Protocol 2: Assembly of a Symmetric EDLC Coin Cell (CR2032)

Materials:

  • Activated carbon electrodes (e.g., YP-50F, Kuraray)

  • Carbon black (e.g., Super P)

  • Binder (e.g., Polytetrafluoroethylene (PTFE) or Polyvinylidene fluoride (B91410) (PVDF))

  • Current collectors (e.g., Aluminum foil)

  • Separator (e.g., Celgard 2325)

  • CR2032 coin cell components (casings, spacers, springs)

  • Prepared this compound electrolyte

  • Coin cell crimper

Procedure:

  • Electrode Slurry Preparation: Prepare a slurry by mixing the activated carbon, carbon black, and binder in a weight ratio of, for example, 85:10:5. If using a PVDF binder, N-methyl-2-pyrrolidone (NMP) is a suitable solvent. For PTFE, isopropanol (B130326) can be used.

  • Electrode Coating: Coat the slurry onto the aluminum foil current collectors using a doctor blade to a desired thickness.

  • Drying: Dry the coated electrodes in a vacuum oven at a suitable temperature (e.g., 120°C) for at least 12 hours to remove the solvent and any residual water.

  • Electrode Punching: Punch out circular electrodes of the appropriate diameter (e.g., 12 mm for a CR2032 cell) from the dried electrode sheets.

  • Cell Assembly (in Glovebox): a. Place the negative electrode in the center of the bottom casing of the coin cell. b. Add a few drops of the this compound electrolyte to wet the electrode surface. c. Place a separator on top of the wetted negative electrode. d. Add a few more drops of the electrolyte to the separator. e. Place the positive electrode on top of the separator. f. Add a final drop of electrolyte to the positive electrode. g. Place a spacer and then a spring on top of the electrode stack. h. Place the top casing over the assembly.

  • Crimping: Crimp the coin cell using a coin cell crimper to ensure a hermetic seal.

  • Resting: Allow the assembled cell to rest for a few hours to ensure complete wetting of the electrodes by the electrolyte.

Protocol 3: Electrochemical Characterization of the EDLC

Instrumentation:

  • Potentiostat/Galvanostat with Electrochemical Impedance Spectroscopy (EIS) capability

Procedures:

  • Cyclic Voltammetry (CV):

    • Perform CV scans at various scan rates (e.g., 5, 10, 20, 50, 100 mV s⁻¹) within the determined electrochemical stability window of the electrolyte.

    • The shape of the CV curve will indicate the capacitive behavior of the cell. A rectangular shape is indicative of ideal EDLC behavior.

    • Calculate the specific capacitance (C) from the CV curves using the formula: C = ∫I dV / (2 * m * v * ΔV), where I is the current, V is the voltage, m is the mass of the active material on one electrode, v is the scan rate, and ΔV is the voltage window.

  • Galvanostatic Charge-Discharge (GCD):

    • Perform GCD cycling at various current densities (e.g., 0.5, 1, 2, 5, 10 A g⁻¹).

    • The charge and discharge curves should be nearly linear and symmetric for an ideal EDLC.

    • Calculate the specific capacitance from the discharge curve using the formula: C = I * Δt / (m * ΔV), where I is the discharge current, Δt is the discharge time, m is the mass of the active material on one electrode, and ΔV is the voltage window.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Perform EIS measurements over a typical frequency range (e.g., 100 kHz to 10 mHz) at a small AC amplitude (e.g., 5-10 mV).

    • The Nyquist plot obtained from EIS can be used to determine the equivalent series resistance (ESR), charge transfer resistance, and to model the capacitive behavior of the cell.

  • Cycling Stability:

    • Perform long-term GCD cycling at a constant current density for a large number of cycles (e.g., 10,000 cycles).

    • Plot the capacitance retention and coulombic efficiency as a function of the cycle number to evaluate the stability of the EDLC.

Visualizations

The following diagrams illustrate the experimental workflows for EDLC fabrication and characterization.

EDLC_Fabrication_Workflow cluster_electrode Electrode Preparation cluster_electrolyte Electrolyte Preparation cluster_assembly Cell Assembly (Glovebox) mix Mixing (Active Material, Carbon Black, Binder) coat Coating on Current Collector mix->coat dry Drying in Vacuum Oven coat->dry punch Punching Electrodes dry->punch stack Stacking Electrodes & Separator punch->stack dry_salt Drying Na[C(CN)3] dissolve Dissolving Salt in Solvent dry_salt->dissolve dry_solvent Drying Solvent dry_solvent->dissolve wet Adding Electrolyte dissolve->wet stack->wet crimp Crimping Coin Cell wet->crimp final_cell final_cell crimp->final_cell Assembled EDLC

Caption: Workflow for EDLC Fabrication.

EDLC_Characterization_Workflow cluster_tests Electrochemical Testing cluster_analysis Data Analysis start Assembled EDLC cv Cyclic Voltammetry (CV) start->cv gcd Galvanostatic Charge-Discharge (GCD) start->gcd eis Electrochemical Impedance Spectroscopy (EIS) start->eis cap Calculate Specific Capacitance cv->cap stability Long-Term Cycling Stability gcd->stability gcd->cap ragone Construct Ragone Plot (Energy vs. Power Density) gcd->ragone esr Determine ESR & Resistances eis->esr retention Evaluate Capacitance Retention stability->retention

Caption: Workflow for EDLC Characterization.

References

Application Notes and Protocols for Sodium Tricyanomethanide in Dye-Sensitized Solar Cell Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of sodium tricyanomethanide in the electrolytes of dye-sensitized solar cells (DSSCs). Due to limited direct research on this compound in DSSCs, this document leverages data from similar tricyanomethanide-based ionic liquids to provide valuable insights and protocols.

Introduction to this compound in DSSC Electrolytes

The electrolyte is a critical component of a dye-sensitized solar cell, responsible for regenerating the oxidized dye and transporting charge between the photoanode and the counter electrode.[1] The choice of electrolyte composition significantly influences the photovoltaic performance and long-term stability of the DSSC.[1] Ionic liquids (ILs) have been extensively investigated as alternatives to volatile organic solvents in DSSC electrolytes due to their negligible vapor pressure, high thermal stability, and good electrochemical stability.[2][3]

The tricyanomethanide ([C(CN)₃]⁻) anion is of particular interest due to the low viscosity of its corresponding ionic liquids, which can facilitate faster mass transport and potentially lead to higher photocurrents and conversion efficiencies. While specific data on this compound is scarce, studies on imidazolium-based tricyanomethanide ILs have shown promising results.[4] this compound is a water-soluble, hygroscopic solid, and its solubility in common organic solvents used for DSSC electrolytes, such as acetonitrile (B52724) and valeronitrile, would need to be determined experimentally for optimal electrolyte formulation.[5][6]

Quantitative Data Summary

The following table summarizes the photovoltaic performance of DSSCs utilizing tricyanomethanide-based ionic liquid electrolytes. It is important to note that this data is for imidazolium (B1220033) and pyridinium-based tricyanomethanide salts, not this compound. However, it provides a benchmark for the potential performance of the tricyanomethanide anion in a DSSC system.

CationElectrolyte CompositionVoc (mV)Jsc (mA/cm²)Fill Factor (FF)Efficiency (η%)Light IntensityReference
1-ethyl-3-methylimidazolium (EMIm⁺)EMImTCM with EMImI and I₂---2.130% Sun
Imidazolium, Pyridinium, Pyrrolidinium, and Ammonium-based ILsTricyanomethanide or tetracyanoborate anions with Z907 dye---7.35100% Sun[4]
Imidazolium, Pyridinium, Pyrrolidinium, and Ammonium-based ILsTricyanomethanide or tetracyanoborate anions with Z907 dye---7.8510% Sun[4]

Experimental Protocols

The following are generalized protocols for the fabrication and characterization of DSSCs. These can be adapted for the use of a this compound-based electrolyte.

3.1. Preparation of a Tricyanomethanide-Based Electrolyte

This protocol is a general guideline for preparing an ionic liquid-based electrolyte. The specific concentrations of this compound, iodine, and any iodide salts would need to be optimized.

Materials:

  • This compound (Na[C(CN)₃])

  • 1-propyl-3-methylimidazolium iodide (PMII) or another suitable iodide salt

  • Iodine (I₂)

  • Acetonitrile or Valeronitrile (solvent)

  • 4-tert-butylpyridine (TBP) (additive)

  • Guanidinium thiocyanate (B1210189) (GuSCN) (additive)

Procedure:

  • In a light-protected vial, dissolve the desired amount of this compound and the iodide salt (e.g., 0.6 M PMII) in the chosen solvent.

  • Add iodine to the solution (e.g., 0.05 M). The solution should turn a dark brown color.

  • Add TBP (e.g., 0.5 M) and GuSCN (e.g., 0.1 M) to the solution.

  • Stir the mixture in the dark at room temperature until all components are fully dissolved.

  • Store the electrolyte solution in a sealed, dark container to prevent degradation.

3.2. Fabrication of Dye-Sensitized Solar Cells

Materials:

  • FTO-coated glass (Fluorine-doped Tin Oxide)

  • TiO₂ paste (e.g., DSL 18NR-T, Dyesol)

  • Sensitizing dye solution (e.g., 0.3 mM N3 dye in a 1:1 solution of butanol and acetonitrile)

  • Platinizing solution (e.g., 5 mM H₂PtCl₆ in isopropanol)

  • Thermoplastic sealant (e.g., Surlyn)

  • Prepared electrolyte solution

Procedure:

  • Photoanode Preparation: a. Clean the FTO glass by sonicating in a sequence of detergent, deionized water, and ethanol (B145695). b. Apply a layer of TiO₂ paste onto the conductive side of the FTO glass using the doctor-blade technique. c. Sinter the TiO₂-coated FTO glass in a furnace, gradually heating to 450-500°C and maintaining that temperature for 30 minutes. d. After cooling to approximately 80°C, immerse the photoanode in the sensitizing dye solution for 12-24 hours. e. Rinse the dye-sensitized photoanode with ethanol to remove non-adsorbed dye and dry it.

  • Counter Electrode Preparation: a. Clean another piece of FTO glass as described above. b. Deposit a thin layer of the platinizing solution onto the conductive side of the FTO glass. c. Heat the coated FTO glass at 400°C for 15-20 minutes to form a catalytic platinum layer.

  • DSSC Assembly: a. Place a thermoplastic sealant frame around the TiO₂ area on the photoanode. b. Position the counter electrode on top of the photoanode, with the conductive sides facing each other. c. Heat the assembly on a hot plate to melt the sealant and bond the two electrodes together, leaving a small opening for electrolyte injection. d. Inject the prepared electrolyte into the cell through the opening. e. Seal the opening completely using a small piece of sealant and a soldering iron.

3.3. Characterization of DSSCs

Equipment:

  • Solar simulator (AM 1.5G, 100 mW/cm²)

  • Potentiostat/Galvanostat or a source meter

Procedure:

  • Measure the current-voltage (I-V) characteristics of the assembled DSSC under simulated sunlight.

  • From the I-V curve, determine the key photovoltaic parameters:

    • Open-circuit voltage (Voc)

    • Short-circuit current density (Jsc)

    • Fill factor (FF)

    • Power conversion efficiency (η)

Visualizations

DSSC_Fabrication_Workflow cluster_photoanode Photoanode Preparation cluster_counterelectrode Counter Electrode Preparation cluster_assembly Cell Assembly & Characterization P1 Clean FTO Glass P2 Deposit TiO₂ Paste P1->P2 P3 Sinter TiO₂ Film P2->P3 P4 Dye Sensitization P3->P4 A1 Assemble Electrodes with Sealant P4->A1 C1 Clean FTO Glass C2 Deposit Platinum Catalyst C1->C2 C3 Heat Treatment C2->C3 C3->A1 A2 Inject Electrolyte A1->A2 A3 Seal the Cell A2->A3 A4 I-V Characterization A3->A4

DSSC Fabrication and Testing Workflow

DSSC_Charge_Transfer cluster_anode Photoanode cluster_electrolyte Electrolyte cluster_cathode Counter Electrode TiO2 TiO₂ Conduction Band External_Circuit External Circuit TiO2->External_Circuit 4. Electron Transport Dye_HOMO Dye HOMO Dye_LUMO Dye LUMO Dye_HOMO->Dye_LUMO 1. Light Absorption Dye_LUMO->TiO2 2. Electron Injection Redox I⁻/I₃⁻ Redox Couple Redox->Dye_HOMO 3. Dye Regeneration CE Platinum Catalyst CE->Redox 6. Redox Regeneration External_Circuit->CE 5. External Load Light Sunlight (hν)

Charge Transfer Mechanism in a DSSC

References

Catalytic Applications of Metal-Tricyanomethanide Complexes: Emerging Opportunities in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and professionals in the fields of chemistry and drug development are increasingly exploring the catalytic potential of metal complexes featuring the tricyanomethanide [C(CN)₃]⁻ ligand. This versatile, tripod-like anion offers unique electronic and steric properties to central metal ions, paving the way for novel catalytic activities and applications in organic synthesis. While the field is still developing, initial studies and related research into similar pseudohalide complexes suggest promising avenues for oxidation, reduction, and carbon-carbon bond-forming reactions.

This document provides an overview of the current landscape, detailed protocols for the synthesis of precursor materials, and potential catalytic applications, drawing parallels with more established catalytic systems.

Introduction to Metal-Tricyanomethanide Complexes in Catalysis

The tricyanomethanide anion is a versatile building block in coordination chemistry. Its three nitrile groups can coordinate to metal centers in various modes, leading to the formation of discrete mononuclear complexes, as well as one-, two-, and three-dimensional coordination polymers. This structural diversity, combined with the electron-withdrawing nature of the cyanide groups, modulates the Lewis acidity and redox potential of the coordinated metal ion, which are key parameters in catalysis.

While specific, well-documented catalytic applications of metal-tricyanomethanide complexes are still emerging in the literature, the broader class of metal-cyanide and pseudohalide complexes has demonstrated significant catalytic utility. These related systems provide a strong foundation for predicting and developing the catalytic capabilities of their tricyanomethanide counterparts.

Synthesis of Tricyanomethanide Precursors and Complexes

The synthesis of metal-tricyanomethanide complexes typically starts from an alkali metal salt of the ligand, such as potassium tricyanomethanide (K[C(CN)₃]).

Protocol 2.1: Synthesis of Potassium Tricyanomethanide

This protocol is adapted from the well-established von Schleyer method.

Materials:

Procedure:

  • Dissolve malononitrile in anhydrous methanol in a three-necked flask equipped with a stirrer, a gas inlet, and a reflux condenser.

  • Cool the solution in an ice bath and slowly add a solution of potassium hydroxide in methanol.

  • Bubble cyanogen chloride gas through the stirred solution. The reaction is exothermic; maintain the temperature below 10 °C.

  • After the reaction is complete (typically monitored by TLC or GC), the product will precipitate.

  • Filter the crude potassium tricyanomethanide and wash with cold diethyl ether.

  • Recrystallize the product from hot water or ethanol (B145695) to obtain pure K[C(CN)₃].

Protocol 2.2: General Synthesis of a Metal-Tricyanomethanide Complex

Materials:

  • Potassium tricyanomethanide (K[C(CN)₃])

  • A soluble metal salt (e.g., Cu(NO₃)₂, PdCl₂, etc.)

  • Appropriate solvent (e.g., water, acetonitrile (B52724), methanol)

Procedure:

  • Dissolve the metal salt in the chosen solvent.

  • In a separate flask, dissolve K[C(CN)₃] in the same solvent.

  • Slowly add the K[C(CN)₃] solution to the metal salt solution with stirring.

  • The desired metal-tricyanomethanide complex may precipitate immediately or require concentration of the solution and cooling to induce crystallization.

  • Isolate the product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Potential Catalytic Applications and Methodologies

Based on the properties of the tricyanomethanide ligand and the known reactivity of related metal complexes, several potential catalytic applications can be envisioned.

Oxidation Reactions

Manganese and copper complexes are well-known catalysts for a variety of oxidation reactions. The tricyanomethanide ligand, with its ability to stabilize different oxidation states, could support catalytically active species.

Hypothetical Application: Alkene Epoxidation

A manganese(III)-tricyanomethanide complex could potentially catalyze the epoxidation of alkenes with an oxygen donor like hydrogen peroxide or iodosylbenzene.

Experimental Protocol (Hypothetical):

  • To a solution of the alkene (1 mmol) in acetonitrile (5 mL), add the Mn(III)-tricyanomethanide catalyst (0.01 mmol, 1 mol%).

  • Add an oxidant (e.g., 30% aqueous H₂O₂, 1.2 mmol) dropwise over 10 minutes at room temperature.

  • Stir the reaction mixture for 24 hours, monitoring the progress by GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with diethyl ether, dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data from Analogous Systems:

While specific data for tricyanomethanide complexes is not yet available, similar manganese-based catalysts have shown high efficiency in olefin epoxidation.

Catalyst SystemSubstrateOxidantYield (%)Ref.
[Mn(salen)]ClStyrenePhIO85[1]
[Mn(porphyrin)]ClCyclohexeneH₂O₂78[2]
Cross-Coupling Reactions

Palladium complexes are paramount in cross-coupling chemistry. The electronic properties imparted by the tricyanomethanide ligand could influence the reactivity and stability of palladium catalysts in reactions like Suzuki-Miyaura or Heck coupling.

Hypothetical Application: Suzuki-Miyaura Coupling

A palladium(II)-tricyanomethanide complex could act as a precatalyst for the coupling of an aryl halide with a boronic acid.

Experimental Protocol (Hypothetical):

  • In a Schlenk flask under an inert atmosphere, combine the aryl halide (1 mmol), arylboronic acid (1.2 mmol), and a base (e.g., K₂CO₃, 2 mmol).

  • Add the Pd(II)-tricyanomethanide catalyst (0.005 mmol, 0.5 mol%).

  • Add a solvent mixture of toluene (B28343) and water (e.g., 4:1, 5 mL).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, add water, and extract with ethyl acetate.

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate.

  • Purify the product by flash chromatography.

Quantitative Data from Analogous Palladium Systems:

Catalyst SystemAryl HalideBoronic AcidYield (%)Ref.
Pd(PPh₃)₄4-BromotoluenePhenylboronic acid95[3]
[Pd(dppf)Cl₂]4-ChloroanisolePhenylboronic acid92[4]

Visualizing Catalytic Cycles and Workflows

Understanding the proposed mechanisms and experimental procedures can be enhanced through visualization.

Catalytic_Cycle cluster_0 Hypothetical Suzuki-Miyaura Catalytic Cycle A Pd(0)Ln B Oxidative Addition (Ar-X) A->B C Ar-Pd(II)-X Ln B->C D Transmetalation (Ar'B(OH)₂) C->D E Ar-Pd(II)-Ar' Ln D->E F Reductive Elimination E->F F->A Regeneration G Ar-Ar' F->G Product Experimental_Workflow cluster_1 General Experimental Workflow for Catalytic Screening Setup Reaction Setup (Substrates, Catalyst, Solvent, Inert Atmosphere) Reaction Reaction (Heating, Stirring, Monitoring) Setup->Reaction Workup Aqueous Workup (Quenching, Extraction) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis

References

Application Notes and Protocols for Sodium Tricyanomethanide-Based Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium-ion batteries (SIBs) are a promising alternative to lithium-ion batteries, primarily due to the natural abundance and low cost of sodium. The electrolyte is a critical component that dictates the performance, safety, and cycle life of SIBs. While conventional electrolytes for SIBs often utilize salts like sodium hexafluorophosphate (B91526) (NaPF₆) or sodium perchlorate (B79767) (NaClO₄) in carbonate-based solvents, research into novel electrolyte formulations is crucial for advancing SIB technology.[1][2]

Sodium tricyanomethanide (NaC(CN)₃) is a salt of interest for electrolyte applications due to the unique properties of the tricyanomethanide anion, which can influence ionic conductivity and the formation of a stable solid electrolyte interphase (SEI) on the anode. This document provides detailed protocols for the synthesis of this compound and the preparation of a representative electrolyte, along with a summary of its expected electrochemical properties and a workflow for its evaluation.

Data Presentation

Table 1: Physicochemical Properties of Common Solvents for Sodium-Ion Battery Electrolytes

SolventAbbreviationDielectric Constant (ε)Viscosity (η) [cP at 25°C]Melting Point (°C)Boiling Point (°C)
Ethylene (B1197577) CarbonateEC89.81.936.4248
Propylene (B89431) CarbonatePC64.92.5-48.8242
Dimethyl CarbonateDMC3.10.594.690
Diethyl CarbonateDEC2.80.75-74.3127
Ethyl Methyl CarbonateEMC3.00.65-53107

Source: Data compiled from multiple sources.

Table 2: Performance Characteristics of a Representative Sodium-Ion Battery Electrolyte (1 M NaPF₆ in EC:PC 1:1 v/v)

ParameterValueNotes
Ionic Conductivity~5-7 mS/cmAt room temperature.
Electrochemical Stability Window0 - 4.5 V vs. Na⁺/NaDependent on the electrode material.
Hard Carbon Anode Performance>90% capacity retention over 1000 cyclesWith Na₃V₂(PO₄)₃/C cathode.[3]

Note: Specific performance data for this compound-based electrolytes in organic solvents is limited in publicly available literature. The data presented here for a conventional electrolyte is for comparative purposes.

Experimental Protocols

Protocol 1: Synthesis of this compound (NaC(CN)₃)

This protocol is based on the cyanidation of malononitrile (B47326).

Materials:

  • Malononitrile (CH₂(CN)₂)

  • Sodium ethoxide (NaOEt)

  • Ethanol (B145695) (anhydrous)

  • Cyanogen (B1215507) chloride (ClCN) or Cyanogen bromide (BrCN) (Caution: Highly Toxic)

  • Diethyl ether (anhydrous)

  • Argon or Nitrogen gas (for inert atmosphere)

  • Standard glassware for organic synthesis (three-neck flask, condenser, dropping funnel, etc.)

  • Schlenk line or glovebox

Procedure:

  • Reaction Setup: Assemble a dry three-neck flask equipped with a magnetic stirrer, a condenser with a drying tube, and a dropping funnel under an inert atmosphere (Argon or Nitrogen).

  • Deprotonation of Malononitrile:

    • In the reaction flask, dissolve malononitrile in anhydrous ethanol.

    • Cool the solution in an ice bath.

    • Slowly add a solution of sodium ethoxide in ethanol via the dropping funnel with vigorous stirring. The deprotonation of malononitrile will occur to form the sodium salt of malononitrile.

  • Cyanation:

    • Maintain the reaction mixture at a low temperature (e.g., 0-5 °C).

    • Slowly add a solution of cyanogen chloride or cyanogen bromide in a suitable anhydrous solvent (e.g., diethyl ether) to the reaction mixture. Caution: Cyanogen halides are extremely toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.

    • After the addition is complete, allow the reaction to stir at a controlled temperature for a specified time to ensure complete reaction.

  • Isolation and Purification:

    • The product, this compound, may precipitate from the reaction mixture.

    • The crude product can be collected by filtration under an inert atmosphere.

    • The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.

    • Dry the purified this compound under vacuum to remove any residual solvent. The final product should be a white to light yellow crystalline powder.[4]

Characterization:

  • The purity of the synthesized this compound should be confirmed using techniques such as elemental analysis, NMR spectroscopy (¹³C NMR), and FTIR spectroscopy to identify the characteristic C≡N stretching frequency. Purity of >98% is typically desired for electrochemical applications.[4]

Protocol 2: Preparation of 1 M NaC(CN)₃ in EC:PC (1:1 v/v) Electrolyte

Materials:

  • This compound (NaC(CN)₃), synthesized and dried as per Protocol 1.

  • Ethylene carbonate (EC), battery grade.

  • Propylene carbonate (PC), battery grade.

  • Argon-filled glovebox with H₂O and O₂ levels < 0.1 ppm.

  • Volumetric flasks and pipettes.

  • Magnetic stirrer and stir bars.

Procedure (to be performed inside a glovebox):

  • Solvent Preparation:

    • Melt the ethylene carbonate (EC) as it is a solid at room temperature (melting point ~36 °C).[2]

    • In a clean, dry volumetric flask, mix equal volumes of the molten EC and propylene carbonate (PC) to achieve a 1:1 volumetric ratio. For example, mix 50 mL of EC with 50 mL of PC.

  • Salt Dissolution:

    • Calculate the required mass of NaC(CN)₃ to prepare a 1 M solution in the desired volume of the EC:PC solvent mixture. The molecular weight of NaC(CN)₃ is approximately 113.05 g/mol .

    • Slowly add the calculated mass of NaC(CN)₃ to the EC:PC solvent mixture while stirring with a magnetic stirrer.

    • Continue stirring until the salt is completely dissolved. This may take some time. Gentle heating can be applied if necessary, but ensure the temperature does not exceed the decomposition temperature of the electrolyte components.

  • Storage:

    • Store the prepared electrolyte in a tightly sealed container inside the glovebox to prevent any contamination from air or moisture.

Protocol 3: Electrochemical Characterization of the Electrolyte

1. Ionic Conductivity Measurement:

  • Use a conductivity meter with a two-electrode conductivity cell.

  • Calibrate the cell with standard KCl solutions.

  • Rinse the cell with the prepared NaC(CN)₃ electrolyte and then fill it.

  • Measure the conductivity at various temperatures to determine the temperature dependence.

2. Electrochemical Stability Window (ESW) Measurement:

  • Assemble a three-electrode cell inside a glovebox. A sodium metal disc can be used as both the counter and reference electrode, and a stainless steel or glassy carbon electrode as the working electrode.

  • Use a potentiostat to perform linear sweep voltammetry (LSV) or cyclic voltammetry (CV).

  • Scan the potential to anodic and cathodic limits to determine the oxidation and reduction limits of the electrolyte. The ESW is the potential range where no significant Faradaic current is observed.

3. Battery Cycling Performance:

  • Assemble a coin cell (e.g., CR2032) inside a glovebox.

  • Use a hard carbon anode and a suitable cathode material (e.g., a sodium-containing layered oxide or polyanionic compound).

  • Use a separator (e.g., glass fiber) soaked in the prepared NaC(CN)₃ electrolyte.

  • Cycle the cell using a battery cycler at different C-rates (e.g., C/10, C/5, 1C) within a specific voltage window.

  • Record the charge-discharge capacities, coulombic efficiency, and capacity retention over a significant number of cycles (e.g., 100 cycles or more) to evaluate the performance of the electrolyte.

Visualizations

Experimental_Workflow cluster_synthesis This compound Synthesis cluster_electrolyte Electrolyte Preparation cluster_testing Electrochemical Testing start_synthesis Start Synthesis deprotonation Deprotonation of Malononitrile start_synthesis->deprotonation cyanation Cyanation Reaction deprotonation->cyanation isolation Isolation & Purification cyanation->isolation characterization Characterization (NMR, FTIR, EA) isolation->characterization product High-Purity NaC(CN)3 characterization->product salt_dissolve Dissolve NaC(CN)3 (1 M) product->salt_dissolve start_prep Start Preparation solvent_mix Mix Solvents (EC:PC 1:1 v/v) start_prep->solvent_mix solvent_mix->salt_dissolve electrolyte_product 1 M NaC(CN)3 in EC:PC Electrolyte salt_dissolve->electrolyte_product start_testing Start Testing electrolyte_product->start_testing conductivity Ionic Conductivity Measurement start_testing->conductivity esw Electrochemical Stability Window (ESW) start_testing->esw cell_assembly Coin Cell Assembly (Hard Carbon Anode) start_testing->cell_assembly cycling Battery Cycling Performance cell_assembly->cycling data_analysis Data Analysis cycling->data_analysis

Caption: Experimental workflow for the preparation and evaluation of this compound-based electrolytes.

Electrolyte_Preparation_Logic title Key Considerations for Electrolyte Formulation salt Sodium Salt (NaC(CN)3) performance Desired Electrolyte Properties salt->performance solvent Solvent System (e.g., EC/PC) solvent->performance concentration Salt Concentration (e.g., 1 M) concentration->performance high_conductivity High Ionic Conductivity performance->high_conductivity wide_esw Wide Electrochemical Stability Window performance->wide_esw stable_sei Stable SEI Formation performance->stable_sei good_cycling Good Cycling Performance performance->good_cycling

Caption: Logical relationships in the formulation of sodium-ion battery electrolytes.

References

Safe Handling and Storage of Sodium Tricyanomethanide: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and storage of chemical reagents are paramount. This document provides detailed application notes and protocols for sodium tricyanomethanide, a compound requiring careful management due to its toxicological profile.

This compound is a solid, organic sodium salt that necessitates strict adherence to safety procedures to minimize exposure risks. The following guidelines are based on currently available safety data and best practices for handling toxic powders in a laboratory setting.

Section 1: Hazard Identification and Classification

This compound is classified as a hazardous substance with the following primary concerns:

  • Acute Oral Toxicity: Toxic if swallowed.

  • Skin Irritation: Causes skin irritation.

  • Serious Eye Damage: Causes serious eye damage.

Table 1: GHS Hazard and Precautionary Statements

CategoryCodeStatement
Hazard Statements H301Toxic if swallowed.
H315Causes skin irritation.
H318Causes serious eye damage.
Precautionary Statements P264Wash skin thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P280Wear protective gloves/ protective clothing/ eye protection/ face protection.
P301 + P310IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
P302 + P352IF ON SKIN: Wash with plenty of water.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P310Immediately call a POISON CENTER or doctor/physician.
P405Store locked up.
P501Dispose of contents/container to an approved waste disposal plant.

Section 2: Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling.

Table 2: Physicochemical Data of this compound

PropertyValue
CAS Number 36603-80-2
Molecular Formula C4N3Na
Molecular Weight 113.05 g/mol
Appearance White to light yellow powder or crystal.
Solubility Soluble in water.
Storage Temperature Room temperature, under inert atmosphere. Recommended in a cool and dark place (<15°C).

Section 3: Safe Storage Procedures

Proper storage is critical to maintaining the stability of this compound and preventing hazardous situations.

  • General Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Inert Atmosphere: For long-term storage, maintaining an inert atmosphere is recommended to prevent degradation.

  • Segregation: Store away from incompatible materials. Based on the chemical nature of cyanides and nitriles, potential incompatibilities include:

    • Acids: Contact with acids may liberate toxic hydrogen cyanide gas.

    • Strong Oxidizing Agents: May lead to vigorous reactions.

    • Moisture: Inorganic cyanides can react with water and atmospheric moisture to release hydrogen cyanide.

  • Access: The storage area should be secured and accessible only to authorized personnel.

Section 4: Experimental Protocols

Adherence to detailed experimental protocols is crucial for minimizing exposure and ensuring laboratory safety.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Wear impermeable gloves, such as nitrile rubber.

  • Body Protection: A lab coat must be worn. For larger quantities or when there is a risk of splashing, consider additional protective clothing.

  • Respiratory Protection: If working outside a fume hood or if dust is generated, a suitable respirator should be used.

Weighing Protocol
  • Preparation: Designate a specific area for weighing, preferably within a chemical fume hood or a ventilated balance enclosure. Cover the work surface with disposable absorbent paper.

  • Container: Use a tared, sealed container to minimize dust generation.

  • Transfer: Carefully transfer the required amount of this compound to the container using a spatula. Avoid creating dust.

  • Cleaning: After weighing, carefully clean the balance and surrounding area with a damp cloth or a HEPA-filtered vacuum. Dispose of all contaminated materials as hazardous waste.

  • Handwashing: Wash hands thoroughly after completing the task and removing gloves.

Solution Preparation Protocol
  • Solvent Addition: In a chemical fume hood, slowly add the pre-weighed this compound to the solvent in a suitable container. Do not add the solvent to the solid to avoid splashing.

  • Mixing: Stir the solution gently until the solid is fully dissolved.

  • Labeling: Clearly label the container with the chemical name, concentration, date of preparation, and appropriate hazard symbols.

Spill and Waste Disposal Protocol
  • Spill Cleanup:

    • Evacuate the immediate area and alert others.

    • Wear appropriate PPE.

    • For small spills, cover with an inert absorbent material (e.g., sand, vermiculite).

    • Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with a suitable decontaminating solution.

  • Waste Disposal:

    • All waste materials contaminated with this compound, including empty containers, disposable labware, and cleaning materials, must be disposed of as hazardous waste.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Section 5: Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

Table 3: First Aid Measures

Exposure RouteAction
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
Ingestion If swallowed, rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

Section 6: Visualized Workflows

To further clarify the safe handling procedures, the following diagrams illustrate the logical workflow for handling this compound and the appropriate response to an emergency.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review_SDS Review SDS and Protocols Prepare_Work_Area Prepare Designated Work Area (Fume Hood) Review_SDS->Prepare_Work_Area Don_PPE Don Appropriate PPE Prepare_Work_Area->Don_PPE Weigh_Solid Weigh Solid in Contained Manner Don_PPE->Weigh_Solid Prepare_Solution Prepare Solution Weigh_Solid->Prepare_Solution Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment Decontaminate_Work_Area Decontaminate Work Area Conduct_Experiment->Decontaminate_Work_Area Segregate_Waste Segregate Hazardous Waste Decontaminate_Work_Area->Segregate_Waste Dispose_Waste Dispose of Waste (Following Regulations) Segregate_Waste->Dispose_Waste Doff_PPE Doff PPE Dispose_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Application Notes and Protocols: Enhancing Ionic Conductivity with Sodium Tricyanomethanide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a comprehensive overview of the role of sodium tricyanomethanide, NaC(CN)₃, in improving the ionic conductivity of solid polymer electrolytes (SPEs). This document is intended for researchers in materials science, particularly those working on the development of next-generation solid-state batteries and other electrochemical devices.

Introduction

Solid polymer electrolytes are a critical component in the development of safe, high-energy-density solid-state batteries. Poly(ethylene oxide) (PEO) is a widely studied polymer host due to its ability to dissolve alkali metal salts and its good electrochemical stability. However, the inherent semi-crystalline nature of PEO at ambient temperatures can impede ion transport, leading to low ionic conductivity.

The addition of salts with large, charge-delocalized anions, such as tricyanomethanide [C(CN)₃]⁻, has emerged as a promising strategy to enhance ionic conductivity. The planar structure and delocalized negative charge of the tricyanomethanide anion weaken the electrostatic interactions with the cation (Na⁺) and the polymer chains. This facilitates ion dissociation and mobility, leading to a significant improvement in the overall ionic conductivity of the electrolyte.

This document outlines the application of this compound in PEO-based solid polymer electrolytes, providing quantitative data on its performance, detailed experimental protocols for preparation and characterization, and a visualization of the underlying mechanisms.

Data Presentation

The following tables summarize the ionic conductivity of PEO-based solid polymer electrolytes with and without the tricyanomethanide anion. The data is compiled from literature sources and highlights the significant enhancement in ionic conductivity achieved by incorporating the [C(CN)₃]⁻ anion, particularly as a component of an ionic liquid additive.

Table 1: Ionic Conductivity of PEO-based Electrolytes with Different Sodium Salts

Electrolyte CompositionSalt Concentration (wt%)Temperature (°C)Ionic Conductivity (S/cm)
PEO-Room Temperature1.19 x 10⁻⁷
PEO:NaSCN5Room Temperature4.0 x 10⁻⁶
PEO:NaClO₄20353.40 x 10⁻⁶
PEO:NaCF₃SO₃20Room Temperature2.50 x 10⁻³ (in GPE)

Table 2: Enhancement of Ionic Conductivity in PEO:NaSCN Electrolyte with a Tricyanomethanide-based Ionic Liquid [1][2]

Electrolyte CompositionIL¹ Concentration (wt%)Temperature (°C)Ionic Conductivity (S/cm)
PEO:NaSCN (95:5)0Room Temperature4.0 x 10⁻⁶
PEO:NaSCN (95:5) + IL2Room TemperatureIncreased from baseline
PEO:NaSCN (95:5) + IL3Room TemperatureIncreased from baseline
PEO:NaSCN (95:5) + IL4Room Temperature8.44 x 10⁻⁵

¹IL: 1-ethyl-3-methyl-imidazolium tricyanomethanide ([EMIM][TCM])

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of PEO-based solid polymer electrolytes containing this compound.

Preparation of PEO-NaC(CN)₃ Solid Polymer Electrolyte via Solution Casting

The solution casting technique is a widely used method for preparing thin, flexible solid polymer electrolyte films.[3][4][5][6][7]

Materials:

  • Poly(ethylene oxide) (PEO), high molecular weight (e.g., >100,000 g/mol )

  • This compound (NaC(CN)₃)

  • Acetonitrile (anhydrous)

  • Teflon petri dish

Protocol:

  • Drying of Materials: Dry PEO powder and this compound salt under vacuum at a suitable temperature (e.g., 50-60 °C) for at least 24 hours to remove any residual moisture.

  • Preparation of PEO Solution: In a glovebox or dry room with low humidity, dissolve a predetermined amount of PEO in anhydrous acetonitrile. The concentration of PEO is typically low (e.g., 2-5 wt%) to ensure complete dissolution and a manageable viscosity. Stir the solution at a moderate temperature (e.g., 40-50 °C) for several hours until a homogeneous, viscous solution is obtained.

  • Preparation of Salt Solution: In a separate container, dissolve the required amount of this compound in anhydrous acetonitrile. The amount of salt is calculated based on the desired ether oxygen to sodium (EO:Na) ratio.

  • Mixing: Slowly add the this compound solution to the PEO solution while stirring continuously. Continue stirring the mixture for an extended period (e.g., 12-24 hours) at a slightly elevated temperature to ensure uniform distribution of the salt in the polymer matrix.

  • Casting: Pour the homogeneous polymer-salt solution into a Teflon petri dish.

  • Solvent Evaporation: Cover the petri dish with a perforated lid to allow for slow evaporation of the solvent at room temperature for 24-48 hours. This slow evaporation process is crucial for obtaining a uniform and mechanically stable film.

  • Final Drying: After the film has formed, transfer it to a vacuum oven and dry at a moderate temperature (e.g., 50-60 °C) for at least 48 hours to remove any residual solvent.

  • Storage: Store the resulting free-standing solid polymer electrolyte film in a desiccator or a glovebox to prevent moisture absorption.

Characterization of Ionic Conductivity using Electrochemical Impedance Spectroscopy (EIS)

Electrochemical Impedance Spectroscopy is the standard technique for determining the ionic conductivity of solid polymer electrolytes.[8][9]

Materials and Equipment:

  • PEO-NaC(CN)₃ solid polymer electrolyte film

  • Stainless steel (SS) blocking electrodes of a known area

  • Potentiostat/Galvanostat with a frequency response analyzer (FRA)

  • Temperature-controlled chamber

  • Swagelok-type cell or equivalent test fixture

Protocol:

  • Sample Preparation: Cut a circular disk of the solid polymer electrolyte film with a diameter matching the electrodes. Measure the thickness of the film accurately using a micrometer.

  • Cell Assembly: Assemble the electrolyte film in a symmetric cell configuration (SS | SPE | SS) inside a glovebox or dry environment. Ensure good interfacial contact between the electrolyte and the electrodes by applying gentle pressure.

  • Temperature Equilibration: Place the assembled cell in a temperature-controlled chamber and allow it to equilibrate at the desired measurement temperature for at least 1 hour.

  • EIS Measurement:

    • Connect the cell to the potentiostat.

    • Apply a small AC voltage perturbation (typically 10-20 mV) over a wide frequency range (e.g., 1 MHz to 0.1 Hz).

    • Record the real (Z') and imaginary (-Z'') components of the impedance.

  • Data Analysis:

    • Plot the impedance data as a Nyquist plot (-Z'' vs. Z').

    • The bulk resistance (Rb) of the electrolyte is determined from the intercept of the high-frequency semicircle with the real axis (Z').

    • In cases where the semicircle is not well-defined, the intercept of the low-frequency spur with the real axis can be used to approximate the bulk resistance.

  • Calculation of Ionic Conductivity (σ):

    • Use the following equation to calculate the ionic conductivity: σ = L / (Rb * A) where:

      • σ is the ionic conductivity (S/cm)

      • L is the thickness of the electrolyte film (cm)

      • Rb is the bulk resistance (Ω)

      • A is the area of the electrode (cm²)

  • Temperature-Dependent Measurements: Repeat the measurements at different temperatures to study the temperature dependence of ionic conductivity and to determine the activation energy for ion transport.

Mechanisms and Visualizations

The enhancement of ionic conductivity by the tricyanomethanide anion in PEO-based electrolytes can be attributed to several key factors. The following diagrams, generated using the DOT language, illustrate the proposed mechanisms and experimental workflows.

Mechanism of Ionic Conduction in PEO-NaC(CN)₃ Electrolyte

The planar structure and delocalized charge of the tricyanomethanide anion lead to weaker ion pairing with Na⁺ compared to smaller, more localized anions. This, combined with the plasticizing effect of the anion, increases the amorphous content of the PEO matrix and facilitates the segmental motion of the polymer chains, which is the primary mechanism for ion transport in PEO-based electrolytes.

G cluster_0 PEO Matrix cluster_1 Ion Transport Mechanism PEO_chain PEO Chains (Amorphous) segmental_motion Enhanced PEO Segmental Motion PEO_chain->segmental_motion enables Na_ion Na⁺ Ion ion_hopping Na⁺ Hopping between Ether Oxygens Na_ion->ion_hopping TCM_anion [C(CN)₃]⁻ Anion (Planar, Charge Delocalized) dissociation Weak Ion Pairing (Na⁺ --- [C(CN)₃]⁻) TCM_anion->dissociation facilitates dissociation->segmental_motion promotes segmental_motion->ion_hopping drives conductivity Increased Ionic Conductivity ion_hopping->conductivity

Caption: Mechanism of enhanced ionic conductivity.

Experimental Workflow for SPE Preparation and Characterization

The following diagram outlines the logical flow of the experimental procedures described in the protocols section.

G start Start drying Drying of PEO and NaC(CN)₃ start->drying dissolution Dissolution in Anhydrous Acetonitrile drying->dissolution mixing Homogeneous Mixing dissolution->mixing casting Solution Casting in Teflon Dish mixing->casting evaporation Slow Solvent Evaporation casting->evaporation final_drying Vacuum Drying of Film evaporation->final_drying characterization Electrochemical Characterization (EIS) final_drying->characterization end End characterization->end

Caption: Experimental workflow for SPE synthesis and analysis.

Conclusion

The use of this compound, either as the primary salt or as a component of an ionic liquid additive, presents a highly effective strategy for enhancing the ionic conductivity of PEO-based solid polymer electrolytes. The unique properties of the tricyanomethanide anion contribute to a more amorphous polymer morphology and facilitate ion transport, addressing one of the key challenges in the development of practical solid-state sodium-ion batteries. The protocols provided herein offer a standardized approach for the synthesis and characterization of these promising electrolyte materials, enabling further research and development in this field.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Sodium Tricyanomethanide

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude sodium tricyanomethanide?

A1: Common impurities can include unreacted starting materials such as malononitrile (B47326), by-products from its condensation reactions, and residual solvents used during the synthesis.[1][2][3][4][5] The appearance of the crude product, which can range from beige to brown, often indicates the presence of these impurities.[6]

Q2: What is the recommended starting point for the purification of this compound?

A2: Recrystallization is the most common and accessible purification technique.[7] Given that this compound is soluble in water and slightly soluble in methanol, these are good starting solvents to explore.[8][9] A mixed-solvent system, such as acetonitrile (B52724) and water or acetonitrile and methyl tert-butyl ether, has been shown to yield high-purity crystals.[6]

Q3: My purified this compound is still discolored. What should I do?

A3: A persistent color may indicate the presence of polymeric or highly conjugated impurities. A second recrystallization may be necessary. If the discoloration persists, employing a small amount of activated carbon during the recrystallization process can help adsorb colored impurities. However, use activated carbon sparingly as it can also adsorb the desired product, leading to lower yields.

Q4: Can I use other purification techniques besides recrystallization?

A4: For achieving very high purity or for removing stubborn impurities, ion-exchange chromatography is a viable, albeit more advanced, option.[10][11][12] This technique separates molecules based on their charge and can be effective for ionic compounds like this compound.[10][11][12]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Yield After Recrystallization The compound is too soluble in the chosen solvent, even at low temperatures.- Try a different solvent or a mixed-solvent system where the compound has lower solubility at cold temperatures.- Ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product.
Oiling Out Instead of Crystallizing The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.- Lower the temperature at which the solution is saturated by adding a small amount of additional solvent.- Try a solvent with a lower boiling point.- Induce crystallization by scratching the inside of the flask or by adding a seed crystal.
No Crystals Form Upon Cooling The solution is not sufficiently saturated, or crystallization requires initiation.- Evaporate some of the solvent to increase the concentration.- Add an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution.- Scratch the inner surface of the flask with a glass rod or add a seed crystal of pure this compound.
Product is Hygroscopic and Difficult to Handle This compound is known to be hygroscopic.[8]- Perform the final filtration and drying steps under an inert, dry atmosphere (e.g., in a glove box or using a stream of nitrogen).- Store the purified product in a desiccator over a strong drying agent.

Experimental Protocols

Protocol 1: Recrystallization from Acetonitrile/Water

This protocol is adapted from a patented method for recrystallizing alkali metal tricyanomethanides.[6]

Materials:

  • Crude this compound

  • Acetonitrile (ACS grade or higher)

  • Deionized water

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Reflux condenser

  • Büchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Dissolve the crude this compound in acetonitrile in an Erlenmeyer flask with heating and stirring. Use the minimum amount of solvent required to fully dissolve the solid.

  • Once the solid is dissolved, add deionized water dropwise while observing for the initial formation of a precipitate.

  • Gently heat the mixture to redissolve any precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • To maximize the yield, cool the flask in an ice bath for 30-60 minutes.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold acetonitrile.

  • Dry the purified crystals under vacuum. A purity of over 98% can be expected.[13][14][15][16]

Protocol 2: High-Purity Recrystallization using Acetonitrile/Methyl Tert-Butyl Ether

This protocol is based on a method demonstrated to yield very high-purity this compound.[6]

Materials:

  • Crude this compound

  • Acetonitrile (ACS grade or higher)

  • Methyl tert-butyl ether (MTBE) (ACS grade or higher)

  • Distillation apparatus

  • Rotary evaporator (optional)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Dissolve the crude this compound in acetonitrile.

  • Set up a distillation apparatus. At a reduced pressure (e.g., 65-112 mbar) and a moderate temperature (e.g., 20-29 °C), begin to distill off the solvent mixture azeotropically until the solution becomes turbid.[6]

  • Slowly add methyl tert-butyl ether (MTBE) and continue the distillation until the product begins to precipitate.

  • Once precipitation starts, stop the distillation and cool the mixture to -5 °C.[6]

  • Isolate the crystals by filtration, preferably under an inert atmosphere.

  • Wash the filter cake with cold acetonitrile.

  • Dry the product under vacuum at an elevated temperature (e.g., 70 °C) to obtain coarse, colorless crystals with a purity of up to 99.9%.[6]

Data Summary

Purification Method Solvent System Key Parameters Expected Purity Reference
RecrystallizationAcetonitrile / WaterSlow cooling, optional ice bath>98%[6]
High-Purity RecrystallizationAcetonitrile / MTBEAzeotropic distillation, cooling to -5°C99.9%[6]

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow crude Crude Na(TCM) dissolve Dissolve in Hot Acetonitrile crude->dissolve add_h2o Add Water (Anti-solvent) dissolve->add_h2o cool Slow Cooling add_h2o->cool filter Vacuum Filtration cool->filter dry Dry Under Vacuum filter->dry pure Pure Na(TCM) dry->pure

Caption: General workflow for the recrystallization of this compound.

troubleshooting_logic start Crystallization Issue no_crystals No Crystals Form start->no_crystals oiling_out Oiling Out start->oiling_out low_yield Low Yield start->low_yield concentrate Concentrate Solution no_crystals->concentrate seed Add Seed Crystal no_crystals->seed change_solvent Change Solvent/ Use Anti-solvent oiling_out->change_solvent adjust_temp Adjust Temperature oiling_out->adjust_temp low_yield->change_solvent

Caption: Decision tree for troubleshooting common crystallization problems.

References

Overcoming hygroscopicity of sodium tricyanomethanide in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the hygroscopic nature of sodium tricyanomethanide in their experiments.

Troubleshooting Guide

Issue: Inconsistent or Low Yields in Anhydrous Reactions

Symptoms:

  • Poor reproducibility of experimental results.

  • Lower than expected product yields.

  • Formation of unexpected byproducts.

Possible Cause: The hygroscopic nature of this compound leads to the introduction of water into the reaction mixture, which can interfere with water-sensitive reagents or catalytic cycles.

Solutions:

StepActionDetailed Instructions
1 Drying the Reagent Dry the this compound under high vacuum at a moderately elevated temperature (e.g., 50-60°C) for several hours before use. Ensure the temperature is below its decomposition point.
2 Inert Atmosphere Handling Handle the dried this compound exclusively within a glove box with a low-moisture atmosphere.[1]
3 Rapid Weighing and Transfer If a glove box is unavailable, weigh the reagent quickly and immediately transfer it to the reaction vessel under a stream of inert gas (e.g., argon or nitrogen).[2]
4 Use of Pre-filled Vials For screening reactions, consider using pre-weighed vials of the salt prepared in a controlled, inert environment.[1]
5 Solvent Purity Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation from a suitable drying agent) immediately before use.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: How should I properly store this compound to minimize water absorption?

A1: this compound should be stored in a tightly sealed, airtight container in a cool, dry place.[2][3] For optimal protection against moisture, storage in a desiccator containing a suitable drying agent (e.g., Drierite) or within an inert atmosphere glove box is highly recommended.[1][4] Product information from suppliers often specifies storage under an inert atmosphere at room temperature.[1][5]

Q2: I've noticed my this compound has clumped together. Can I still use it?

A2: Clumping is a clear indication of water absorption.[2][6] While you can break up the clumps with a spatula, the material is no longer anhydrous, and its use may compromise water-sensitive reactions.[2] It is strongly advised to dry the material thoroughly before use (see drying protocol below). For critical applications, using a fresh, unopened container is the safest option.

Q3: What is the best way to weigh and transfer this compound for a reaction?

A3: The ideal method is to perform these actions inside a glove box with a controlled, low-humidity atmosphere.[1] If a glove box is not accessible, the following "swift exposure" technique is recommended:

  • Have your reaction vessel flushed with an inert gas (argon or nitrogen) and sealed with a septum.

  • Open the this compound container, quickly weigh the desired amount, and immediately add it to your reaction vessel via a powder funnel while maintaining a positive flow of inert gas.[2]

  • Seal the reaction vessel and the reagent container as quickly as possible.[3]

Drying and Preparation

Q4: Can I dry this compound that has been exposed to moisture? If so, how?

A4: Yes, it is possible to dry this compound. A common method is to heat it gently under vacuum.[3] A patent describing the synthesis of this salt mentions drying the moist product at 15 mbar and 55°C for 12 hours.[6] It is crucial to avoid excessive heat, as this could lead to decomposition.[2] Always consult the Safety Data Sheet (SDS) for thermal stability information.

Q5: How can I prepare a stock solution of this compound?

A5: Preparing a stock solution in a rigorously dried, non-protic solvent can be an effective way to manage its hygroscopicity, especially for multiple small-scale reactions. To do this, use a freshly opened bottle of the salt and prepare the entire solution under an inert atmosphere. This avoids repeated opening of the container. The concentration can be determined accurately by titration if necessary.

Experimental Troubleshooting

Q6: My reaction involves a metal salt that is also a hydrate. How does this affect my experiment with this compound?

A6: The presence of hydrated metal salts can introduce water directly into the reaction, potentially leading to the formation of hydrated coordination complexes rather than the desired anhydrous product.[2][3] In such cases, it is crucial to use anhydrous versions of the metal salts. If only hydrated forms are available, you may need to perform a pre-reaction drying step or use a method that can remove water in situ, such as azeotropic distillation with an appropriate solvent, though this can be complex.[7]

Q7: Are there any visual indicators that water has compromised my reaction?

A7: While not always definitive, unexpected color changes or the formation of precipitates where none are expected can be signs of side reactions caused by water. In coordination chemistry, the presence of water can lead to the formation of aqua-complexes, which may have different colors or solubilities than the intended anhydrous product.[3]

Experimental Protocols

Protocol 1: Rigorous Drying of this compound

This protocol describes the process for drying this compound that may have been exposed to atmospheric moisture.

Materials:

  • This compound (hygroscopic)

  • Schlenk flask or other suitable vacuum-rated glassware

  • Vacuum pump

  • Heating mantle or oil bath

  • Temperature controller

Procedure:

  • Place the this compound powder in a Schlenk flask.

  • Attach the flask to a high-vacuum line.

  • Slowly open the flask to the vacuum to avoid disturbing the powder.

  • Once a stable vacuum is achieved (<1 mbar), begin gentle heating to 50-60°C.

  • Maintain these conditions for at least 4-12 hours to ensure the complete removal of adsorbed water.[6]

  • Turn off the heat and allow the flask to cool to room temperature under vacuum.

  • Backfill the flask with a dry, inert gas (e.g., argon or nitrogen).

  • Transfer the dried salt directly to a glove box for storage and future use.

Protocol 2: Handling this compound in a Water-Sensitive Coordination Reaction

This protocol outlines the steps for using dried this compound in a reaction where anhydrous conditions are critical.

Materials:

  • Dried this compound (from Protocol 1)

  • Anhydrous metal salt (e.g., anhydrous lanthanide halide)

  • Dry, degassed organic solvent (e.g., acetonitrile)

  • Glove box

  • Schlenk flask and other appropriate glassware, oven-dried and cooled under vacuum.

Procedure (to be performed entirely within a glove box):

  • Ensure all glassware has been brought into the glove box antechamber and properly evacuated and refilled with the glove box atmosphere.

  • In the glove box, weigh the desired amount of the anhydrous metal salt and add it to the Schlenk flask.

  • Weigh the stoichiometric amount of dried this compound and add it to the same flask.

  • Add the required volume of anhydrous solvent to the flask.

  • Seal the flask, remove it from the glove box if the reaction requires external heating or stirring, and proceed with the reaction under a positive pressure of inert gas.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup (in Glove Box) start Start: Hygroscopic Na[C(CN)3] drying Dry under vacuum (50-60°C, 4-12h) start->drying storage Store in Glove Box drying->storage weigh_na_tcm Weigh Dried Na[C(CN)3] storage->weigh_na_tcm Transfer weigh_metal Weigh Anhydrous Metal Salt add_solvent Add Anhydrous Solvent weigh_metal->add_solvent weigh_na_tcm->add_solvent reaction Run Reaction under Inert Atmosphere add_solvent->reaction

Caption: Workflow for handling hygroscopic this compound.

troubleshooting_logic start Inconsistent / Low Yields? check_hygroscopic Is Na[C(CN)3] hygroscopic? start->check_hygroscopic check_reagents Are other reagents/ solvents anhydrous? check_hygroscopic->check_reagents No dry_reagent Implement rigorous drying protocol for Na[C(CN)3]. check_hygroscopic->dry_reagent Yes dry_solvents Distill solvents from appropriate drying agents. check_reagents->dry_solvents No other_issues Investigate other reaction parameters. check_reagents->other_issues Yes use_glovebox Handle all solids in a glove box. dry_reagent->use_glovebox success Problem Resolved use_glovebox->success dry_solvents->success

Caption: Troubleshooting logic for issues in anhydrous reactions.

References

Technical Support Center: Sodium Tricyanomethanide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of sodium tricyanomethanide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to produce this compound with a high yield?

A1: The most prevalent and effective method is the cyanidation of malononitrile (B47326). This process typically involves the reaction of malononitrile with a cyanogen (B1215507) source, such as cyanogen chloride, in an aqueous solution. The reaction is generally performed under basic conditions to deprotonate malononitrile, facilitating its reaction with the cyanogen agent.

Q2: I am experiencing a low yield in my synthesis. What are the common causes?

A2: Low yields in this compound synthesis can arise from several factors:

  • Improper pH control: The reaction is sensitive to pH. An optimal pH of around 8.5 is crucial for the reaction to proceed efficiently.[1]

  • Suboptimal temperature: The reaction temperature should be carefully controlled, typically between 0 and 20°C, to minimize side reactions.[2]

  • Incomplete reaction: Insufficient reaction time or inadequate mixing can lead to incomplete conversion of starting materials.

  • Side reactions: The formation of by-products can consume reactants and reduce the yield of the desired product.

  • Product loss during workup: Significant amounts of product can be lost during filtration, extraction, and purification steps. A substantial portion of the product may remain in the mother liquor after initial crystallization.[1]

Q3: What are the common impurities, and how can I minimize them?

A3: A common impurity in this synthesis is the presence of halide salts (e.g., sodium chloride) if cyanogen chloride is used.[1] Organic by-products can also form. To minimize these impurities:

  • Control reaction conditions: Maintaining the optimal pH and temperature can suppress the formation of side products.

  • Purification: The crude product should be purified to remove inorganic salts and other impurities. Recrystallization from solvents like acetonitrile (B52724) or a mixture of acetone (B3395972) and methyl tert-butyl ether (MTBE) is an effective method.[1][3] The use of activated carbon can help remove colored organic impurities.[1][2]

Q4: How can I improve the purity of my final product?

A4: High-purity this compound, particularly with low halide content, is often required for applications in areas like ionic liquids and battery technology.[1] To achieve high purity:

  • Recrystallization: Multiple recrystallizations may be necessary. A documented method involves dissolving the crude product in acetone, treating with activated carbon, and then precipitating the purified product by adding MTBE. This process can yield a product with a purity of 99.9% and a chloride content of less than 5 ppm.[1]

  • Solvent Selection: The choice of solvent for recrystallization is critical. Acetonitrile has been reported for this purpose.[3]

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low Yield Improper pH: The pH of the reaction mixture is outside the optimal range of 8.5.Use a buffer system, such as phosphoric acid, and adjust the pH carefully with a base like sodium hydroxide (B78521).[1]
Incorrect Temperature: The reaction temperature is too high, leading to side reactions.Maintain the reaction temperature between 0 and 20°C using an ice bath.[2]
Product lost in mother liquor: A significant amount of the product remains dissolved after the initial crystallization.Concentrate the mother liquor to recover a second crop of crystals. Up to 47% of additional product can be obtained this way.[1]
High Halide Impurity Inefficient removal of salt by-product: Sodium chloride, a common by-product, co-precipitates with the product.After the reaction, bring the mixture to 18°C to precipitate the bulk of the sodium chloride before isolating the this compound.[2] Further purification by recrystallization is necessary.
Colored Product Presence of organic impurities: Side reactions can lead to the formation of colored by-products.Treat the solution of the crude product with activated carbon to adsorb the colored impurities before recrystallization.[1][2]

Data Presentation

Table 1: Reported Yields of this compound Under Various Conditions

Starting MaterialCyanogen SourceSolventKey ConditionsReported YieldPurityReference
MalononitrileCyanogen ChlorideWater/MethanolpH 8.5, Phosphoric acid buffer100% (in solution)98.8% (in solution)[1]
MalononitrileCyanogen ChlorideEthanolSodium ethoxide as base~70%Not specified[1]
MalononitrileNot specifiedWater/AcetonitrileTemperature: -5°CNot specified< 0.5% by-products[2]
Crude this compound-Acetone/MTBERecrystallization with activated carbon94% (recovery)99.9%[1]
Crude this compound-WaterRecrystallization by cooling49% (first crop)98.8%[1]

Experimental Protocols

Protocol 1: Synthesis of this compound from Malononitrile

This protocol is based on the cyanidation of malononitrile in an aqueous buffered solution.[1]

Materials:

  • Malononitrile (85% strength in methanol)

  • Water

  • Phosphoric acid (85% strength)

  • Sodium hydroxide solution

  • Cyanogen chloride

  • Activated carbon

Procedure:

  • In a suitable reaction vessel, mix malononitrile (e.g., 513 g, 6.61 mol, 85% strength in methanol), water (2021 g), and phosphoric acid (63.5 g, 0.55 mol, 85% strength).

  • Cool the mixture and adjust the pH to 8.5 by adding a sodium hydroxide solution.

  • Slowly add the cyanogen source (e.g., cyanogen chloride) while maintaining the temperature between 0 and 20°C.

  • After the addition is complete, stir the reaction mixture for an additional 30 minutes.

  • Add activated carbon (e.g., 50 g) to the reaction mixture and stir for another 30 minutes at 25-30°C.

  • Filter the suspension to obtain a solution of this compound.

Protocol 2: Purification of this compound by Recrystallization

This protocol describes the purification of crude this compound to achieve high purity.[1]

Materials:

  • Crude this compound

  • Acetone

  • Methyl tert-butyl ether (MTBE)

  • Activated carbon

Procedure:

  • Dry the moist, crude this compound under vacuum (e.g., at 15 mbar and 55°C for 12 hours).

  • Dissolve the dried crude product in acetone (e.g., 3 L for 519 g of crude product) at 45°C.

  • Add activated carbon (e.g., 112 g) to the solution and stir for 15 minutes at 25°C.

  • Filter the mixture to obtain a clear, slightly yellowish solution.

  • Add MTBE (e.g., 9 L) to the filtrate and cool the mixture to 10°C to induce the precipitation of a white solid.

  • Filter the suspension and dry the collected solid under vacuum (e.g., at 15 mbar and 40°C for 8 hours) to obtain pure, white this compound.

Visualizations

SynthesisWorkflow This compound Synthesis Workflow A 1. Prepare Reaction Mixture (Malononitrile, Water, Phosphoric Acid) B 2. pH Adjustment (to pH 8.5 with NaOH) A->B C 3. Cyanation Reaction (Add Cyanogen Chloride at 0-20°C) B->C D 4. Decolorization (Add Activated Carbon) C->D E 5. Filtration (Remove Activated Carbon) D->E F 6. Isolation of Crude Product (Crystallization/Precipitation) E->F G 7. Purification (Recrystallization from Acetone/MTBE) F->G H 8. Final Product (High-Purity this compound) G->H

Caption: Workflow for the synthesis and purification of this compound.

TroubleshootingYield Troubleshooting Low Yield Issues Start Low Yield Observed Q1 Is the pH of the reaction mixture at 8.5? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Was the reaction temperature maintained between 0-20°C? A1_Yes->Q2 Sol1 Adjust pH using a buffer and NaOH. A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Was the mother liquor processed to recover more product? A2_Yes->Q3 Sol2 Use a cooling bath to maintain the correct temperature. A2_No->Sol2 Sol2->Q3 A3_No No Q3->A3_No No End Yield Improved Q3->End Yes Sol3 Concentrate the mother liquor for a second crop of crystals. A3_No->Sol3 Sol3->End

Caption: A logical workflow for troubleshooting low yield in this compound synthesis.

References

Technical Support Center: Sodium Tricyanomethanide in Protic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium tricyanomethanide in protic solvents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties in the context of protic solvents?

This compound, with the chemical formula NaC(CN)₃, is a sodium salt of the tricyanomethanide anion. It is a white to light yellow crystalline solid. Key properties relevant to its use in protic solvents include:

  • Solubility: It is soluble in water and slightly soluble in methanol.

  • Hygroscopic Nature: The compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere. This necessitates storage in a dry, inert atmosphere.

  • Thermal Stability: While generally stable at room temperature, decomposition of the tricyanomethanide anion has been observed at elevated temperatures (above 200 °C).

Q2: What are the primary stability concerns when dissolving this compound in protic solvents like water or alcohols?

The primary stability concern is the potential for hydrolysis or alcoholysis of the tricyanomethanide anion, although it is considered a resonance-stabilized pseudohalide. Protic solvents can participate in reactions that may lead to the degradation of the anion over time, potentially accelerated by factors such as pH, temperature, and the presence of light.

Q3: How can I monitor the stability of my this compound solution?

Regular monitoring of your solution is crucial. The following analytical techniques can be employed:

  • FTIR Spectroscopy: The tricyanomethanide anion exhibits a sharp and intense C≡N stretching peak around 2200 cm⁻¹. A decrease in the intensity of this peak or the appearance of new peaks could indicate decomposition.

  • NMR Spectroscopy: ¹³C NMR spectroscopy can be used to observe the chemical shifts of the carbon atoms in the tricyanomethanide anion. Changes in the spectrum over time may signal degradation.

  • UV-Vis Spectroscopy: Although not as specific as FTIR or NMR, changes in the UV-Vis absorption spectrum could indicate the formation of degradation products.

  • pH Measurement: A significant change in the pH of an unbuffered aqueous solution could suggest a chemical reaction is occurring.

Q4: What are the recommended storage conditions for solutions of this compound in protic solvents?

To maximize the shelf-life of your solutions, it is recommended to:

  • Store solutions in a cool, dark place.

  • Use amber glass vials to protect from light.

  • If possible, store under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric CO₂ and oxygen.

  • Prepare fresh solutions for critical experiments whenever possible.

Troubleshooting Guide

Issue 1: Unexpected precipitate formation in the solution.

  • Question: I dissolved this compound in water/methanol, and a precipitate formed over time. What could be the cause?

  • Answer: This could be due to several factors:

    • Contamination: The solvent or the this compound itself may have been contaminated with a substance that has low solubility.

    • Decomposition: A decomposition product of the tricyanomethanide anion may be insoluble in the solvent.

    • Temperature Effects: If the solution was prepared at an elevated temperature, the compound may be precipitating out as it cools to room temperature due to lower solubility.

    • Reaction with Atmospheric Gases: In aqueous solutions, dissolved carbon dioxide can form carbonic acid, which might react with the compound or alter its solubility.

    Troubleshooting Steps:

    • Verify the purity of your solvent and the this compound.

    • Analyze the precipitate using techniques like FTIR or elemental analysis to identify it.

    • Consider preparing and storing the solution under an inert atmosphere.

Issue 2: The pH of my aqueous solution has changed significantly.

  • Question: The pH of my aqueous this compound solution has become more acidic/basic. Why is this happening?

  • Answer: A change in pH is a strong indicator of a chemical reaction.

    • Hydrolysis: The tricyanomethanide anion could be undergoing hydrolysis, which can produce acidic or basic byproducts. For instance, hydrolysis of a nitrile group can lead to the formation of a carboxylic acid and ammonia.

    • Absorption of CO₂: As mentioned, absorption of atmospheric CO₂ can lower the pH of the solution.

    Troubleshooting Steps:

    • Monitor the pH of a control solvent sample to rule out external factors.

    • Use a buffered solvent if your experiment allows for it.

    • Analyze the solution for potential decomposition products that could be affecting the pH.

Issue 3: I am observing inconsistent experimental results.

  • Question: My experiments using a this compound solution are giving variable results. Could this be a stability issue?

  • Answer: Yes, inconsistent results are a common symptom of a degrading reagent. If the concentration of the active tricyanomethanide anion is changing over time, this will directly impact your experimental outcomes.

    Troubleshooting Steps:

    • Prepare fresh solutions immediately before each experiment.

    • Quantify the concentration of the tricyanomethanide anion in your stock solution before each use (e.g., using a calibrated analytical method).

    • Review your solution preparation and storage procedures to ensure consistency.

Quantitative Data

Due to the limited availability of specific quantitative data in the literature for the stability of this compound in various protic solvents, the following table is provided as a template for researchers to record their own experimental findings.

SolventTemperature (°C)pH (for aqueous)Initial Concentration (M)Observation Time (hours)% DecompositionAnalytical Method UsedNotes
Water257.0
Water507.0
Water254.0
Water259.0
Methanol25N/A
Ethanol25N/A

Experimental Protocols

Protocol 1: Preparation of a Standard this compound Solution

  • Materials: this compound, desired protic solvent (e.g., deionized water, anhydrous methanol), volumetric flask, analytical balance.

  • Procedure: a. Handle this compound in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. b. Weigh the desired amount of this compound using an analytical balance. c. Transfer the solid to a clean, dry volumetric flask. d. Add a small amount of the solvent to dissolve the solid. e. Once dissolved, add more solvent to the flask until the meniscus reaches the calibration mark. f. Cap the flask and invert it several times to ensure a homogeneous solution. g. For long-term storage, transfer the solution to a clean, dry, and appropriately labeled amber glass bottle and consider purging with an inert gas.

Protocol 2: Monitoring Solution Stability by FTIR Spectroscopy

  • Materials: Freshly prepared this compound solution, stored solution, FTIR spectrometer with a suitable liquid cell.

  • Procedure: a. Record the FTIR spectrum of the freshly prepared solution. Pay close attention to the characteristic C≡N stretching frequency around 2200 cm⁻¹. b. At regular intervals (e.g., daily, weekly), take an aliquot of the stored solution and record its FTIR spectrum under the same conditions. c. Compare the spectra over time. A decrease in the intensity of the C≡N peak or the appearance of new peaks (e.g., in the carbonyl or amine regions) would indicate decomposition.

Visualizations

DecompositionPathway NaTCM Na⁺[C(CN)₃]⁻ in Protic Solvent (e.g., H₂O) Hydrolysis Hydrolysis/ Alcoholysis NaTCM->Hydrolysis Intermediates Reactive Intermediates Hydrolysis->Intermediates Products Decomposition Products (e.g., Carboxamides, Carboxylates, Ammonia) Intermediates->Products

Caption: Hypothesized decomposition pathway of this compound in protic solvents.

TroubleshootingWorkflow Start Stability Issue Observed (e.g., precipitate, pH change, inconsistent results) CheckPurity Verify Purity of NaTCM and Solvent Start->CheckPurity ReviewProcedures Review Solution Preparation and Storage Procedures Start->ReviewProcedures AnalyzeSolution Analyze Solution for Decomposition Products (FTIR, NMR, etc.) CheckPurity->AnalyzeSolution Purity Confirmed ReviewProcedures->AnalyzeSolution Procedures Correct InertAtmosphere Prepare and Store Under Inert Atmosphere AnalyzeSolution->InertAtmosphere Decomposition Detected FreshSolution Prepare Fresh Solution Before Each Use AnalyzeSolution->FreshSolution Decomposition Suspected End Issue Resolved InertAtmosphere->End FreshSolution->End

Technical Support Center: Optimizing Sodium Tricyanomethanide Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of sodium tricyanomethanide (Na[C(CN)₃]) in electrolytes. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to streamline your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of using this compound as an electrolyte salt?

This compound is a promising salt for sodium-ion batteries and other electrochemical applications. The tricyanomethanide anion, [C(CN)₃]⁻, is known to contribute to low viscosity and potentially high ionic conductivity in electrolytes, which are desirable properties for efficient ion transport.[1][2][3] Its fluorine-free nature also presents an advantage in terms of cost and environmental considerations compared to common fluorine-containing salts like NaPF₆.

Q2: What is the typical starting concentration for this compound in an electrolyte?

For many sodium-ion battery electrolytes, a concentration of around 1.0 M is a common starting point.[4] This concentration often provides a good balance between the number of charge carriers and the viscosity of the electrolyte.[4] However, the optimal concentration will depend on the specific solvent system and operating conditions.

Q3: How does the concentration of this compound affect the electrolyte's ionic conductivity?

The ionic conductivity of an electrolyte is a critical factor for battery performance.[4] Generally, as the salt concentration increases from a low value, the ionic conductivity will also increase because there are more ions available to carry charge.[4][5] However, at very high concentrations, the conductivity may begin to decrease. This is due to an increase in the electrolyte's viscosity and the formation of ion pairs, which can hinder the movement of ions.[4][6]

Q4: What solvents are compatible with this compound?

This compound is soluble in water and slightly soluble in methanol.[7] For battery applications, it is often used in organic carbonate solvents such as ethylene (B1197577) carbonate (EC) and propylene (B89431) carbonate (PC), or in ether-based solvents like diglyme. The choice of solvent will significantly impact the electrolyte's properties, including its conductivity, viscosity, and electrochemical stability window.[4][8]

Troubleshooting Guide

Issue 1: Low Ionic Conductivity

  • Possible Cause: The concentration of this compound may be too low or too high. At low concentrations, there are insufficient charge carriers.[4] At high concentrations, increased viscosity and ion pairing can reduce ion mobility.[4]

  • Troubleshooting Steps:

    • Optimize Concentration: Systematically vary the concentration of this compound (e.g., from 0.5 M to 1.5 M) and measure the ionic conductivity at each concentration to find the optimal point.

    • Solvent Selection: Consider using a solvent system with a lower viscosity or a higher dielectric constant to improve ion dissociation and mobility.[9] Mixtures of solvents, such as EC and PC, are often used to balance these properties.

    • Temperature Control: Increasing the operating temperature can decrease viscosity and improve ionic conductivity. However, be mindful of the thermal stability of your electrolyte and other cell components.[6]

Issue 2: High Electrolyte Viscosity

  • Possible Cause: A high concentration of this compound can significantly increase the viscosity of the electrolyte, impeding ion transport.[1][4] The intrinsic viscosity of the chosen solvent also plays a major role.

  • Troubleshooting Steps:

    • Reduce Concentration: Lowering the salt concentration is a direct way to decrease viscosity.

    • Solvent Modification: Employ a co-solvent with a lower viscosity. For example, linear carbonates like dimethyl carbonate (DMC) or diethyl carbonate (DEC) can be added to cyclic carbonates like EC to reduce overall viscosity.[9]

    • Evaluate Alternative Anions: While focusing on tricyanomethanide, be aware that other anions can have a significant impact on viscosity.[1][2]

Issue 3: Narrow Electrochemical Stability Window (ESW)

  • Possible Cause: The electrolyte (both the salt and the solvent) may be decomposing at the operating voltages of your electrodes.

  • Troubleshooting Steps:

    • Solvent Choice: The solvent is often the primary determinant of the ESW. Ethers generally have lower oxidative stability compared to carbonates.[8] High-purity solvents are crucial, as impurities can lead to premature decomposition.[10]

    • Additives: The use of electrolyte additives, such as fluoroethylene carbonate (FEC), can help to form a stable solid-electrolyte interphase (SEI) on the anode, which can widen the effective ESW.[11]

    • Concentration Effects: In some cases, highly concentrated electrolytes can exhibit a wider ESW due to changes in the solvation structure of the sodium ions.[9]

Quantitative Data Summary

The following tables provide representative data on how the concentration of a sodium salt can influence the key electrolyte properties of ionic conductivity and viscosity. Note that this is generalized data, and specific values for this compound will vary depending on the solvent and temperature.

Table 1: Ionic Conductivity vs. Sodium Salt Concentration in a Carbonate-Based Solvent at 25°C

Concentration (mol/L)Ionic Conductivity (mS/cm)
0.54.5
0.86.8
1.08.2
1.27.5
1.56.1

Table 2: Viscosity vs. Sodium Salt Concentration in a Carbonate-Based Solvent at 25°C

Concentration (mol/L)Viscosity (mPa·s)
0.53.1
0.84.5
1.05.8
1.27.2
1.59.0

Experimental Protocols

Protocol 1: Preparation of this compound Electrolyte

  • Materials: this compound (purity > 98%), desired solvent(s) (battery grade, water content < 20 ppm), volumetric flasks, magnetic stirrer.

  • Procedure:

    • All preparation steps should be conducted in an inert atmosphere (e.g., an argon-filled glovebox) to minimize water and oxygen contamination.

    • Dry the this compound salt under vacuum at an appropriate temperature (e.g., 80-100°C) for 24 hours to remove any residual moisture.

    • Measure the required mass of the dried salt to achieve the target molar concentration in the desired volume of solvent.

    • In the glovebox, add the solvent(s) to a volumetric flask.

    • Slowly add the dried salt to the solvent while stirring with a magnetic stir bar.

    • Continue stirring until the salt is completely dissolved. This may take several hours.

    • Store the prepared electrolyte in a sealed container inside the glovebox.

Protocol 2: Measurement of Ionic Conductivity

  • Equipment: Conductivity meter with a dip-in cell, temperature-controlled environment.

  • Procedure:

    • Calibrate the conductivity meter using standard solutions.

    • In a glovebox, pour a sample of the prepared electrolyte into a clean, dry beaker.

    • Immerse the conductivity probe into the electrolyte, ensuring the electrodes are fully submerged.

    • Allow the reading to stabilize. Record the ionic conductivity and the temperature.

    • Repeat the measurement for electrolytes of different concentrations.

Protocol 3: Determination of the Electrochemical Stability Window (ESW)

  • Equipment: Potentiostat, three-electrode cell (or a two-electrode coin cell), working electrode (e.g., glassy carbon or platinum), counter and reference electrodes (e.g., sodium metal).

  • Procedure:

    • Assemble the electrochemical cell inside a glovebox using the prepared electrolyte.

    • Connect the cell to the potentiostat.

    • Perform linear sweep voltammetry (LSV) or cyclic voltammetry (CV) at a slow scan rate (e.g., 1 mV/s).

    • For the oxidative (anodic) limit, scan from the open-circuit potential to a high positive potential. For the reductive (cathodic) limit, scan to a low negative potential.

    • The ESW is defined by the potentials at which a significant increase in current is observed, indicating the onset of electrolyte oxidation or reduction. A cutoff current density (e.g., 0.01-0.1 mA/cm²) is often used to define these limits.[11]

Visualizations

Experimental_Workflow cluster_prep Electrolyte Preparation cluster_char Electrochemical Characterization cluster_cell Cell Assembly & Testing salt_drying Dry Na[C(CN)3] Salt mixing Mix Salt and Solvent in Glovebox salt_drying->mixing solvent_prep Prepare Battery-Grade Solvent solvent_prep->mixing conductivity Measure Ionic Conductivity mixing->conductivity viscosity Measure Viscosity mixing->viscosity assembly Assemble Test Cell mixing->assembly cycling Perform Galvanostatic Cycling conductivity->cycling viscosity->cycling esw Determine ESW (CV/LSV) esw->cycling assembly->esw assembly->cycling end End cycling->end start Start start->salt_drying start->solvent_prep

Caption: Workflow for electrolyte preparation and characterization.

Troubleshooting_Logic cluster_conductivity Low Ionic Conductivity? cluster_viscosity High Viscosity? cluster_esw Poor Stability (Narrow ESW)? issue Low Performance Observed opt_conc Optimize Concentration issue->opt_conc Yes reduce_conc Reduce Concentration issue->reduce_conc Yes use_additives Use SEI-forming Additives issue->use_additives Yes change_solvent_cond Change Solvent opt_conc->change_solvent_cond retest Re-test Performance change_solvent_cond->retest add_cosolvent Add Low-Viscosity Co-solvent reduce_conc->add_cosolvent add_cosolvent->retest purify_solvent Ensure High-Purity Solvent use_additives->purify_solvent purify_solvent->retest

Caption: Troubleshooting logic for common electrolyte issues.

References

Preventing decomposition of sodium tricyanomethanide during reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the decomposition of sodium tricyanomethanide during chemical reactions. Our goal is to equip researchers with the knowledge to mitigate side reactions and optimize experimental outcomes.

Troubleshooting Guide: Preventing Unwanted Decomposition

Decomposition of the tricyanomethanide anion can manifest as reduced product yield, formation of insoluble materials, or inconsistent reaction profiles. The following guide details common issues, their underlying causes, and actionable solutions.

Problem Potential Cause Recommended Solution
Low or No Yield of Desired Product with Formation of a White or Yellow Precipitate Acid-Induced Decomposition: The tricyanomethanide anion is the conjugate base of a very strong acid, tricyanomethane (pKa ≈ -5.1). In the presence of acidic protons, the anion is protonated to form the unstable tricyanomethane, which readily undergoes oligomerization or polymerization.1. Rigorous Exclusion of Acidic Species: Ensure all reagents and solvents are free from acidic impurities. Use freshly distilled solvents and high-purity starting materials. 2. Employ a Non-Nucleophilic Base: If a base is required in the reaction, use a sterically hindered, non-nucleophilic base (e.g., 2,6-di-tert-butylpyridine (B51100) or proton sponge) to scavenge any trace acids without interfering with the primary reaction. 3. Buffer the Reaction Mixture: In sensitive reactions, consider the use of a suitable buffer system to maintain a neutral or slightly basic pH.
Reaction Mixture Becomes Viscous or Solidifies, Especially at Elevated Temperatures Thermal Decomposition and/or Polymerization: The tricyanomethanide anion can decompose at elevated temperatures. High localized concentrations of reagents can also initiate polymerization.1. Strict Temperature Control: Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate. Use a cryostat or an ice bath for exothermic reactions. 2. Slow Reagent Addition: Add reagents dropwise with vigorous stirring to ensure rapid mixing and heat dissipation, preventing localized temperature spikes. 3. Consider Polymerization Inhibitors: For reactions prone to radical polymerization, the addition of a small amount of an inhibitor, such as hydroquinone (B1673460) (HQ) or 4-methoxyphenol (B1676288) (MEHQ), may be beneficial.[1]
Inconsistent Reaction Rates or Stalling Solvent Effects: The stability and reactivity of the tricyanomethanide anion can be influenced by the solvent. Protic solvents may facilitate protonation and subsequent decomposition.1. Use Anhydrous Aprotic Solvents: Solvents such as acetonitrile (B52724), tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF) are generally preferred. Ensure solvents are thoroughly dried before use. 2. Assess Solvent Polarity: The choice of aprotic solvent polarity can influence reaction rates. Empirical screening of a few different aprotic solvents may be necessary to find the optimal conditions for a specific transformation.
Formation of Side Products from Reaction with Electrophiles at Nitrogen Ambident Nucleophilicity: The tricyanomethanide anion is an ambident nucleophile with electron density on both the central carbon and the terminal nitrogen atoms of the cyano groups. Reactions with certain electrophiles can occur at the nitrogen atoms.1. Modulate Electrophile Reactivity: The "hardness" or "softness" of the electrophile can influence the site of attack. Hard electrophiles may favor reaction at the nitrogen atoms. 2. Employ Lewis Acid Catalysis: In some cases, a Lewis acid may be used to coordinate to the nitrogen atoms, potentially directing the reaction to the central carbon or activating a different reaction pathway.[2][3] Careful screening of the Lewis acid and reaction conditions is necessary.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound decomposition in reactions?

A1: The primary cause of decomposition is the protonation of the tricyanomethanide anion to form the highly unstable tricyanomethane.[4] This strong carbon acid readily polymerizes, leading to the formation of insoluble materials and a reduction in the yield of the desired product. Any source of protons in the reaction mixture, including acidic impurities in reagents or solvents, can trigger this decomposition pathway.

Q2: At what temperature does this compound begin to decompose?

A2: While stable at room temperature under anhydrous conditions, the tricyanomethanide anion can undergo thermal decomposition at elevated temperatures. Some studies suggest that decomposition can occur at temperatures above 200°C. However, in the presence of other reagents, decomposition can be initiated at lower temperatures. It is recommended to maintain the lowest effective temperature for any given reaction.

Q3: How can I detect the onset of decomposition in my reaction?

A3: The formation of a white or yellowish precipitate is a common visual indicator of tricyanomethane polymerization. An unexpected increase in the viscosity of the reaction mixture or the formation of a gel-like substance can also signify unwanted polymerization. Monitoring the reaction by techniques such as TLC, LC-MS, or NMR spectroscopy can help to identify the formation of side products and the disappearance of the starting material under unexpected conditions.

Q4: Are there any specific classes of reagents that are known to be incompatible with this compound?

A4: Strong Brønsted acids are incompatible as they will protonate the tricyanomethanide anion. Strong oxidizing agents should also be avoided. Caution should be exercised with highly reactive electrophiles, as these may lead to uncontrolled reactions or the formation of undesired side products.

Experimental Protocols

General Protocol for the Alkylation of this compound

This protocol provides a general starting point for the alkylation of this compound with an alkyl halide. Optimization of temperature, reaction time, and stoichiometry will be necessary for specific substrates.

Materials:

  • This compound

  • Alkyl halide

  • Anhydrous aprotic solvent (e.g., acetonitrile or THF)

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add this compound (1.0 equivalent) and anhydrous acetonitrile.

  • Stir the suspension at room temperature to ensure good dispersion.

  • Add the alkyl halide (1.0-1.2 equivalents) dropwise to the suspension at a controlled temperature (start at room temperature and cool if an exotherm is observed).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction mixture can be filtered to remove any inorganic salts.

  • The filtrate is then concentrated under reduced pressure, and the crude product is purified by column chromatography or recrystallization.

Visualizing Reaction Logic

The following diagrams illustrate key decision-making processes and reaction pathways discussed in this guide.

DecompositionPathway Tricyanomethanide [C(CN)₃]⁻ Tricyanomethane HC(CN)₃ (Unstable) Tricyanomethanide->Tricyanomethane Protonation Proton H⁺ Source (e.g., Acidic Impurity) Proton->Tricyanomethane Polymer Oligo-/Polymer (Insoluble Precipitate) Tricyanomethane->Polymer Decomposition

Caption: Acid-induced decomposition pathway of the tricyanomethanide anion.

TroubleshootingWorkflow Start Decomposition Observed? Check_Acid Check for Acidic Impurities Start->Check_Acid Yes Check_Temp Review Reaction Temperature Check_Acid->Check_Temp No Action_Purify Purify Reagents & Solvents Check_Acid->Action_Purify Yes Check_Solvent Evaluate Solvent Choice Check_Temp->Check_Solvent No Action_LowerTemp Lower Reaction Temperature Check_Temp->Action_LowerTemp Yes Action_Aprotic Use Anhydrous Aprotic Solvent Check_Solvent->Action_Aprotic Yes Success Problem Resolved Check_Solvent->Success No Action_Base Add Non-Nucleophilic Base Action_Purify->Action_Base Action_Base->Success Action_SlowAdd Slow Reagent Addition Action_LowerTemp->Action_SlowAdd Action_SlowAdd->Success Action_Aprotic->Success

Caption: A workflow for troubleshooting the decomposition of this compound.

References

Troubleshooting poor performance of sodium tricyanomethanide-based batteries

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with sodium tricyanomethanide-based batteries. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in sodium-ion batteries?

This compound (NaC(CN)₃) is a sodium salt that is being explored as an electrolyte material in sodium-ion batteries. Its potential advantages include good thermal stability and electrochemical properties. The tricyanomethanide anion, [C(CN)₃]⁻, is a pseudohalide, and its properties can influence the formation of the solid electrolyte interphase (SEI) on the anode, which is crucial for battery performance and longevity.

Q2: What are the common performance issues observed in sodium-ion batteries?

Sodium-ion batteries, in general, can exhibit several performance issues compared to their lithium-ion counterparts. These include:

  • Lower Energy Density: Sodium ions are larger and heavier than lithium ions, which can result in lower energy density.[1]

  • Slower Charge and Discharge Rates: The larger size of sodium ions can lead to slower diffusion kinetics in the electrode materials.[1]

  • Cycle Life Limitations: Structural changes in the electrode materials during the insertion and extraction of sodium ions can lead to capacity fade over repeated cycles.[1][2]

  • SEI Instability: The solid electrolyte interphase (SEI) formed on the anode is often less stable in sodium-ion systems, leading to continuous electrolyte consumption and lower Coulombic efficiency.[3]

Q3: What are the specific challenges related to using this compound as an electrolyte salt?

While research is ongoing, potential challenges associated with this compound-based electrolytes may include:

  • Purity: The purity of the this compound salt is critical. Impurities, such as halides, can negatively impact electrochemical performance.

  • Solubility and Ionic Conductivity: The solubility of NaC(CN)₃ in common non-aqueous solvents and the resulting ionic conductivity of the electrolyte are key performance parameters that are still under investigation.

  • Electrode Compatibility: The compatibility of the tricyanomethanide anion with various anode and cathode materials, particularly regarding the composition and stability of the SEI layer, is an active area of research.

Troubleshooting Guides

This section provides a question-and-answer formatted guide to troubleshoot poor performance in your this compound-based battery experiments.

Issue 1: Rapid Capacity Fade and Poor Cycling Stability

Question: My sodium-ion cell with a this compound electrolyte shows a rapid decrease in capacity after only a few cycles. What are the potential causes and how can I address them?

Answer: Rapid capacity fade is a common issue in sodium-ion batteries and can stem from several factors.

Potential Causes:

  • Unstable Solid Electrolyte Interphase (SEI): The SEI layer on the hard carbon anode may be unstable and continuously reform, consuming the electrolyte and active sodium ions.[3]

  • Structural Degradation of the Cathode: Layered oxide cathodes can undergo irreversible phase transitions and particle cracking during cycling.

  • Sodium Dendrite Formation: At high charging rates or low temperatures, sodium metal can deposit unevenly on the anode, forming dendrites that can lead to short circuits.

  • Electrolyte Decomposition: The electrolyte may be decomposing at the operating voltage, especially at the cathode interface at high potentials.

Troubleshooting Workflow:

cluster_sei SEI Troubleshooting cluster_cathode Cathode Troubleshooting cluster_dendrite Dendrite Troubleshooting cluster_electrolyte Electrolyte Troubleshooting start Rapid Capacity Fade check_sei Investigate SEI Stability start->check_sei check_cathode Analyze Cathode Integrity start->check_cathode check_dendrites Inspect for Sodium Dendrites start->check_dendrites check_electrolyte Evaluate Electrolyte Stability start->check_electrolyte sei_analysis Post-mortem analysis (XPS, SEM) check_sei->sei_analysis cathode_analysis XRD and SEM of cycled cathode check_cathode->cathode_analysis visual_inspection Disassemble cell in glovebox for visual inspection check_dendrites->visual_inspection cv_test Cyclic Voltammetry to determine stability window check_electrolyte->cv_test fec_additive Incorporate FEC additive to stabilize SEI sei_analysis->fec_additive If SEI is thick/porous doping Dope cathode material to improve stability cathode_analysis->doping If structural changes observed lower_current Lower charging current density visual_inspection->lower_current If dendrites are visible change_solvent Optimize solvent composition cv_test->change_solvent If decomposition is observed

Caption: Troubleshooting workflow for rapid capacity fade.

Issue 2: Low Initial Coulombic Efficiency (ICE)

Question: The initial Coulombic efficiency of my hard carbon anode in the this compound electrolyte is below 80%. How can I improve this?

Answer: Low ICE in hard carbon anodes is primarily due to the irreversible formation of the SEI layer during the first cycle.

Potential Causes:

  • Excessive SEI Formation: A significant portion of the sodium ions are consumed in the formation of a thick and often unstable SEI layer.[3]

  • Irreversible Sodium Trapping: Some sodium ions can be irreversibly trapped in the micropores of the hard carbon structure.

Logical Relationship for Improving ICE:

low_ice Low Initial Coulombic Efficiency cause1 Excessive SEI Formation low_ice->cause1 cause2 Irreversible Na+ Trapping low_ice->cause2 solution1 Optimize Electrolyte Additives (e.g., FEC) cause1->solution1 solution2 Anode Pre-sodiation cause2->solution2 solution3 Modify Hard Carbon Structure cause2->solution3

Caption: Logical relationships for addressing low ICE.

Issue 3: Poor Rate Capability

Question: My cell's capacity drops significantly at higher C-rates. What is limiting the rate performance?

Answer: Poor rate capability is often linked to slow kinetics of sodium ion transport.

Potential Causes:

  • Low Ionic Conductivity of the Electrolyte: The electrolyte may not be able to transport sodium ions fast enough to keep up with the high current demand.

  • Sluggish Solid-State Diffusion: Sodium ion diffusion within the electrode materials (both anode and cathode) can be slow.

  • High Interfacial Impedance: A resistive SEI layer or poor contact between the electrode and electrolyte can impede ion transfer at the interface.

Troubleshooting Steps:

  • Measure Ionic Conductivity: Determine the ionic conductivity of your this compound electrolyte at various concentrations and temperatures.

  • Perform Electrochemical Impedance Spectroscopy (EIS): EIS can help to separate the contributions of bulk electrolyte resistance, SEI resistance, and charge transfer resistance.

  • Optimize Electrode Structure: Reducing the particle size of the active materials or creating a porous electrode architecture can shorten the diffusion path for sodium ions.

  • Improve Electrode/Electrolyte Interface: Ensure good wetting of the electrode by the electrolyte. Applying pressure during cell assembly can improve contact.

Data Presentation

The performance of sodium-ion batteries is highly dependent on the choice of electrolyte. Below is a comparison of the typical performance of different sodium salts in carbonate-based electrolytes. Note that specific data for this compound is still emerging in the literature.

Table 1: Comparison of Common Sodium Electrolyte Salts

SaltTypical Concentration (M)SolventIonic Conductivity (mS/cm)Electrochemical Stability Window (V vs. Na/Na⁺)Key Characteristics
NaPF₆1.0EC:PC (1:1)5 - 7~4.5Good overall performance, but can produce HF in the presence of moisture.
NaClO₄1.0EC:PC (1:1)5 - 7~4.5 (side reactions from ~3.0 V)High conductivity, but perchlorate (B79767) salts can pose safety risks.
NaFSI1.0PC> 10~4.0High conductivity, good thermal stability.
NaTFSI1.0EC:DMC (1:1)> 5~3.7 (corrodes Al above 3.7 V)Good thermal stability, but can corrode aluminum current collectors at high potentials.

Experimental Protocols

Protocol 1: Preparation of this compound Electrolyte

Objective: To prepare a 1 M this compound electrolyte in a 1:1 (v/v) mixture of ethylene (B1197577) carbonate (EC) and propylene (B89431) carbonate (PC).

Materials:

  • This compound (NaC(CN)₃), battery grade (>99.9% purity)

  • Ethylene carbonate (EC), battery grade

  • Propylene carbonate (PC), battery grade

  • Argon-filled glovebox with H₂O and O₂ levels < 0.5 ppm

  • Magnetic stirrer and stir bar

  • Volumetric flasks and pipettes

Methodology:

  • Dry the this compound salt under vacuum at 80-100 °C for at least 12 hours before use.

  • Inside the argon-filled glovebox, measure the required volumes of EC and PC to create the 1:1 (v/v) solvent mixture in a volumetric flask. If EC is solid, it needs to be gently heated to melt before mixing.

  • Weigh the appropriate amount of dried this compound to achieve a 1 M concentration.

  • Slowly add the this compound salt to the solvent mixture while stirring with a magnetic stirrer.

  • Continue stirring until the salt is completely dissolved. This may take several hours.

  • Store the prepared electrolyte in a sealed container inside the glovebox.

Experimental Workflow for Electrolyte Preparation:

start Start dry_salt Dry NaC(CN)3 under vacuum start->dry_salt mix_solvents Mix EC and PC (1:1 v/v) in glovebox dry_salt->mix_solvents weigh_salt Weigh dried NaC(CN)3 mix_solvents->weigh_salt dissolve Slowly add salt to solvents with stirring weigh_salt->dissolve store Store electrolyte in sealed container dissolve->store end End store->end

Caption: Workflow for preparing this compound electrolyte.

Protocol 2: Coin Cell Assembly and Testing

Objective: To assemble and electrochemically test a CR2032 coin cell with a hard carbon anode, a sodium-based cathode, and a this compound electrolyte.

Materials:

  • CR2032 coin cell components (casings, spacers, springs)

  • Hard carbon anode

  • Sodium-based cathode (e.g., NVPF, layered oxide)

  • Glass fiber separator

  • Prepared this compound electrolyte

  • Coin cell crimper

  • Battery cycler

Methodology:

  • All cell assembly must be performed in an argon-filled glovebox.

  • Place the cathode in the center of the bottom casing.

  • Add a few drops of the electrolyte to wet the cathode surface.

  • Place the separator on top of the cathode.

  • Add a few more drops of electrolyte to saturate the separator.

  • Place the hard carbon anode on top of the separator.

  • Add a spacer and a spring.

  • Place the top casing and crimp the coin cell using a coin cell crimper.

  • Let the assembled cell rest for at least 4 hours to ensure complete wetting of the electrodes.

  • Formation Cycles: Perform 2-3 initial cycles at a low C-rate (e.g., C/20) to form a stable SEI layer.

  • Galvanostatic Cycling: Cycle the cell at various C-rates (e.g., C/10, C/5, 1C, 5C) within the appropriate voltage window for the chosen electrode materials to evaluate cycling stability and rate capability.

  • Electrochemical Impedance Spectroscopy (EIS): Perform EIS at different states of charge and after a certain number of cycles to analyze the evolution of cell impedance.

This technical support center provides a foundational guide for working with this compound-based batteries. As this is an emerging area of research, it is recommended to consult the latest scientific literature for the most up-to-date findings and protocols.

References

Technical Support Center: The Effect of Moisture on the Electrochemical Performance of Sodium Tricyanomethanide Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with sodium tricyanomethanide (NaC(CN)₃) in electrochemical applications. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter related to moisture contamination during your experiments.

Frequently Asked Questions (FAQs)

Q1: How does moisture affect the performance of a sodium-ion battery with a this compound electrolyte?

A1: Moisture is highly detrimental to the performance of sodium-ion batteries utilizing this compound-based electrolytes. The presence of water can lead to a cascade of undesirable reactions and performance degradation, including:

  • Electrolyte Decomposition: Water can react with the tricyanomethanide anion, leading to its hydrolysis. This decomposition alters the chemical composition of the electrolyte, reducing the concentration of the active salt.

  • Increased Interfacial Resistance: The byproducts of hydrolysis and other side reactions can form a resistive layer on the electrode surfaces, impeding the transfer of sodium ions and increasing the overall cell impedance.

  • Capacity Fading: The combination of electrolyte degradation and increased resistance leads to a rapid decline in the battery's capacity and a shortened cycle life.

  • Poor Coulombic Efficiency: Side reactions consuming charge contribute to a lower coulombic efficiency, meaning the charge put into the battery during charging is not fully recovered during discharge.

  • Gas Generation: The reaction of water with electrolyte components can lead to the generation of gases, which can increase the internal pressure of the cell and pose a safety risk.

Q2: What is the likely hydrolysis reaction of the tricyanomethanide anion?

A2: While specific studies on the hydrolysis of this compound in battery electrolytes are limited, the reaction can be inferred from the general chemistry of nitriles. In the presence of water, the nitrile groups (C≡N) in the tricyanomethanide anion, [C(CN)₃]⁻, can undergo hydrolysis. This reaction is typically slow but can be accelerated by acidic or basic conditions, which may arise from other electrolyte impurities or degradation products. The hydrolysis is expected to proceed in stages, first forming an amide and then a carboxylate, ultimately leading to the decomposition of the anion.[1][2]

Q3: How can I minimize moisture contamination in my experiments?

A3: Minimizing moisture contamination is critical for obtaining reliable and reproducible results. Key preventative measures include:

  • Use of a Glovebox: All handling of this compound, solvents, and electrolyte preparation should be performed in an inert atmosphere glovebox with very low levels of oxygen and moisture (typically <1 ppm).[3][4]

  • Drying of Materials:

    • Salt: Dry the this compound salt under vacuum at an elevated temperature (e.g., 80-120°C) for several hours before use to remove any adsorbed water.[5][6]

    • Solvents: Use battery-grade, anhydrous solvents with low water content (<20 ppm). If necessary, further dry the solvents using molecular sieves.

  • Proper Cell Assembly: Assemble all electrochemical cells inside the glovebox to prevent exposure to ambient humidity.[7]

  • Storage: Store the prepared electrolyte in a tightly sealed container inside the glovebox.

Troubleshooting Guides

Issue 1: Rapid Capacity Fading and Low Coulombic Efficiency

  • Possible Cause: Moisture contamination in the electrolyte.

  • Troubleshooting Steps:

    • Verify Glovebox Integrity: Check the oxygen and moisture levels in your glovebox to ensure they are within the acceptable range.

    • Re-dry Materials: If you suspect contamination, re-dry your this compound salt and use fresh, anhydrous solvents to prepare a new batch of electrolyte.

    • Check for Leaks: Inspect your electrochemical cells for any potential leaks that could allow ambient moisture to enter.

    • Perform Control Experiment: Assemble a cell using a fresh, carefully prepared electrolyte as a control to compare its performance against the problematic cell.

Issue 2: High and Increasing Impedance During Cycling

  • Possible Cause: Formation of a resistive solid electrolyte interphase (SEI) or cathode electrolyte interphase (CEI) due to electrolyte degradation from moisture.

  • Troubleshooting Steps:

    • Electrochemical Impedance Spectroscopy (EIS): Conduct EIS measurements to analyze the different contributions to the cell's impedance (e.g., electrolyte resistance, charge transfer resistance). An increase in the semicircle corresponding to charge transfer resistance often indicates interfacial problems.

    • Post-mortem Analysis: Disassemble the cell in a glovebox and visually inspect the electrodes. Look for signs of discoloration or corrosion. Techniques like X-ray Photoelectron Spectroscopy (XPS) can be used to analyze the chemical composition of the electrode surfaces.

    • Review Electrolyte Preparation: Scrutinize your electrolyte preparation procedure for any potential sources of moisture contamination.

Quantitative Data on the Effect of Moisture

Direct quantitative data on the effect of moisture on this compound electrolytes is scarce in publicly available literature. However, studies on other sodium salts, such as sodium hexafluorophosphate (B91526) (NaPF₆), provide a clear indication of the detrimental impact of water. The following table summarizes data from a study on a NaPF₆-based electrolyte, which can be used as an analogue to understand the potential severity of moisture contamination.

Water Content (ppm)Initial Discharge Capacity (mAh/g)Capacity Retention after 100 cycles (%)Reference
< 2091 ± 0.5~85[8][9]
10014 ± 2Not stable[8][9]

Note: This data is for a 1 M NaPF₆ in EC:PC electrolyte and is intended to be illustrative of the general trend of moisture's effect on sodium-ion battery performance.

Experimental Protocols

Protocol 1: Preparation of a Moisture-Sensitive this compound Electrolyte

  • Material Preparation (Outside Glovebox):

    • Place the required amount of this compound salt in a glass vacuum flask.

    • Heat the flask in a vacuum oven at 120°C for at least 12 hours to thoroughly dry the salt.

    • Prepare molecular sieves by heating them under vacuum to activate them.

  • Transfer to Glovebox:

    • Transfer the cooled, sealed flask of dried salt and the activated molecular sieves into the antechamber of an argon-filled glovebox.

    • Evacuate and refill the antechamber with argon at least three times before transferring the materials into the main chamber.

  • Solvent Drying (Inside Glovebox):

    • Use battery-grade anhydrous solvents (e.g., ethylene (B1197577) carbonate/propylene carbonate mixture).

    • For extra dryness, store the solvents over the activated molecular sieves for at least 24 hours before use.

  • Electrolyte Formulation (Inside Glovebox):

    • Place a clean, dry glass vial on a tared balance.

    • Add the desired amount of the dried solvent(s) to the vial.

    • Slowly add the dried this compound salt to the solvent while stirring with a magnetic stir bar until the salt is fully dissolved.

    • Seal the vial tightly and store it inside the glovebox.

Protocol 2: Electrochemical Cell Assembly (Coin Cell)

  • Electrode and Separator Drying:

    • Dry the cathode, anode, and separator in a vacuum oven at an appropriate temperature (e.g., 80-120°C) for several hours.

    • Transfer the dried components into the glovebox.

  • Cell Assembly (Inside Glovebox):

    • Place the negative cup of the coin cell on a clean surface.

    • Place the anode into the cup.

    • Add a few drops of the prepared this compound electrolyte to wet the anode.

    • Place the separator on top of the wetted anode.

    • Add a few more drops of electrolyte to wet the separator.

    • Place the cathode on top of the wetted separator.

    • Place the spacer disk and spring on top of the cathode.

    • Carefully place the positive cap on top of the assembly.

    • Crimp the coin cell using a crimping machine to ensure a hermetic seal.

Visualizations

Experimental_Workflow cluster_glovebox Inside Glovebox Dry_Salt Dry this compound (Vacuum Oven, 120°C) Mix_Electrolyte Prepare Electrolyte: Dissolve Salt in Solvent Dry_Salt->Mix_Electrolyte Transfer to Glovebox Activate_Sieves Activate Molecular Sieves (Vacuum Oven) Dry_Solvents Dry Solvents (with Molecular Sieves) Dry_Solvents->Mix_Electrolyte Assemble_Cell Assemble Coin Cell Mix_Electrolyte->Assemble_Cell

Caption: Workflow for preparing a moisture-sensitive this compound electrolyte and assembling a coin cell.

Troubleshooting_Moisture Start Poor Electrochemical Performance (e.g., Capacity Fade, High Impedance) Check_Glovebox Check Glovebox Atmosphere (O₂, H₂O < 1 ppm)? Start->Check_Glovebox Prepare_New_Electrolyte Prepare Fresh Electrolyte with Re-dried Components Check_Glovebox->Prepare_New_Electrolyte Yes Fix_Glovebox Purge/Regenerate Glovebox Check_Glovebox->Fix_Glovebox No Check_Cell_Seal Inspect Cell for Leaks? Prepare_New_Electrolyte->Check_Cell_Seal Control_Experiment Run Control Experiment with New Cell Check_Cell_Seal->Control_Experiment No Reassemble_Cell Reassemble Cell with Proper Sealing Check_Cell_Seal->Reassemble_Cell Yes Post_Mortem Perform Post-mortem Analysis (EIS, XPS, etc.) Control_Experiment->Post_Mortem If problem persists End_Good Performance Improved Control_Experiment->End_Good End_Bad Issue Persists: Investigate Other Factors Post_Mortem->End_Bad Fix_Glovebox->Start Reassemble_Cell->Control_Experiment

Caption: Troubleshooting flowchart for diagnosing moisture-related issues in sodium-ion battery experiments.

References

Technical Support Center: Enhancing Thermal Stability of Tricyanomethanide Ionic Liquids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with tricyanomethanide ([C(CN)₃]⁻) based ionic liquids (ILs).

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the thermal stability of tricyanomethanide ionic liquids?

A1: The thermal stability of ionic liquids is a complex property governed by several intrinsic and extrinsic factors. For tricyanomethanide-based ILs, the most critical factors are the structure of the cation and the purity of the sample.[1][2] The anion's properties, such as its basicity and nucleophilicity, also play a decisive role.[3][4] Extrinsic factors include the experimental conditions used for analysis, such as the heating rate and the surrounding atmosphere.[1][2]

Q2: How does the cation structure affect the thermal stability of [C(CN)₃]⁻ ILs?

A2: The cation structure has a significant impact on the overall thermal stability. Generally, for a given anion, the thermal stability of ILs is influenced by the cation's type, alkyl chain length, and functionalization.[1][2] For instance, phosphonium-based ILs often exhibit higher thermal stability compared to nitrogen-based ILs like imidazolium (B1220033).[5] Increasing the length of the alkyl side chain on a cation can weaken the bonds within the cation, making it more susceptible to thermal decomposition.[2]

Q3: What are the common decomposition pathways for imidazolium-based tricyanomethanide ILs?

A3: Experimental evidence for imidazolium-based ILs with cyano-functionalized anions, such as tricyanomethanide, points to two main thermal decomposition pathways.[3][6] The first is the deprotonation of the acidic proton at the C2 position of the imidazolium ring by the [C(CN)₃]⁻ anion.[3] The second is an Sɴ2-type nucleophilic attack by the anion on the alkyl substituents of the cation, leading to dealkylation.[3][7] At higher temperatures, polymerization of the tricyanomethanide anion itself can also occur.[3]

Q4: Why is my experimentally determined decomposition temperature lower than literature values?

A4: Discrepancies between observed and reported thermal stabilities can arise from several sources. The most common cause is the presence of impurities, such as water and residual halides (e.g., Cl⁻, Br⁻) from the synthesis process, which can significantly lower the decomposition temperature.[1] Additionally, the parameters of the thermogravimetric analysis (TGA), especially the heating rate, have a profound effect; slower heating rates often result in lower observed onset decomposition temperatures (T_onset).[2] It is also important to note that short-duration TGA ramps can overestimate the long-term thermal stability of an IL.[8]

Troubleshooting Guide

Problem 1: Inconsistent or non-reproducible TGA results.

  • Possible Cause: Variation in experimental conditions.

  • Solution: Ensure that TGA parameters are kept constant across all experiments. This includes using the same sample mass (typically 4-8 mg), heating rate (e.g., 10 °C min⁻¹), inert carrier gas (e.g., nitrogen or helium), and sample pan material (e.g., platinum or alumina).[1][9] For better assessment of long-term stability, consider performing isothermal TGA experiments where the sample is held at a constant temperature for an extended period.[1][2][9]

Problem 2: The synthesized tricyanomethanide IL shows poor thermal stability.

  • Possible Cause 1: Impurities.

  • Solution: Rigorous purification is crucial. Ensure the IL is thoroughly dried under vacuum to remove water, as moisture content should be minimized (e.g., <220 ppm).[1] Test for and remove any residual halide ions from the synthesis precursors, for example, by washing with water and using a silver nitrate (B79036) test to confirm their absence.

  • Possible Cause 2: Cation choice.

  • Solution: The inherent stability is linked to the cation. If your application allows, consider switching to a more stable cation. For example, dicationic ILs or those with perarylphosphonium cations have been shown to possess exceptionally high thermal stability.[2][8][10] Avoid cations with long alkyl chains if maximum stability is required.[2]

Quantitative Data Summary

The thermal stability of an ionic liquid is typically reported as the onset temperature of decomposition (T_onset) determined by TGA. The table below summarizes the T_onset for various tricyanomethanide-based ILs.

CationAbbreviationT_onset (°C)
1-Butyl-3-methylimidazolium[Im₁,₄]~375
N-Butyl-N-methylpyrrolidinium[Pyr₁,₄]~380
N-Butyl-N-methylpiperidinium[Pip₁,₄]~360

Note: Data extracted from graphical representation in Martins et al. (2017)[11]. T_onset values are approximate and highly dependent on the experimental conditions, particularly the heating rate.

Experimental Protocols

Protocol 1: Synthesis of 1-Ethyl-3-methylimidazolium (B1214524) Tricyanomethanide ([C₂C₁im][C(CN)₃])

This is a representative two-step synthesis involving N-alkylation followed by anion metathesis.

  • N-Alkylation: In a round-bottom flask, combine equimolar amounts of 1-methylimidazole (B24206) and ethyl bromide. The reaction can be performed neat or in a solvent like acetonitrile. Heat the mixture under reflux for 12-24 hours. Monitor the reaction progress via ¹H NMR until completion. After cooling, the product, 1-ethyl-3-methylimidazolium bromide, may solidify or form a viscous liquid. Wash the product with a solvent like ethyl acetate (B1210297) to remove unreacted starting materials and then dry under vacuum.

  • Anion Metathesis: Dissolve the synthesized 1-ethyl-3-methylimidazolium bromide in deionized water.[12] In a separate flask, dissolve a slight molar excess (e.g., 1.05 equivalents) of sodium tricyanomethanide in deionized water.[12] Add the this compound solution dropwise to the imidazolium bromide solution while stirring at room temperature for 1-2 hours.[12]

  • Purification: The resulting IL, [C₂C₁im][C(CN)₃], may be immiscible with water or can be extracted using a solvent like dichloromethane. Wash the IL phase multiple times with small portions of deionized water to remove sodium bromide. Confirm the absence of bromide in the final product using a silver nitrate test.

  • Drying: Dry the final product under high vacuum at an elevated temperature (e.g., 50-70 °C) for at least 48 hours to remove all traces of water and any volatile organic solvents.[1]

Protocol 2: Determination of Thermal Stability by Thermogravimetric Analysis (TGA)
  • Sample Preparation: Prior to analysis, ensure the IL sample is completely dry, as moisture can interfere with the results.[1] Place 5-10 mg of the IL into a clean TGA sample pan (e.g., alumina (B75360) or platinum).

  • Instrument Setup: Place the pan in the TGA instrument. Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 40-100 mL/min).[1]

  • Temperature Program (Dynamic Scan): Equilibrate the sample at a starting temperature (e.g., 25-30 °C). Ramp the temperature at a constant heating rate, typically 5 or 10 °C/min, up to a final temperature well above the expected decomposition (e.g., 600-800 °C).[9]

  • Data Analysis: Record the sample mass as a function of temperature. The onset decomposition temperature (T_onset) is often determined as the intersection of the baseline tangent with the tangent of the steepest mass loss curve.[2] Alternatively, the temperature at which a certain percentage of mass loss occurs (e.g., T₅% or T₁₀%) can be reported for comparison.

Visualizations

G start Low Thermal Stability Observed in [C(CN)3]⁻ IL purity Purity Issues? start->purity structure Suboptimal Structure? start->structure tga TGA Method Artifact? start->tga water Water Content purity->water halides Halide Impurities purity->halides cation Cation Choice structure->cation anion Anion Basicity structure->anion heating_rate Heating Rate Too High? tga->heating_rate isothermal Long-term vs. Ramp Stability tga->isothermal action_dry Action: Rigorous Drying (Vacuum, >48h) water->action_dry action_purify Action: Purify & Test (e.g., AgNO3 test) halides->action_purify action_cation Action: Select More Stable Cation (e.g., Phosphonium) cation->action_cation action_tga Action: Use Slower Rate (5-10°C/min) or Isothermal TGA heating_rate->action_tga isothermal->action_tga

Caption: Troubleshooting workflow for diagnosing low thermal stability in tricyanomethanide ILs.

G center Thermal Stability of Tricyanomethanide ILs sub1 Intrinsic Properties center->sub1 sub2 Extrinsic Factors center->sub2 cation Cation Structure (Alkyl Chain, Type) sub1->cation anion Anion Properties (Basicity, Nucleophilicity) sub1->anion purity Purity (Water, Halides) sub1->purity tga TGA Conditions (Heating Rate, Atmosphere) sub2->tga time Timescale (Long-term Isothermal vs. Dynamic) sub2->time

Caption: Key factors influencing the thermal stability of tricyanomethanide ionic liquids.

G reactants Imidazolium Cation + [C(CN)3]⁻ (Ion Pair) path1 Pathway 1: Deprotonation (C2-H) reactants->path1 Anion as Base path2 Pathway 2: SN2 Attack (Dealkylation) reactants->path2 Anion as Nucleophile prod1 N-Heterocyclic Carbene + H-C(CN)3 path1->prod1 prod2 Neutral Imidazole + Alkyl-C(CN)3 path2->prod2

Caption: Competing thermal decomposition pathways for imidazolium-based tricyanomethanide ILs.

References

Validation & Comparative

A Comparative Guide to Sodium Salts in Na-ion Battery Electrolytes: Sodium Hexafluorophosphate vs. Sodium Tricyanomethanide

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of sodium-ion batteries (SIBs), the choice of electrolyte salt is a critical determinant of performance, safety, and cost. Sodium hexafluorophosphate (B91526) (NaPF6) has emerged as the benchmark salt, largely due to its established performance in lithium-ion battery systems. However, the quest for alternative salts with improved properties continues. This guide provides a comparative overview of the well-characterized NaPF6 and the less-explored alternative, sodium tricyanomethanide (NaC(CN)3), for researchers and professionals in battery technology development.

Quantitative Performance Comparison

A direct quantitative comparison based on experimental data is challenging due to the limited research available on this compound in conventional carbonate electrolytes for Na-ion batteries. The following tables summarize the known performance metrics for NaPF6 and highlight the data gap for NaC(CN)3.

Table 1: Performance Data for Sodium Hexafluorophosphate (NaPF6)

Performance MetricValueSolvent SystemNotes
Ionic Conductivity ~8-12 mS/cm1M in EC:DMC (1:1)High ionic conductivity is a key advantage, enabling good rate capability.[1]
Electrochemical Stability Window Up to ~4.5 V vs. Na/Na+1M in EC:PCA wide electrochemical stability window is suitable for high-voltage cathode materials.[1]
Thermal Stability Onset of decomposition ~270-300 °CIn EC:DECGenerally considered to have satisfactory thermal stability for typical battery operation.
Cycling Performance Good capacity retentionWith Hard Carbon Anode & NVP CathodeStable cycling performance has been demonstrated in various cell configurations.

Table 2: Performance Data for this compound (NaC(CN)3)

Performance MetricValueSolvent SystemNotes
Ionic Conductivity Data not availableCarbonate-based
Electrochemical Stability Window Data not availableCarbonate-based
Thermal Stability Data not availableCarbonate-based
Cycling Performance Data not availableCarbonate-based

Experimental Protocols

The characterization of electrolyte performance in Na-ion batteries involves a series of standardized electrochemical and thermal analyses.

Ionic Conductivity Measurement
  • Electrolyte Preparation : The salt (NaPF6 or NaC(CN)3) is dissolved in a dried organic solvent mixture (e.g., ethylene (B1197577) carbonate/dimethyl carbonate, EC/DMC 1:1 v/v) to the desired concentration (typically 1 M) inside an argon-filled glovebox to prevent moisture contamination.

  • Cell Assembly : A conductivity cell with two blocking electrodes (e.g., stainless steel or platinum) of a known area (A) separated by a fixed distance (L) is filled with the prepared electrolyte.

  • Electrochemical Impedance Spectroscopy (EIS) : AC impedance is measured over a frequency range (e.g., 1 MHz to 1 Hz) with a small voltage amplitude (e.g., 10 mV).

  • Data Analysis : The bulk resistance (Rb) of the electrolyte is determined from the high-frequency intercept of the Nyquist plot with the real axis.

  • Calculation : The ionic conductivity (σ) is calculated using the formula: σ = L / (Rb * A).

Electrochemical Stability Window (ESW) Determination
  • Cell Assembly : A three-electrode cell is assembled in a glovebox, using a working electrode (e.g., glassy carbon or platinum), a counter electrode (e.g., sodium metal), and a reference electrode (e.g., sodium metal).

  • Linear Sweep Voltammetry (LSV) : The potential of the working electrode is swept from the open-circuit voltage to higher (anodic) and lower (cathodic) potentials at a slow scan rate (e.g., 1 mV/s).

  • ESW Determination : The ESW is defined by the potentials at which a significant increase in current is observed, indicating the onset of electrolyte oxidation or reduction. A cutoff current density (e.g., 0.01-0.1 mA/cm²) is often used to define the stability limits.

Thermal Stability Analysis
  • Sample Preparation : A small, hermetically sealed crucible is prepared with a precise amount of the electrolyte inside an inert atmosphere.

  • Differential Scanning Calorimetry (DSC) : The sample is heated at a constant rate (e.g., 5-10 °C/min) over a wide temperature range.

  • Data Analysis : The resulting thermogram is analyzed to identify the onset temperatures of exothermic or endothermic events, which correspond to decomposition or phase transitions.

Battery Cycling Performance
  • Cell Assembly : Coin cells (e.g., CR2032) are assembled with a sodium-based cathode (e.g., Na3V2(PO4)3), a sodium-based anode (e.g., hard carbon), a separator, and the electrolyte under investigation.

  • Galvanostatic Cycling : The cells are charged and discharged at constant current densities (C-rates) within a specific voltage window.

  • Performance Metrics : The key metrics recorded are the discharge capacity, coulombic efficiency, and capacity retention over a number of cycles.

Visualizing the Comparison Framework

The following diagrams illustrate the logical workflow for comparing Na-ion battery electrolytes and the interplay of their key properties.

Electrolyte_Comparison_Workflow cluster_salts Electrolyte Salts cluster_properties Physicochemical & Electrochemical Properties cluster_performance Battery Performance Metrics NaPF6 Sodium Hexafluorophosphate (NaPF6) Ionic_Conductivity Ionic Conductivity NaPF6->Ionic_Conductivity ESW Electrochemical Stability Window NaPF6->ESW Thermal_Stability Thermal Stability NaPF6->Thermal_Stability Interfacial_Stability Interfacial Stability (SEI) NaPF6->Interfacial_Stability NaTCM This compound (NaC(CN)3) NaTCM->Ionic_Conductivity NaTCM->ESW NaTCM->Thermal_Stability NaTCM->Interfacial_Stability Rate_Capability Rate Capability Ionic_Conductivity->Rate_Capability Cycle_Life Cycle Life ESW->Cycle_Life Safety Safety Thermal_Stability->Safety Capacity_Retention Capacity Retention Interfacial_Stability->Capacity_Retention Interfacial_Stability->Cycle_Life

Caption: Workflow for the comparative evaluation of Na-ion battery electrolyte salts.

Property_Performance_Relationship cluster_properties Electrolyte Properties cluster_performance Desired Battery Performance Conductivity High Ionic Conductivity Power High Power Density Conductivity->Power enables Stability Wide Electrochemical Stability Energy High Energy Density Stability->Energy allows for SEI Stable SEI Formation Longevity Long Cycle Life SEI->Longevity promotes Thermal High Thermal Stability Safety Enhanced Safety Thermal->Safety improves

Caption: Relationship between key electrolyte properties and overall battery performance.

References

A Comparative Guide to the Electrochemical Stability of Tricyanomethanide and Bis(fluorosulfonyl)imide Anions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate electrolyte is paramount for the advancement of electrochemical applications. The electrochemical stability window (ESW) is a critical parameter that dictates the operational voltage range of an electrolyte, directly impacting the performance and safety of devices such as batteries and supercapacitors. This guide provides an objective comparison of the electrochemical stability of two prominent anions used in ionic liquids: tricyanomethanide (TCM) and bis(fluorosulfonyl)imide (FSI).

The inherent properties of the anion and cation in an ionic liquid fundamentally define its electrochemical stability. The anodic limit is typically determined by the oxidation of the anion, while the cathodic limit is governed by the reduction of the cation. This guide will delve into the experimental data for TCM and FSI-based electrolytes to provide a clear comparison of their operational voltage ranges.

Quantitative Comparison of Electrochemical Stability Windows

The following table summarizes the electrochemical stability windows for various ionic liquids containing tricyanomethanide and bis(fluorosulfonyl)imide anions, as determined by experimental studies. It is crucial to note that the ESW is highly dependent on the experimental conditions, including the cation, electrode material, temperature, and the cutoff current density used for its determination.

AnionCationElectrolyteAnodic Limit (V)Cathodic Limit (V)ESW (V)Reference ElectrodeWorking ElectrodeScan Rate (mV/s)Temperature (°C)Source(s)
TCM 1-butyl-3-methylimidazolium ([BMIM]⁺)[BMIM][TCM]~1.8~-1.8~3.6Ag/Ag⁺Glassy Carbon1025[1][2]
TCM N-butyl-N-methylpyrrolidinium ([Pyr14]⁺)[Pyr14][TCM]~2.0~-2.5~4.5Ag/Ag⁺Glassy Carbon1025[1][2]
TCM N-butyl-N-methylpiperidinium ([Pip14]⁺)[Pip14][TCM]~2.1~-2.6~4.7Ag/Ag⁺Glassy Carbon1025[1][2]
FSI 1-ethyl-3-methylimidazolium ([EMIM]⁺)[EMIM][FSI]~4.1~-4.1~8.2Li/Li⁺Pt125[3]
FSI N-propyl-N-methylpyrrolidinium ([PMP]⁺)0.8 m LiFSI in [PMP][FSI]~5.2--Li/Li⁺Pt--[3]
FSI Various22 different FSI-based ionic liquids4.1 - 6.1-4.1 - 6.1---15 - 85[4][5][6]

Experimental Methodologies

The determination of the electrochemical stability window is predominantly carried out using voltammetric techniques, such as Linear Sweep Voltammetry (LSV) or Cyclic Voltammetry (CV).[2][7] These methods involve applying a linearly changing potential to a working electrode and measuring the resulting current. The potential at which a significant increase in current is observed signifies the onset of electrolyte decomposition, thereby defining the anodic and cathodic limits of the ESW.

A typical experimental setup for determining the ESW of an ionic liquid consists of a three-electrode cell within a controlled environment, often an argon-filled glovebox to minimize moisture and oxygen contamination. The three-electrode system comprises:

  • Working Electrode: An inert material where the electrochemical reactions of interest occur. Glassy carbon and platinum are commonly used.

  • Reference Electrode: Provides a stable potential against which the potential of the working electrode is measured. Common reference electrodes include silver/silver ion (Ag/Ag⁺) or lithium/lithium ion (Li/Li⁺).

  • Counter Electrode: Completes the electrical circuit and is typically made of a material with a large surface area, such as platinum wire or mesh.

The ionic liquid to be tested serves as the electrolyte. The potential of the working electrode is swept from the open-circuit potential towards both anodic and cathodic directions. The potentials at which the current density reaches a predefined cutoff value (e.g., 0.1 or 1 mA/cm²) are defined as the anodic and cathodic limits, respectively. The difference between these two potentials gives the electrochemical stability window.

Comparative Analysis of Electrochemical Stability

cluster_TCM Tricyanomethanide (TCM) cluster_FSI Bis(fluorosulfonyl)imide (FSI) TCM TCM Anion TCM_ESW ESW: ~3.6 - 4.7 V TCM->TCM_ESW Determines Anodic Limit TCM_cation Cation Dependent Cathodic Limit FSI FSI Anion FSI_ESW ESW: ~4.1 - 8.2 V FSI->FSI_ESW Determines Anodic Limit FSI_SEI Forms Stable SEI FSI->FSI_SEI Reduction leads to Comparison Electrochemical Stability Window

Figure 1. A comparative overview of the key electrochemical features of Tricyanomethanide (TCM) and Bis(fluorosulfonyl)imide (FSI) anions.

Based on the available experimental data, bis(fluorosulfonyl)imide (FSI)-based ionic liquids generally exhibit a wider electrochemical stability window compared to tricyanomethanide (TCM)-based ionic liquids. The anodic stability of FSI is notably higher, allowing for operation at more positive potentials.

The stability of the TCM anion is influenced by the cation with which it is paired. For instance, ionic liquids with piperidinium (B107235) ([Pip14]⁺) and pyrrolidinium (B1226570) ([Pyr14]⁺) cations show a wider ESW than those with imidazolium (B1220033) ([BMIM]⁺) cations.[1][2] This is attributed to the higher reductive stability of the aliphatic cations compared to the aromatic imidazolium cation.

On the other hand, the FSI anion is known for its ability to form a stable solid-electrolyte interphase (SEI) on electrode surfaces, particularly on lithium metal anodes.[8][9] This SEI layer is crucial for preventing further electrolyte decomposition and enabling reversible cycling in high-energy-density batteries. While the anodic limit of FSI is a key contributor to its wide ESW, the formation of a robust SEI at the cathodic limit is a significant advantage for battery applications.

Conclusion

The choice between tricyanomethanide and bis(fluorosulfonyl)imide anions for an electrolyte in a specific electrochemical application will depend on the required operating voltage and the nature of the electrodes.

  • Bis(fluorosulfonyl)imide (FSI) is the preferred choice for applications demanding a wide electrochemical stability window, particularly at high anodic potentials. Its ability to form a stable SEI makes it highly suitable for next-generation battery technologies.

  • Tricyanomethanide (TCM) , while exhibiting a narrower ESW compared to FSI, can still be a viable option for devices operating within a more limited voltage range. The selection of the accompanying cation is critical in maximizing the operational window of TCM-based electrolytes.

Further research focusing on direct, side-by-side comparisons of TCM and FSI-based ionic liquids under identical experimental conditions would be invaluable for a more definitive assessment of their relative electrochemical stabilities.

References

A Comparative Guide to Validating the Purity of Sodium Tricyanomethanide Using HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of sodium tricyanomethanide. The information presented is intended to assist researchers and quality control professionals in selecting the most suitable method for their specific needs, ensuring the integrity and reliability of their work.

This compound (NaC(CN)₃) is a crucial building block in the synthesis of novel materials and active pharmaceutical ingredients. Ensuring its purity is paramount for the safety, efficacy, and reproducibility of downstream applications. This guide details experimental protocols and presents comparative performance data for HPLC, Ion Chromatography (IC), and Capillary Electrophoresis (CE).

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a versatile and widely used technique for the separation and quantification of components in a mixture. For a polar and ionic compound like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is a particularly suitable HPLC mode. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, enabling the retention and separation of hydrophilic compounds.

A robust HILIC-HPLC method for the analysis of the tricyanomethanide anion and potential impurities is outlined below.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, and column thermostat.

    • Evaporative Light Scattering Detector (ELSD) or a Diode Array Detector (DAD) set to a low UV wavelength (e.g., 210 nm).

  • Chromatographic Conditions:

    • Column: A HILIC column with a polar stationary phase (e.g., amide, diol, or unbonded silica), 150 mm x 4.6 mm, 3.5 µm particle size.

    • Mobile Phase A: 95:5 Acetonitrile/Water with 10 mM Ammonium Acetate, pH 5.0.

    • Mobile Phase B: 50:50 Acetonitrile/Water with 10 mM Ammonium Acetate, pH 5.0.

    • Gradient: 0-10 min, 0-50% B; 10-12 min, 50% B; 12.1-15 min, 0% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 70:30 acetonitrile/water mixture to prepare a 1 mg/mL stock solution.

    • Further dilute the stock solution with the same solvent to achieve a working concentration of 100 µg/mL.

    • Filter the final solution through a 0.22 µm syringe filter before injection.

Based on common synthetic routes for tricyanomethanide salts, potential impurities may include:

  • Starting materials: Malononitrile, sodium cyanide.

  • Side products: Cyanide (CN⁻), chloride (Cl⁻), and other halide ions from precursors.

  • Degradation products: Due to the compound's sensitivity to moisture and heat.

The developed HILIC method should be capable of separating the main this compound peak from these potential impurities.

Comparison with Alternative Analytical Techniques

While HPLC is a powerful tool, other techniques offer distinct advantages for the purity analysis of ionic compounds. Ion Chromatography (IC) and Capillary Electrophoresis (CE) are two such alternatives.

IC is a specialized form of HPLC that uses ion-exchange resins to separate ions based on their charge and affinity for the stationary phase. It is highly effective for the analysis of inorganic anions and cations.

  • Instrumentation:

    • IC system with a high-pressure pump, autosampler, and a conductivity detector with a suppressor.

  • Chromatographic Conditions (for Tricyanomethanide Anion):

    • Column: High-capacity anion-exchange column (e.g., Dionex IonPac AS11-HC or equivalent).

    • Eluent: Gradient of potassium hydroxide (B78521) (KOH) generated by an eluent generator.

    • Flow Rate: 1.5 mL/min.

    • Column Temperature: 30 °C.

    • Detection: Suppressed conductivity.

  • Sample Preparation:

    • Similar to the HPLC method, with dilution in high-purity deionized water.

CE separates ions based on their electrophoretic mobility in an electric field. It offers high resolution, short analysis times, and requires minimal sample and reagent volumes.

  • Instrumentation:

    • CE system with a power supply, capillary, and a UV-Vis or conductivity detector.

  • Electrophoretic Conditions:

    • Capillary: Fused-silica capillary, 50 µm i.d., 60 cm total length (50 cm to detector).

    • Background Electrolyte (BGE): 20 mM phosphate (B84403) buffer at pH 7.0 containing a flow modifier for fast anion analysis.

    • Voltage: -25 kV.

    • Temperature: 25 °C.

    • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

    • Detection: Indirect UV detection at 254 nm.

  • Sample Preparation:

    • Dissolve the sample in the BGE to a concentration of approximately 100 µg/mL.

Performance Comparison

The following tables summarize the expected performance characteristics of the three analytical techniques for the purity validation of this compound. The data presented is a composite of typical performance for these methods based on available literature for similar analytes.

Table 1: Method Performance Characteristics

ParameterHILIC-HPLCIon Chromatography (IC)Capillary Electrophoresis (CE)
Principle of Separation Partitioning and polar interactionsIon-exchangeElectrophoretic mobility
Typical Run Time 15-20 minutes10-15 minutes5-10 minutes
Specificity High, good for a range of impuritiesHigh, specific for ionic impuritiesVery high, excellent resolution
Sensitivity (LOD) ng/mL rangesub-µg/L to µg/L rangeµg/mL to ng/mL range
Throughput ModerateHighHigh
Cost per Sample ModerateLowLow
Method Development Moderate complexityRelatively straightforwardCan be complex

Table 2: Quantitative Performance Data (Representative Values)

ParameterHILIC-HPLCIon Chromatography (IC)Capillary Electrophoresis (CE)
Linearity (r²) > 0.999> 0.999> 0.998
Precision (%RSD) < 2%< 1.5%< 3%
Accuracy (% Recovery) 98-102%97-103%95-105%
Limit of Quantitation (LOQ) 10-50 ng/mL1-10 µg/L0.1-1 µg/mL

Visualizing the Workflow and Method Comparison

To further clarify the experimental process and the relationship between the analytical techniques, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis sp1 Weigh Sodium Tricyanomethanide sp2 Dissolve in Appropriate Solvent sp1->sp2 sp3 Dilute to Working Concentration sp2->sp3 sp4 Filter through 0.22 µm Filter sp3->sp4 hplc HILIC-HPLC Analysis sp4->hplc Inject into System ic Ion Chromatography Analysis sp4->ic Inject into System ce Capillary Electrophoresis Analysis sp4->ce Inject into System da1 Peak Integration and Identification hplc->da1 ic->da1 ce->da1 da2 Purity Calculation da1->da2 da3 Method Validation da2->da3

Caption: Experimental workflow for purity validation.

method_comparison cluster_hplc HPLC cluster_ic Ion Chromatography cluster_ce Capillary Electrophoresis center Purity Validation of This compound hplc_node HILIC Method center->hplc_node ic_node Anion-Exchange center->ic_node ce_node CZE Method center->ce_node hplc_adv Advantages: - High Specificity - Good for various impurities hplc_node->hplc_adv hplc_disadv Disadvantages: - Moderate run time - Method development can be complex hplc_node->hplc_disadv ic_adv Advantages: - Excellent for ionic impurities - High throughput ic_node->ic_adv ic_disadv Disadvantages: - Less versatile for non-ionic impurities ic_node->ic_disadv ce_adv Advantages: - High resolution - Fast analysis - Low sample/reagent consumption ce_node->ce_adv ce_disadv Disadvantages: - Sensitivity can be lower - Method robustness can be a challenge ce_node->ce_disadv

Caption: Comparison of analytical methods.

Conclusion

The choice of analytical method for validating the purity of this compound depends on the specific requirements of the analysis.

  • HILIC-HPLC offers a versatile and specific method capable of separating a wide range of polar and ionic impurities.

  • Ion Chromatography is a highly efficient and robust technique, particularly for the quantification of inorganic anionic impurities.

  • Capillary Electrophoresis provides unparalleled resolution and speed, making it an excellent choice for high-throughput screening and for resolving complex impurity profiles.

By understanding the principles, protocols, and performance characteristics of each technique, researchers can confidently select and implement the most appropriate method to ensure the quality and purity of this compound in their critical applications.

A Comparative Guide to Tricyanomethanide and Dicyanamide Based Ionic Liquids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ionic liquids (ILs) based on the tricyanomethanide [C(CN)₃]⁻ (TCM) and dicyanamide (B8802431) [N(CN)₂]⁻ (DCA) anions have garnered significant attention due to their unique and tunable physicochemical properties. Their low viscosity, high conductivity, and thermal stability make them promising candidates for a wide range of applications, including as electrolytes in energy storage devices, solvents in organic synthesis and catalysis, and media for CO₂ capture. This guide provides a comprehensive comparison of TCM and DCA-based ILs, supported by experimental data, to aid researchers in selecting the optimal ionic liquid for their specific needs.

Physicochemical Properties: A Quantitative Comparison

The choice between TCM and DCA-based ionic liquids often hinges on a trade-off between viscosity, conductivity, and thermal stability. The following tables summarize key quantitative data for some common imidazolium-based TCM and DCA ionic liquids, providing a clear basis for comparison.

Table 1: Comparison of Physicochemical Properties of Imidazolium-Based TCM and DCA Ionic Liquids at 25°C

Ionic LiquidAnionViscosity (mPa·s)Ionic Conductivity (mS/cm)Density (g/cm³)Decomposition Temp (°C)
1-Butyl-3-methylimidazolium TricyanomethanideTCM27.59.41.05~320
1-Ethyl-3-methylimidazolium TricyanomethanideTCM-20-~300
1-Butyl-3-methylimidazolium DicyanamideDCA2910.09->227
1-Ethyl-3-methylimidazolium DicyanamideDCA21---
1-Butyl-2,3-dimethylimidazolium DicyanamideDCA682.88--

Note: Values are compiled from various sources and may vary slightly depending on the measurement technique and purity of the ionic liquid.

Key Observations:

  • Viscosity: Both TCM and DCA anions generally lead to ILs with low viscosities compared to many other common IL anions like bis(trifluoromethylsulfonyl)imide ([Tf₂N]⁻).[1][2][3] 1-Ethyl-3-methylimidazolium dicyanamide exhibits a particularly low viscosity of 21 cP.[4]

  • Ionic Conductivity: TCM-based ILs, such as 1-butyl-3-methylimidazolium tricyanomethanide, exhibit high ionic conductivity, reaching up to 9.4 mS/cm at 25°C.[5][6][7][8] Dicyanamide-based ILs also show good conductivity, with 1-butyl-3-methylimidazolium dicyanamide having a conductivity of 10.09 mS/cm.[9][10]

  • Thermal Stability: TCM-based ionic liquids generally exhibit high thermal stability, with decomposition temperatures often exceeding 300°C.[6][8][11] Dicyanamide-based ILs also possess good thermal stability.[12]

  • Density: ILs containing cyano-based anions like TCM and DCA tend to have lower densities (around 1.0 g/cm³) compared to those with fluorinated anions.[7]

Structural Comparison of Anions

The differences in the physicochemical properties of TCM and DCA based ionic liquids can be attributed to the distinct structures of their anions.

Caption: Molecular structures of the tricyanomethanide and dicyanamide anions.

The planar and more symmetric structure of the tricyanomethanide anion, with its charge delocalized over three cyano groups, contributes to weaker cation-anion interactions. This often results in lower viscosity and higher ionic conductivity compared to dicyanamide, where the negative charge is primarily on the central nitrogen atom.

Experimental Protocols

The synthesis and characterization of TCM and DCA-based ionic liquids follow well-established procedures. Below are generalized experimental protocols for their preparation and the measurement of key physicochemical properties.

Synthesis of Imidazolium-Based TCM and DCA Ionic Liquids

A common synthetic route for preparing these ionic liquids is a two-step process involving quaternization of the imidazole (B134444) followed by an anion exchange reaction.

G General Synthesis Workflow for TCM and DCA Ionic Liquids cluster_step1 Step 1: Quaternization cluster_step2 Step 2: Anion Exchange start 1-Methylimidazole (B24206) + Alkyl Halide reaction1 Solvent (e.g., Toluene) Heat (e.g., 70°C, 24h) start->reaction1 product1 1-Alkyl-3-methylimidazolium Halide reaction1->product1 product1_input 1-Alkyl-3-methylimidazolium Halide reagent Metathesis Reagent: - K[C(CN)₃] for TCM - Na[N(CN)₂] or Ag[N(CN)₂] for DCA product1_input->reagent reaction2 Solvent (e.g., Acetone (B3395972) or Water) Stir at Room Temperature (e.g., 24h) reagent->reaction2 separation Filtration to remove precipitated salt (e.g., KX, NaX, AgX) reaction2->separation purification Solvent removal under vacuum Further purification (e.g., extraction with ethyl acetate) separation->purification final_product 1-Alkyl-3-methylimidazolium [TCM] or [DCA] purification->final_product

Caption: A generalized workflow for the synthesis of TCM and DCA ionic liquids.

Detailed Methodology:

  • Quaternization: 1-methylimidazole and an equimolar amount of the desired alkyl halide (e.g., 1-bromobutane) are dissolved in a suitable solvent such as toluene. The mixture is heated (e.g., at 70°C) with stirring for approximately 24 hours. After cooling, the resulting 1-alkyl-3-methylimidazolium halide is separated, washed with a solvent like ethyl acetate (B1210297) to remove unreacted starting materials, and dried under vacuum.

  • Anion Exchange:

    • For TCM-ILs: The 1-alkyl-3-methylimidazolium halide is dissolved in a solvent like acetone. An equimolar amount of potassium tricyanomethanide (K[C(CN)₃]) is added, and the mixture is stirred at room temperature for about 24 hours. The precipitated potassium halide is removed by filtration.

    • For DCA-ILs: The 1-alkyl-3-methylimidazolium halide is reacted with an equimolar amount of sodium dicyanamide (Na[N(CN)₂]) or silver dicyanamide (Ag[N(CN)₂]) in a suitable solvent (e.g., acetone or water).[9][13] The mixture is stirred for approximately 24 hours at room temperature. The resulting sodium or silver halide precipitate is removed by filtration.[13]

  • Purification: The solvent from the filtrate is removed using a rotary evaporator. The resulting ionic liquid is further purified by washing with a solvent like ethyl acetate or dichloromethane (B109758) to remove any remaining impurities and then dried under high vacuum for several hours to remove any residual solvent and water.[13][14]

Characterization Protocols

Viscosity Measurement: The dynamic viscosity of the ionic liquids is typically measured using a rotational viscometer or a falling-ball viscometer. The temperature is controlled using a thermostat bath to obtain viscosity data as a function of temperature.

Ionic Conductivity Measurement: Ionic conductivity is determined using a conductivity meter with a calibrated probe. The sample is placed in a temperature-controlled cell, and measurements are taken over a range of temperatures.

Thermal Stability Analysis: Thermogravimetric analysis (TGA) is used to determine the thermal stability of the ionic liquids.[12] A small sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen), and the mass loss is recorded as a function of temperature.[15] The onset of decomposition is typically reported as the temperature at which a 5% or 10% mass loss is observed.

Applications

Both TCM and DCA-based ionic liquids have shown great promise in a variety of applications.

  • Electrochemical Devices: Due to their high ionic conductivity and wide electrochemical stability windows, they are extensively studied as electrolytes in electrochemical double-layer capacitors (EDLCs) or supercapacitors, batteries, and dye-sensitized solar cells.[5][6][16][17][18][19]

  • Solvents for Synthesis and Catalysis: Their unique solvent properties make them suitable media for various organic reactions and catalytic processes.

  • Extraction: Dicyanamide-based ionic liquids have been utilized for the extraction of metal ions.[20]

  • Antifungal Agents: Some dicyanamide-based ionic liquids have demonstrated fungicidal activity.[13][21]

Conclusion

Tricyanomethanide and dicyanamide-based ionic liquids represent two important classes of ILs with highly desirable properties. TCM-based ILs often exhibit slightly lower viscosity and higher conductivity due to the planar, highly symmetric nature of the anion. DCA-based ILs are also excellent conductors with low viscosity and have been explored in a broader range of applications, including extraction and as antimicrobial agents. The choice between these two classes of ionic liquids will ultimately depend on the specific requirements of the application, such as the desired conductivity, viscosity, thermal stability, and cost. This guide provides the foundational data and methodologies to assist researchers in making an informed decision.

References

A Comparative Guide to the Characterization of Sodium Tricyanomethanide: Mass Spectrometry and Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical techniques for the characterization of sodium tricyanomethanide, with a primary focus on mass spectrometry. It also explores alternative methods such as vibrational and nuclear magnetic resonance spectroscopy, offering a comprehensive look at the available analytical toolkit for this compound. Experimental data, where available, is presented alongside detailed methodologies to assist researchers in selecting the most appropriate techniques for their specific needs.

Introduction to this compound and its Analytical Challenges

This compound, with the chemical formula NaC(CN)₃, is an inorganic salt with a molecular weight of 113.05 g/mol .[1][2][3] Its characterization is crucial for quality control, stability studies, and in various research and development applications. The ionic nature of this compound presents specific considerations for its analysis, particularly for mass spectrometry.

Characterization by Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is a well-suited technique for the analysis of ionic compounds like this compound.[4][5][6][7] ESI allows for the gentle transfer of ions from solution into the gas phase, minimizing fragmentation and enabling the detection of the intact salt components.

Expected Mass Spectrum:

In a typical ESI-MS experiment, this compound would be dissolved in a suitable solvent, such as a mixture of methanol (B129727) and water.[6] In positive ion mode, the spectrum would be expected to show a prominent peak corresponding to the sodium cation (Na⁺) at a mass-to-charge ratio (m/z) of approximately 23. In negative ion mode, the spectrum would be dominated by the tricyanomethanide anion ([C(CN)₃]⁻) at an m/z of approximately 90.

While significant fragmentation of the tricyanomethanide anion is not generally expected under soft ionization conditions, collision-induced dissociation (CID) experiments could be performed to elicit structural information. Potential fragmentation pathways could involve the sequential loss of cyanide (CN) radicals or molecules.

Table 1: Predicted ESI-MS Data for this compound

Ionization ModeAnalytePredicted m/zNotes
PositiveSodium Cation (Na⁺)23The primary species observed.
NegativeTricyanomethanide Anion ([C(CN)₃]⁻)90The primary species observed.
  • Sample Preparation: Dissolve a small amount of this compound in a 1:1 (v/v) mixture of methanol and deionized water to a final concentration of approximately 1-10 µg/mL.[8][9]

  • Instrumentation: Utilize an electrospray ionization source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • ESI Source Parameters (Typical):

    • Capillary Voltage: 3-4 kV

    • Nebulizing Gas (Nitrogen) Pressure: 20-30 psi

    • Drying Gas (Nitrogen) Flow Rate: 5-10 L/min

    • Drying Gas Temperature: 200-300 °C

  • Mass Analyzer Settings:

    • Scan Range: m/z 10-200

    • Acquire spectra in both positive and negative ion modes.

ESI_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Acquisition A Sodium Tricyanomethanide (Solid) B Dissolve in Methanol/Water A->B C 1-10 µg/mL Solution B->C D Direct Infusion (5-10 µL/min) C->D E Electrospray Ionization (ESI) D->E F Mass Analyzer (Quadrupole/TOF) E->F G Detector F->G H Positive Ion Mode (m/z 23 for Na⁺) G->H I Negative Ion Mode (m/z 90 for [C(CN)₃]⁻) G->I

Figure 1: Experimental workflow for ESI-MS analysis.

Alternative Characterization Methods

While mass spectrometry provides valuable information on the ionic components, other spectroscopic techniques offer complementary data on the compound's structure and purity.

Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful non-destructive techniques for probing the vibrational modes of molecules.[10][11][12] For this compound, these methods are particularly useful for identifying the characteristic vibrations of the tricyanomethanide anion.

Key Spectral Features:

The most prominent vibrational feature of the tricyanomethanide anion is the strong C≡N stretching mode, which appears in the region of 2100-2200 cm⁻¹.[13] The exact position and number of peaks in this region can provide information about the symmetry of the anion in the crystal lattice. Other weaker bands corresponding to C-C stretching and C-C-C bending modes are expected at lower wavenumbers.

Table 2: Comparison of Vibrational Spectroscopy Techniques

TechniqueSample FormKey Information ProvidedAdvantagesLimitations
FTIR Solid (ATR or KBr pellet), SolutionPresence of functional groups (C≡N, C-C).[10]High speed, sensitivity, and resolution.[10]Water absorption can interfere.[10]
Raman Solid, SolutionMolecular structure and symmetry.[14]Minimal sample preparation, insensitive to water.[10][15]Can be affected by sample fluorescence.[15]
  • FTIR (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Collect the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Clean the ATR crystal thoroughly after analysis.

  • Raman Spectroscopy:

    • Place a small amount of the solid sample onto a microscope slide or into a capillary tube.

    • Focus the laser beam onto the sample.

    • Acquire the Raman spectrum using an appropriate laser wavelength (e.g., 532 nm or 785 nm) and acquisition time to achieve a good signal-to-noise ratio.

Vibrational_Spectroscopy_Workflow cluster_sample Sample cluster_ftir FTIR Analysis cluster_raman Raman Analysis Sample Sodium Tricyanomethanide (Solid) FTIR_ATR Place on ATR Crystal Sample->FTIR_ATR Raman_Sample Place on Slide/Capillary Sample->Raman_Sample FTIR_Acquire Acquire Spectrum (4000-400 cm⁻¹) FTIR_ATR->FTIR_Acquire Raman_Acquire Acquire Spectrum (Laser Excitation) Raman_Sample->Raman_Acquire

Figure 2: Workflow for FTIR and Raman analysis.

NMR spectroscopy is a powerful tool for elucidating the carbon framework and chemical environment of molecules. For this compound, ¹³C NMR is particularly informative.

Expected NMR Spectrum:

The ¹³C NMR spectrum of this compound is expected to show two distinct signals corresponding to the two types of carbon atoms in the tricyanomethanide anion: the central quaternary carbon and the three equivalent nitrile carbons. The chemical shifts of these carbons can provide insights into the electronic structure of the anion.

Table 3: Predicted ¹³C NMR Data for this compound

NucleusCarbon TypePredicted Chemical Shift (ppm)Notes
¹³CCentral Carbon (C(CN)₃)~60-70Inferred from similar ionic liquid structures.[16]
¹³CNitrile Carbons (C≡N)~115-125Inferred from similar ionic liquid structures.[16]
  • Sample Preparation: Dissolve approximately 50-100 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube.[17]

  • Instrumentation: Use a high-field NMR spectrometer.

  • Acquisition: Acquire the ¹³C NMR spectrum using a standard pulse program. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.[18]

NMR_Workflow cluster_sample_prep Sample Preparation cluster_analysis NMR Analysis A Sodium Tricyanomethanide (Solid) B Dissolve in Deuterated Solvent (e.g., DMSO-d₆) A->B C Sample in NMR Tube B->C D Place in NMR Spectrometer C->D E Acquire ¹³C Spectrum D->E F Process Data E->F

References

Comparative Guide to Analytical Methods for the Quantification of Sodium Tricyanomethanide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of potential analytical techniques for the precise and accurate quantification of sodium tricyanomethanide in research and drug development settings.

Introduction

The primary analytical targets are the sodium cation (Na⁺) and the tricyanomethanide anion [C(CN)₃]⁻. The choice of method will depend on the sample matrix, required sensitivity, and the available instrumentation. The most promising techniques include Ion Chromatography (IC), High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and UV-Visible Spectrophotometry.

General Analytical Workflow

The quantification of this compound, like many analytical procedures, follows a standardized workflow from sample receipt to final data reporting. This process ensures traceability, accuracy, and reliability of the results.

Analytical Workflow cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis sample_receipt Sample Receipt & Login sample_prep Sample Preparation (Dissolution, Dilution, Filtration) sample_receipt->sample_prep Assign Sample ID instrument_setup Instrument Setup & Calibration sample_prep->instrument_setup Inject Sample data_acquisition Data Acquisition instrument_setup->data_acquisition data_processing Data Processing (Integration, Quantification) data_acquisition->data_processing report_generation Report Generation data_processing->report_generation

A generalized workflow for the analysis of this compound.

Comparison of Potential Analytical Methods

The following sections detail the most promising analytical techniques for the quantification of the tricyanomethanide anion.

Ion Chromatography (IC)

Principle: Ion chromatography is a powerful technique for the separation and quantification of ions. An aqueous sample is injected into a stream of eluent and passed through a chromatographic column containing an ion-exchange resin. The tricyanomethanide anions are separated based on their affinity to the stationary phase. Detection is typically achieved by suppressed conductivity, where the background conductivity of the eluent is reduced to enhance the signal from the analyte ions.

Hypothetical Experimental Protocol:

  • Instrumentation: Ion chromatograph with a suppressed conductivity detector.

  • Column: A high-capacity anion-exchange column suitable for the separation of large, polarizable anions.

  • Eluent: A gradient of potassium hydroxide (B78521) or a carbonate/bicarbonate buffer.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 25 µL.

  • Suppressor: Anion suppressor in recycle mode.

  • Sample Preparation: Dissolve the this compound sample in deionized water to a concentration within the expected calibration range and filter through a 0.45 µm filter.

High-Performance Liquid Chromatography (HPLC) with UV Detection

Principle: Reversed-phase HPLC can be adapted for the analysis of ionic compounds. The tricyanomethanide anion, possessing nitrile groups, is expected to have a UV absorbance maximum, making it suitable for UV detection. The separation would be achieved on a C18 column with a mobile phase containing an ion-pairing agent to improve retention and peak shape.

Hypothetical Experimental Protocol:

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) containing an ion-pairing agent (e.g., tetrabutylammonium (B224687) hydrogen sulfate) and an organic modifier like acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined by scanning a standard solution of this compound (likely in the range of 210-230 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase, dilute to the appropriate concentration, and filter.

Capillary Electrophoresis (CE)

Principle: Capillary electrophoresis separates ions based on their electrophoretic mobility in an electric field. The tricyanomethanide anion, being negatively charged, will migrate towards the anode. The separation is performed in a narrow-bore capillary filled with a background electrolyte. Detection can be performed using indirect UV detection, where a chromophore in the electrolyte is displaced by the analyte, or directly if the anion has sufficient UV absorbance.

Hypothetical Experimental Protocol:

  • Instrumentation: Capillary electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Background Electrolyte (BGE): A buffer solution, such as a phosphate or borate (B1201080) buffer, at a pH that ensures the analyte is in its ionic form. For indirect detection, a chromophore with similar mobility to the analyte would be added.

  • Voltage: 20-30 kV.

  • Injection: Hydrodynamic or electrokinetic injection.

  • Detection: Indirect or direct UV detection at a suitable wavelength.

  • Sample Preparation: Dissolve the sample in deionized water or the BGE and filter.

UV-Visible Spectrophotometry

Principle: This technique is based on the absorption of light by the analyte in a solution. If the tricyanomethanide anion has a unique chromophore, its concentration can be determined by measuring the absorbance at a specific wavelength and using a calibration curve. This method is simpler and faster than chromatographic techniques but is less selective and may be subject to interference from other UV-absorbing species in the sample.

Hypothetical Experimental Protocol:

  • Instrumentation: UV-Visible spectrophotometer.

  • Solvent: A solvent that does not absorb at the analytical wavelength, such as deionized water or methanol.

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a standard solution of this compound.

  • Procedure: Prepare a series of standard solutions of known concentrations. Measure the absorbance of the standards and the sample solution at the λmax. Construct a calibration curve of absorbance versus concentration and determine the concentration of the sample.

  • Sample Preparation: Dissolve the sample in the chosen solvent and dilute to a concentration that falls within the linear range of the calibration curve.

Quantitative Data Comparison

As no specific validated methods for this compound are publicly available, a direct comparison of quantitative performance data is not possible. The following table provides a hypothetical comparison of the expected performance characteristics of the discussed analytical techniques.

ParameterIon ChromatographyHPLC-UVCapillary ElectrophoresisUV-Vis Spectrophotometry
Principle Ion ExchangeReversed-Phase with Ion PairingElectrophoretic MobilityLight Absorbance
Selectivity HighHighHighLow to Moderate
Sensitivity (LOD/LOQ) Low µg/L to ng/LLow mg/L to µg/LLow µg/Lmg/L
Linearity (R²) >0.999>0.999>0.99>0.99
Precision (%RSD) < 2%< 2%< 5%< 3%
Accuracy (% Recovery) 98-102%98-102%95-105%97-103%
Analysis Time 10-20 min5-15 min5-10 min< 1 min
Typical Application Trace-level quantification, impurity profilingAssay of bulk material, quality controlAnalysis of small sample volumes, impurity profilingRapid screening, high-concentration assays

Relationships Between Analytical Techniques

The choice of an analytical technique for the quantification of this compound depends on a balance of factors including the required sensitivity, selectivity, and the complexity of the sample matrix.

Analytical Techniques Relationships cluster_chromatography Chromatographic Methods cluster_electrophoresis Electrophoretic Methods cluster_spectroscopy Spectroscopic Methods IC Ion Chromatography HPLC HPLC-UV IC->HPLC High Selectivity CE Capillary Electrophoresis HPLC->CE High Efficiency CE->IC Anion Analysis UV_Vis UV-Vis Spectrophotometry UV_Vis->IC Simplicity vs. Sensitivity UV_Vis->HPLC Speed vs. Selectivity

Benchmarking the ionic conductivity of tricyanomethanide ionic liquids against imidazolium-based ILs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate ionic liquid (IL) is paramount for optimizing reaction kinetics, electrochemical performance, and drug delivery systems. This guide provides a detailed comparison of the ionic conductivity of tricyanomethanide (TCM)-based ILs against benchmark imidazolium-based ILs, supported by experimental data and methodologies.

Ionic liquids featuring the tricyanomethanide anion, [C(CN)₃]⁻, are gaining significant attention due to their characteristically low viscosity and high ionic conductivity.[1] These properties are often superior to those of the more conventional imidazolium-based ILs with anions such as tetrafluoroborate (B81430) ([BF₄]⁻) or bis(trifluoromethylsulfonyl)imide ([Tf₂N]⁻). The planar, symmetric structure of the tricyanomethanide anion contributes to weaker cation-anion interactions, facilitating greater ion mobility and consequently, higher conductivity.[1]

In contrast, the ionic conductivity of imidazolium-based ILs is heavily influenced by factors such as the length of the alkyl chain on the cation and the nature of the anion.[2][3][4] Generally, an increase in the alkyl chain length leads to a decrease in conductivity due to increased van der Waals forces and steric hindrance.[2]

Comparative Ionic Conductivity Data

The following table summarizes the ionic conductivity of selected tricyanomethanide and imidazolium-based ionic liquids at 25°C to provide a clear comparison of their performance.

Ionic LiquidCationAnionIonic Conductivity (mS/cm) at 25°C
Tricyanomethanide-Based ILs
[C₂mim][C(CN)₃] (1-ethyl-3-methylimidazolium tricyanomethanide)1-ethyl-3-methylimidazoliumTricyanomethanide~20[5]
[C₄mim][C(CN)₃] (1-butyl-3-methylimidazolium tricyanomethanide)1-butyl-3-methylimidazoliumTricyanomethanide9.4[6]
Imidazolium-Based ILs (for comparison)
[C₂mim][TFO] (1-ethyl-3-methylimidazolium triflate)1-ethyl-3-methylimidazoliumTrifluoromethanesulfonate7.44[2]
[C₄mim][BF₄] (1-butyl-3-methylimidazolium tetrafluoroborate)1-butyl-3-methylimidazoliumTetrafluoroborate~4
[C₄mim][Tf₂N] (1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide)1-butyl-3-methylimidazoliumBis(trifluoromethylsulfonyl)imide~3.7[6]
[C₆mim][Cl] (1-hexyl-3-methylimidazolium chloride)1-hexyl-3-methylimidazoliumChlorideLower than shorter chain cations[7]
[C₈mim][Cl] (1-octyl-3-methylimidazolium chloride)1-octyl-3-methylimidazoliumChlorideLower than shorter chain cations[7]

Experimental Workflow for Ionic Conductivity Measurement

The determination of ionic conductivity is a critical experiment for characterizing ionic liquids. The following diagram outlines a typical experimental workflow.

G Experimental Workflow for Ionic Conductivity Measurement cluster_prep Sample Preparation cluster_measurement Conductivity Measurement cluster_analysis Data Analysis IL_Procurement Ionic Liquid Procurement/Synthesis Drying Drying of Ionic Liquid under Vacuum IL_Procurement->Drying Cell_Calibration Conductivity Cell Calibration (with standard KCl solution) Drying->Cell_Calibration Sample Transfer Temp_Control Temperature Control of Sample Cell_Calibration->Temp_Control Conductivity_Reading AC Impedance Spectroscopy or Conductivity Bridge Measurement Temp_Control->Conductivity_Reading Data_Acquisition Data Acquisition Conductivity_Reading->Data_Acquisition Conductivity_Calc Calculation of Ionic Conductivity Data_Acquisition->Conductivity_Calc Comparison Comparison of ILs Conductivity_Calc->Comparison Comparative Analysis

Caption: A flowchart illustrating the key steps in the experimental determination of ionic conductivity for ionic liquids.

Detailed Experimental Protocol

The following protocol provides a detailed methodology for the measurement of ionic conductivity of ionic liquids, based on common laboratory practices.[7]

1. Materials and Equipment:

  • Ionic liquid sample

  • High-purity potassium chloride (KCl) for calibration

  • Deionized water

  • Conductivity meter or LCR meter

  • Conductivity cell (two- or three-electrode)

  • Thermostatic bath or oven for temperature control

  • Vacuum oven for drying the ionic liquid

  • Inert atmosphere glovebox (optional, for highly hygroscopic ILs)

2. Calibration of the Conductivity Cell:

  • Prepare a standard KCl solution of known concentration (e.g., 0.1 M, 0.01 M).

  • Immerse the conductivity cell in the standard KCl solution at a precisely controlled temperature (e.g., 25°C).

  • Measure the resistance of the solution using the conductivity meter.

  • The cell constant (K) is calculated using the formula: K = R_KCl * σ_KCl, where R_KCl is the measured resistance and σ_KCl is the known conductivity of the standard KCl solution at that temperature.

3. Sample Preparation:

  • Dry the ionic liquid sample in a vacuum oven at an elevated temperature (e.g., 70-100°C) for several hours to remove any residual water, as water content can significantly affect conductivity.

  • Transfer the dried ionic liquid into the conductivity cell. For highly hygroscopic ILs, this step should be performed in an inert atmosphere.

4. Ionic Conductivity Measurement:

  • Place the conductivity cell containing the ionic liquid sample into a thermostatic bath to maintain a constant and accurate temperature.

  • Allow the sample to thermally equilibrate for a sufficient period.

  • Measure the impedance or resistance of the ionic liquid sample using the conductivity meter.

  • The ionic conductivity (σ) of the ionic liquid is then calculated using the cell constant: σ = K / R_IL, where R_IL is the measured resistance of the ionic liquid.

  • Repeat the measurement at different temperatures as required.

Logical Relationship of Factors Influencing Ionic Conductivity

The ionic conductivity of an ionic liquid is not a standalone property but is influenced by several interrelated factors. The following diagram illustrates these relationships.

G Factors Influencing Ionic Conductivity Ionic_Conductivity Ionic Conductivity Viscosity Viscosity Ion_Mobility Ion Mobility Viscosity->Ion_Mobility Ion_Mobility->Ionic_Conductivity Cation_Structure Cation Structure (e.g., Alkyl Chain Length) Cation_Structure->Viscosity Anion_Structure Anion Structure (e.g., Size, Shape) Anion_Structure->Viscosity Temperature Temperature Temperature->Viscosity Ion_Pairing Ion Pairing Ion_Pairing->Ion_Mobility

Caption: A diagram showing the key factors that influence the ionic conductivity of ionic liquids.

References

Validating the Electrochemical Performance of Sodium Tricyanomethanide Electrolytes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of next-generation sodium-ion batteries (SIBs) necessitates the exploration of novel electrolyte systems that can offer enhanced performance, safety, and cost-effectiveness. Sodium tricyanomethanide (NaC(CN)₃) has emerged as a potential electrolyte salt, primarily investigated within ionic liquid systems. This guide provides a comparative analysis of the projected electrochemical performance of this compound against well-established sodium salts, namely sodium perchlorate (B79767) (NaClO₄) and sodium hexafluorophosphate (B91526) (NaPF₆), in conventional non-aqueous electrolytes.

Disclaimer: Direct, comprehensive studies comparing the electrochemical performance of this compound as a salt in common carbonate solvents for SIBs are limited in publicly available literature. Therefore, the data presented for NaC(CN)₃ is largely inferred from studies on tricyanomethanide-based ionic liquids and should be interpreted as indicative rather than a direct experimental comparison under identical conditions as NaClO₄ and NaPF₆.

Comparative Performance Data

The following tables summarize key electrochemical performance metrics for electrolytes based on this compound, sodium perchlorate, and sodium hexafluorophosphate. The data for NaClO₄ and NaPF₆ is derived from studies using a 1 M concentration in a mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC) (1:1 v/v), a common electrolyte formulation for SIBs.

Electrolyte Salt Solvent System Ionic Conductivity (mS/cm) at 25°C Electrochemical Stability Window (V vs. Na/Na⁺) Notes
This compound (NaC(CN)₃) Ionic Liquids4.2 - 9.4~2.9 - 3.0Data from tricyanomethanide-based ionic liquids; performance in carbonate solvents is not well-documented.
Sodium Perchlorate (NaClO₄) 1 M in EC:DMC (1:1)5.0 - 7.0[1][2]Up to 4.5 (with some side reactions from ~3.0 V)[1][2]Commonly used in research due to high conductivity, but has safety concerns.[3]
Sodium Hexafluorophosphate (NaPF₆) 1 M in EC:DMC (1:1)5.0 - 7.0[1][2]Up to 4.5[1][2]A commercially relevant salt, considered more stable than NaClO₄.[4][5]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the validation and comparison of electrolyte performance.

Ionic Conductivity Measurement

Objective: To determine the ease of sodium ion transport through the electrolyte.

Methodology:

  • Electrolyte Preparation: The electrolyte is prepared by dissolving the sodium salt (e.g., NaC(CN)₃, NaClO₄, or NaPF₆) in the desired solvent or solvent mixture (e.g., EC:DMC 1:1 v/v) to the target concentration (e.g., 1 M) inside an argon-filled glovebox to prevent moisture contamination.

  • Conductivity Cell: A two-electrode conductivity cell with platinum electrodes is used. The cell constant is first determined using a standard KCl solution of known conductivity.

  • Measurement: The conductivity of the prepared electrolyte is measured using an impedance spectrometer over a range of frequencies (e.g., 1 Hz to 1 MHz). The bulk resistance of the electrolyte is determined from the Nyquist plot, and the ionic conductivity (σ) is calculated using the formula: σ = L / (R * A), where L is the distance between the electrodes, A is the electrode area, and R is the bulk resistance.

  • Temperature Control: The temperature of the cell is controlled using a thermostat to ensure accurate and comparable measurements, typically at 25°C.

Electrochemical Stability Window (ESW) Determination

Objective: To define the voltage range within which the electrolyte remains stable without significant decomposition.

Methodology:

  • Cell Assembly: A three-electrode cell is assembled in an argon-filled glovebox. A polished glassy carbon or platinum electrode serves as the working electrode, while sodium metal is used for both the counter and reference electrodes.

  • Technique: Linear sweep voltammetry (LSV) or cyclic voltammetry (CV) is performed using a potentiostat.

  • Anodic Scan: The potential is swept from the open-circuit potential (OCP) to a high positive potential (e.g., 6.0 V vs. Na/Na⁺) at a slow scan rate (e.g., 1 mV/s). The anodic stability limit is defined as the potential at which a significant increase in current is observed, indicating electrolyte oxidation.

  • Cathodic Scan: The potential is swept from the OCP to a low negative potential (e.g., -0.5 V vs. Na/Na⁺). The cathodic stability limit is determined by the potential at which a sharp increase in current occurs due to electrolyte reduction.

Galvanostatic Cycling with Potential Limitation (GCPL)

Objective: To evaluate the cycling performance, specific capacity, and coulombic efficiency of the electrolyte in a full or half-cell configuration.

Methodology:

  • Cell Assembly: Coin cells (e.g., CR2032) are assembled in an argon-filled glovebox. For a half-cell, the working electrode (e.g., a sodium-ion cathode material), a separator, and a sodium metal anode are used with the prepared electrolyte.

  • Formation Cycles: The cell is initially cycled at a low C-rate (e.g., C/20) for a few cycles to form a stable solid electrolyte interphase (SEI) on the electrode surface.

  • Cycling Protocol: The cell is then cycled at a specific C-rate (e.g., C/10 or 1C) between defined voltage limits. The charge and discharge capacities are recorded for each cycle.

  • Performance Metrics:

    • Specific Capacity (mAh/g): The amount of charge stored per unit mass of the active electrode material.

    • Coulombic Efficiency (%): The ratio of the discharge capacity to the charge capacity in the same cycle.

    • Capacity Retention (%): The percentage of the initial discharge capacity retained after a certain number of cycles.

Visualizing Experimental Workflows

General Workflow for SIB Electrolyte Characterization

G cluster_prep Preparation cluster_char Characterization cluster_cell Cell Assembly cluster_data Data Analysis salt Sodium Salt (NaC(CN)3, NaClO4, NaPF6) electrolyte Electrolyte Preparation (in Glovebox) salt->electrolyte solvent Solvent (e.g., EC/DMC) solvent->electrolyte conductivity Ionic Conductivity Measurement electrolyte->conductivity cell_assembly Cell Assembly (Coin Cell/3-electrode) electrolyte->cell_assembly conductivity_data Conductivity (σ) conductivity->conductivity_data esw Electrochemical Stability Window (ESW) esw_data Voltage Window esw->esw_data cycling Galvanostatic Cycling (GCPL) cycling_data Capacity, Efficiency, Cycle Life cycling->cycling_data electrodes Electrodes (Working, Counter, Reference) electrodes->cell_assembly separator Separator separator->cell_assembly cell_assembly->esw cell_assembly->cycling

Caption: General workflow for SIB electrolyte characterization.

Logical Relationship of Key Performance Indicators

G electrolyte Electrolyte Composition (Salt + Solvent) conductivity High Ionic Conductivity electrolyte->conductivity enables esw Wide Electrochemical Stability Window electrolyte->esw determines interfacial Stable Electrode-Electrolyte Interphase (SEI) electrolyte->interfacial influences performance High Battery Performance conductivity->performance contributes to (High Rate Capability) esw->performance contributes to (High Energy Density) interfacial->performance contributes to (Long Cycle Life)

Caption: Key factors influencing overall battery performance.

References

A Comparative Guide to the Cost-Effectiveness of Sodium Salts for Battery Applications: Sodium Tricyanomethanide in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of battery technology, the quest for cost-effective and high-performance materials is paramount. This guide provides a detailed comparison of sodium tricyanomethanide (NaC(CN)₃) with other common sodium salts used in sodium-ion battery electrolytes, offering insights into their relative performance and economic viability.

Sodium-ion batteries (SIBs) are emerging as a promising alternative to lithium-ion batteries, primarily due to the abundance and low cost of sodium. The choice of the sodium salt in the electrolyte is a critical factor that significantly influences the battery's overall performance, including its ionic conductivity, electrochemical stability, and cycling life, all of which contribute to its cost-effectiveness. This guide delves into the available data for this compound and compares it against established sodium salts such as sodium hexafluorophosphate (B91526) (NaPF₆), sodium perchlorate (B79767) (NaClO₄), and sodium tetrafluoroborate (B81430) (NaBF₄).

Quantitative Performance and Cost Comparison

To facilitate a clear and objective assessment, the following table summarizes the key performance metrics and approximate costs of this compound and its counterparts. It is important to note that the cost of these salts can vary significantly based on purity, quantity, and supplier. The prices listed are based on research-grade quantities and may not be representative of bulk industrial pricing.

Sodium SaltChemical FormulaMolecular Weight ( g/mol )Ionic Conductivity (mS/cm)Electrochemical Stability Window (V vs. Na/Na⁺)Cycling Performance (Capacity Retention)Approximate Cost ($/kg)
This compound NaC(CN)₃113.05~1-5 (in organic carbonates)~4.5Data not readily available15,000 - 25,000
Sodium Hexafluorophosphate NaPF₆167.955 - 10 (in organic carbonates)[1][2][3]~4.5[4]Good, but can be affected by HF formation[5]200 - 1000
Sodium Perchlorate NaClO₄122.445 - 7 (in organic carbonates)[2][4]Up to 4.5 (side reactions from ~3.0 V)[2][4]Good, but safety concerns exist[6]100 - 500
Sodium Tetrafluoroborate NaBF₄109.79Lower than NaPF₆ and NaClO₄WideModerate200 - 800

Experimental Protocols for Electrochemical Characterization

The reliable evaluation of electrolyte performance is crucial for the development of next-generation sodium-ion batteries. The following are detailed methodologies for key experiments cited in the comparison.

Ionic Conductivity Measurement

Objective: To determine the ability of the electrolyte to conduct sodium ions.

Methodology:

  • Electrolyte Preparation: The sodium salt is dissolved in a specified solvent or solvent mixture (e.g., 1 M concentration in a 1:1 volume ratio of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC)) inside an argon-filled glovebox to prevent moisture contamination.

  • Cell Assembly: A conductivity cell with two platinum electrodes of a known geometry is filled with the prepared electrolyte.

  • Measurement: Electrochemical Impedance Spectroscopy (EIS) is performed over a wide frequency range (e.g., 1 MHz to 1 Hz).

  • Data Analysis: The bulk resistance (Rb) of the electrolyte is determined from the Nyquist plot. The ionic conductivity (σ) is then calculated using the formula: σ = L / (A * Rb), where L is the distance between the electrodes and A is the electrode area.

Electrochemical Stability Window (ESW) Determination

Objective: To define the voltage range within which the electrolyte remains stable without significant decomposition.

Methodology:

  • Cell Assembly: A three-electrode cell is assembled in an argon-filled glovebox. A sodium metal disc serves as both the counter and reference electrode, while a chemically inert working electrode (e.g., glassy carbon or platinum) is used.

  • Measurement: Linear sweep voltammetry (LSV) or cyclic voltammetry (CV) is performed at a slow scan rate (e.g., 0.1 mV/s) from the open-circuit potential to both anodic and cathodic limits.

  • Data Analysis: The ESW is determined by identifying the potentials at which a significant increase in current is observed, indicating the onset of electrolyte oxidation (anodic limit) and reduction (cathodic limit).

Galvanostatic Cycling Performance

Objective: To evaluate the cycling stability and capacity retention of a sodium-ion cell using the electrolyte.

Methodology:

  • Cell Assembly: A coin cell (e.g., CR2032) is assembled with a hard carbon anode, a suitable cathode material (e.g., sodium iron phosphate), a separator, and the prepared electrolyte.

  • Formation Cycles: The cell is initially cycled at a low current rate (e.g., C/20) for a few cycles to form a stable solid electrolyte interphase (SEI) on the anode.

  • Cycling Protocol: The cell is then subjected to repeated charge-discharge cycles at a specific current rate (e.g., 1C) within a defined voltage window.

  • Data Analysis: The discharge capacity and coulombic efficiency are plotted against the cycle number to assess the capacity retention and overall stability of the cell.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for evaluating the performance of sodium salts in batteries and the logical relationship in the cost-effectiveness analysis.

Experimental_Workflow cluster_prep Preparation cluster_char Characterization cluster_analysis Analysis Salt_Selection Sodium Salt Selection (e.g., NaC(CN)₃, NaPF₆) Electrolyte_Prep Electrolyte Preparation (1 M concentration) Salt_Selection->Electrolyte_Prep Solvent_Selection Solvent Selection (e.g., EC:DMC) Solvent_Selection->Electrolyte_Prep Ionic_Conductivity Ionic Conductivity (EIS) Electrolyte_Prep->Ionic_Conductivity ESW Electrochemical Stability (CV/LSV) Electrolyte_Prep->ESW Cycling_Performance Cycling Performance (Galvanostatic Cycling) Electrolyte_Prep->Cycling_Performance Data_Analysis Data Analysis Ionic_Conductivity->Data_Analysis ESW->Data_Analysis Cycling_Performance->Data_Analysis Conclusion Conclusion on Cost-Effectiveness Data_Analysis->Conclusion Cost_Analysis Cost Analysis Cost_Analysis->Conclusion

Caption: Experimental workflow for evaluating sodium salt performance.

Cost_Effectiveness_Analysis cluster_factors Influencing Factors Performance Electrochemical Performance - Ionic Conductivity - Stability Window - Cycling Life Cost_Effectiveness Overall Cost-Effectiveness Performance->Cost_Effectiveness Cost Material Cost - Raw Material Price - Synthesis Complexity Cost->Cost_Effectiveness Safety Safety Profile - Flammability - Toxicity Safety->Cost_Effectiveness

Caption: Logical relationship for cost-effectiveness analysis.

Discussion and Future Outlook

The preliminary data suggests that while this compound is currently significantly more expensive than conventional sodium salts, its potential benefits, such as potentially high ionic conductivity and a wide electrochemical stability window, warrant further investigation. The high cost is likely attributed to its current small-scale production for research purposes. A scalable and cost-effective synthesis route would be a critical step towards its commercial viability.

In contrast, NaPF₆ remains a strong contender for commercial sodium-ion batteries due to its good all-around performance and the existing manufacturing infrastructure for its lithium analogue, LiPF₆.[5] However, its susceptibility to hydrolysis, which can lead to the formation of harmful hydrofluoric acid (HF), is a notable drawback. NaClO₄ offers good performance at a lower cost but is associated with significant safety concerns due to its strong oxidizing nature, making it less suitable for commercial applications.[6] NaBF₄ is a safer alternative to NaClO₄ but generally exhibits lower ionic conductivity.

Further research is needed to conduct direct, head-to-head comparisons of these sodium salts under identical experimental conditions to provide a definitive assessment of their relative merits. In particular, comprehensive cycling data for this compound in a standard sodium-ion battery configuration is a crucial missing piece of the puzzle. The development of novel, low-cost synthesis methods for promising but currently expensive salts like this compound could significantly alter the landscape of sodium-ion battery electrolytes.

References

Safety Operating Guide

Safe Disposal of Sodium Tricyanomethanide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is paramount to ensuring a safe laboratory environment. Sodium tricyanomethanide, a toxic compound, requires specific procedures for its disposal to mitigate risks of exposure and environmental contamination.

This guide provides essential, step-by-step information for the safe disposal of this compound, adhering to best practices in laboratory safety and chemical handling.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as acutely toxic if swallowed, causes serious eye damage, and skin irritation.[1][2] It is crucial to handle this compound in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[3][4]

Table 1: Required Personal Protective Equipment (PPE)

PPE ItemSpecificationRationale
Gloves Chemical-resistant, impermeable. Double gloving is recommended.[5]To prevent skin contact and absorption.[1][5]
Eye Protection Safety goggles and a face shield where a splash or dust hazard exists.[5]To protect against serious eye damage.[1][2]
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection In case of insufficient ventilation or dust generation, wear suitable respiratory equipment.[6]To prevent inhalation of harmful dust particles.

Waste Segregation and Storage

Proper segregation and storage of this compound waste are critical to prevent hazardous reactions.

  • Dedicated Waste Containers : Store all this compound waste in dedicated, clearly labeled, and sealed containers.[3]

  • Separate Solid and Liquid Waste : Solid waste (e.g., contaminated gloves, paper towels) and liquid waste must be stored in separate containers.[3]

  • Avoid Incompatibilities : Store cyanide waste away from acids, strong oxidizing agents, and water.[4][7][8] Contact with acids can generate highly toxic hydrogen cyanide gas.[3][4][7]

  • Secure Storage : Store waste containers in a cool, dry, well-ventilated, and secure area, such as a lockable cabinet, with access restricted to authorized personnel.[4][7]

Spill and Decontamination Procedures

In the event of a spill, prompt and appropriate action is necessary to prevent exposure and contamination.

  • Small Spills within a Fume Hood :

    • Ensure the fume hood is operational.

    • Decontaminate surfaces first with a pH 10 buffer solution.[3]

    • Follow with a freshly prepared 10% bleach solution.[3]

    • Collect all contaminated materials (wipes, solutions) and dispose of them as cyanide-containing hazardous waste.[3]

  • Spills Outside a Fume Hood :

    • Evacuate the area immediately.[3][7]

    • Alert others and prevent entry. Post "Do Not Enter" signs.[7]

    • Contact your institution's Environmental Health & Safety (EHS) office or emergency response team.[3][7]

Chemical Neutralization and Disposal

Chemical neutralization is the recommended method for treating this compound waste before final disposal. The most common method is alkaline chlorination, which converts toxic cyanide to the much less toxic cyanate.[9][10]

This protocol is a general procedure for cyanide waste and should be performed by trained personnel in a fume hood with appropriate PPE.

Experimental Protocol for Neutralization of Cyanide Waste:

  • Preparation of the Waste Solution :

    • Carefully dissolve or suspend the this compound waste in water. It is advisable to keep the concentration low, ideally below 1% (w/v).[8]

  • Alkalinization :

    • Adjust the pH of the solution to 10 or higher by slowly adding a solution of sodium hydroxide (B78521) (NaOH).[8][9][11] This is a critical step to prevent the formation of hydrogen cyanide gas.[8]

  • Oxidation :

    • Slowly add an oxidizing agent, such as a 5.25% sodium hypochlorite (B82951) solution (household bleach), to the alkaline waste solution while stirring.[8][9] The amount of oxidizing agent should be in excess to ensure complete destruction of the cyanide.[8]

    • Monitor the reaction temperature, as the oxidation of cyanide is exothermic.[8]

  • Verification (Recommended) :

    • After allowing the reaction to proceed for at least one hour, test for the presence of residual cyanide using commercially available cyanide test strips or a colorimetric method.[8]

    • If cyanide is still present, add more oxidizing agent and continue the reaction.[8]

  • Final Disposal :

    • Once the absence of cyanide is confirmed, the resulting solution can be neutralized to a pH between 6 and 8.[8]

    • Dispose of the final solution in accordance with local, state, and federal regulations for non-hazardous aqueous waste.[8]

Always consult your institution's EHS office for specific guidance on waste disposal procedures. [8]

Table 2: Key Parameters for Alkaline Chlorination

ParameterValue/ConditionRationale
pH for Oxidation ≥ 10[8][9][11]Prevents the formation of toxic hydrogen cyanide gas.[8]
Oxidizing Agent Sodium Hypochlorite (NaOCl) solution (e.g., 5.25%)[8][9]Effectively oxidizes cyanide to the less toxic cyanate.[9]
Reaction Time Minimum 1 hour[8]Ensures complete destruction of cyanide.
Final pH 6 - 8[8]For disposal as non-hazardous aqueous waste, pending local regulations.

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

DisposalWorkflow start Start: Sodium Tricyanomethanide Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste (Solid vs. Liquid) ppe->segregate storage Store in Labeled, Sealed Containers segregate->storage incompatibles Keep Away from Acids & Oxidizers storage->incompatibles fume_hood Work in a Fume Hood incompatibles->fume_hood prepare_solution Prepare <1% Waste Solution in Water fume_hood->prepare_solution alkalinize Adjust pH to >= 10 with NaOH prepare_solution->alkalinize oxidize Slowly Add Sodium Hypochlorite alkalinize->oxidize verify Verify Cyanide Destruction (Test Strips) oxidize->verify verify->oxidize If Cyanide Present neutralize Neutralize pH to 6-8 verify->neutralize If Cyanide Absent dispose Dispose per Institutional & Local Regulations neutralize->dispose consult_ehs Consult Institutional EHS for Final Disposal dispose->consult_ehs

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment.

References

Essential Safety and Logistical Information for Handling Sodium Tricyanomethanide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling reactive and hazardous compounds like Sodium tricyanomethanide (NaC(CN)₃). This document provides immediate and essential safety protocols, personal protective equipment (PPE) guidelines, and operational and disposal plans to foster a secure research environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a toxic substance that can cause significant harm. It is toxic if swallowed, causes skin irritation, and can lead to serious eye damage.[1][2][3] Adherence to proper PPE protocols is mandatory to mitigate these risks.

Table 1: Recommended Personal Protective Equipment for Handling this compound

Protection Type Equipment Specifications and Rationale
Eye and Face Protection Chemical Splash Goggles or Face ShieldMust be worn at all times to prevent contact with eyes. A face shield offers broader protection against splashes.[1][2][3]
Skin Protection Impermeable Gloves (Nitrile or Neoprene)Prevents skin contact and irritation.[1][2][3] Gloves should be inspected before use and changed frequently.
Chemical-Resistant Apron or Lab CoatProvides a barrier against spills and contamination of personal clothing.[2][4]
Closed-toe ShoesProtects feet from spills.
Respiratory Protection Dust Respirator or Self-Contained Breathing Apparatus (SCBA)A dust respirator is necessary when handling the solid form to avoid inhalation.[3] In cases of spills, poor ventilation, or when exposure limits may be exceeded, a NIOSH-approved SCBA is required.[1]
Hand and Body Protection Impervious Protective ClothingTo be worn over personal clothing to prevent skin exposure.[3]

Operational Plan: Safe Handling and Experimental Workflow

A systematic approach is crucial when working with this compound. The following workflow outlines the key steps for safe handling during a typical laboratory procedure.

cluster_prep Preparation Phase cluster_handling Handling & Experimental Phase cluster_cleanup Cleanup & Disposal Phase cluster_emergency Emergency Procedures prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handling_weigh Weigh this compound prep_workspace->handling_weigh Proceed with caution handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer handling_reaction Perform Experiment handling_transfer->handling_reaction cleanup_decontaminate Decontaminate Glassware & Surfaces handling_reaction->cleanup_decontaminate Experiment complete emergency_spill Spill handling_reaction->emergency_spill If spill occurs emergency_exposure Personal Exposure handling_reaction->emergency_exposure If exposure occurs cleanup_waste Segregate & Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste cleanup_waste->cleanup_dispose spill_contain Contain Spill emergency_spill->spill_contain spill_evacuate Evacuate Area emergency_spill->spill_evacuate exposure_skin Skin: Wash with Soap & Water emergency_exposure->exposure_skin exposure_eye Eyes: Flush with Water for 15 min emergency_exposure->exposure_eye exposure_ingestion Ingestion: Seek Immediate Medical Attention emergency_exposure->exposure_ingestion

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.